17(R)-Resolvin D4
描述
The exact mass of the compound 4S,5,17S-trihydroxy-6E,8E,10E,13E,15Z,19Z-docosahexaenoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Docosanoids [FA04] -> Resolvin Ds [FA0403]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H32O5 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
(4S,6E,8E,10E,13E,15Z,17S,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/b6-4+,9-7+,10-8+,11-3-,15-12-,16-13+/t19-,20?,21-/m0/s1 |
InChI 键 |
YKPLJNOOLKUEBS-XLBXMEGKSA-N |
手性 SMILES |
CC/C=C\C[C@@H](/C=C\C=C\C/C=C/C=C/C=C/C([C@H](CCC(=O)O)O)O)O |
规范 SMILES |
CCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)O)O)O)O |
同义词 |
esolvin D4 RvD4 compound |
产品来源 |
United States |
Foundational & Exploratory
Introduction to Specialized Pro-Resolving Mediators (SPMs)
An In-Depth Technical Guide to the Biosynthetic Pathway of 17(R)-Resolvin D4 from Docosahexaenoic Acid (DHA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the aspirin-triggered biosynthetic pathway of this compound (17R-RvD4), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid, docosahexaenoic acid (DHA). This pathway is of significant interest in the fields of inflammation research and drug development due to its role in actively resolving inflammation without causing immunosuppression.
Inflammation is a critical host response to injury and infection. However, its failure to resolve leads to chronic inflammation, which underlies many diseases. Specialized pro-resolving mediators are a class of lipid mediators, including resolvins, lipoxins, protectins, and maresins, that are endogenously synthesized to actively orchestrate the resolution of inflammation.[1][2] Unlike traditional anti-inflammatory drugs that primarily block pro-inflammatory signals, SPMs promote resolution by enhancing the clearance of cellular debris and microbes, and restoring tissue homeostasis.[2]
The D-series resolvins (RvDs) are biosynthesized from DHA.[3][4] A unique branch of this pathway is initiated by the action of aspirin, leading to the formation of 17(R)-epimers of resolvins, often termed aspirin-triggered resolvins (AT-RvDs).[5][6] These molecules, such as this compound, possess potent pro-resolving and organ-protective functions.[5][7]
The Core Biosynthetic Pathway of this compound
The biosynthesis of 17(R)-RvD4 is a multi-step, transcellular process involving the coordinated action of several enzymes in different cell types, typically endothelial cells and leukocytes.[8][9]
Step 1: Aspirin-Triggered Oxygenation of DHA The pathway is initiated when the enzyme Cyclooxygenase-2 (COX-2) is acetylated by aspirin.[2][9] While this acetylation blocks the enzyme's ability to produce pro-inflammatory prostaglandins, it confers a new catalytic activity.[9][10] This aspirin-acetylated COX-2 converts DHA into 17(R)-hydroperoxydocosahexaenoic acid (17R-HpDHA) by introducing molecular oxygen with R-stereochemistry at the C-17 position.[5][6] This initial step often occurs in vascular endothelial cells.[9]
Step 2: Reduction to a Stable Intermediate The highly reactive hydroperoxy intermediate, 17R-HpDHA, is rapidly reduced by cellular peroxidases to its more stable alcohol form, 17(R)-hydroxydocosahexaenoic acid (17R-HDHA).[3][5]
Step 3: Leukocyte-Mediated Epoxidation The 17R-HDHA intermediate is then typically released and taken up by nearby leukocytes, such as neutrophils.[8] Within the leukocyte, the 5-lipoxygenase (5-LOX) enzyme acts on 17R-HDHA to form a hydroperoxide at the C-4 position, which is then converted into a transient 4(5)-epoxide intermediate, 4(S),5(S)-epoxy-17R-HDHA.[5][11][12]
Step 4: Enzymatic Hydrolysis to this compound The final step involves the enzymatic hydrolysis of the epoxide intermediate to form the stable, bioactive product, this compound (4S,5R,17R-trihydroxy-docosahexaenoic acid).[11]
Quantitative Data on Resolvin Production
The endogenous production of resolvins occurs at very low concentrations, requiring highly sensitive analytical techniques for detection.[5] Below is a summary of reported concentrations in various biological matrices.
| Mediator | Biological Matrix | Condition | Concentration | Citation |
| 17R-RvD1 | Human Plasma | After n-3 fatty acid supplementation | 161 (7) pg/mL (mean, SD) | [13] |
| RvD4 | Mouse Bone Marrow | Baseline | 12 pg/femur and tibia | [7][14] |
| RvD4 | Mouse Bone Marrow | Ischemia-Reperfusion Injury | 455 pg/femur and tibia (>37-fold increase) | [7][14] |
| RvD4 | Human Bone Marrow | Baseline | ~1 pg/mL | [7][14] |
| RvD4 | Human Macrophages | Phagocytosis of Apoptotic PMNs | ~0.5 pg/10⁶ cells | [5] |
Signaling Pathways of D-Series Resolvins
Resolvins exert their pro-resolving functions by binding to specific G-protein coupled receptors (GPCRs) on the surface of immune cells.[15][16] While the specific receptor for RvD4 is still under intense investigation, with some evidence pointing to an unknown Gs-linked GPCR, the signaling of other D-series resolvins provides a functional template.[8]
Resolvin D1, D3, and D5 are known to signal through the GPR32 and ALX/FPR2 receptors.[16][17][18] Activation of these receptors on cells like macrophages and neutrophils initiates downstream signaling cascades that:
-
Inhibit NF-κB signaling , leading to reduced production of pro-inflammatory cytokines.[19]
-
Enhance phagocytosis and efferocytosis (clearance of apoptotic cells).[5][17]
-
Stimulate bacterial clearance .[20]
-
Limit neutrophil infiltration to the site of inflammation.[21]
Experimental Protocols for Analysis
The identification and quantification of 17(R)-RvD4 and other SPMs require robust and highly sensitive analytical methods due to their low endogenous concentrations and structural complexity. The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[22][23]
Generalized Protocol for Lipid Mediator Profiling
This protocol provides a framework for the extraction and analysis of resolvins from biological samples such as plasma, serum, or cell culture supernatant.
I. Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Collection: Collect biological samples (e.g., plasma in EDTA-coated tubes) and immediately add an antioxidant like butylated hydroxytoluene (BHT) and an equal volume of cold methanol to precipitate proteins and stabilize the mediators.[24] Store at -80°C until analysis.
-
Internal Standards: Spike the sample with a suite of deuterated internal standards (e.g., RvD2-d5, PGE2-d4) to correct for extraction loss and matrix effects.
-
SPE Cartridge Conditioning: Use a C18 or a specialized polymer-based SPE cartridge (e.g., Strata-X).[25] Condition the cartridge sequentially with methanol followed by water.
-
Sample Loading: Acidify the sample to ~pH 3.5 and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with low-concentration organic solvent (e.g., 15% methanol in water) to remove salts and polar interferences.
-
Elution: Elute the lipid mediators with a high-concentration organic solvent, typically methyl formate or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of mobile phase (e.g., 50 µL of ACN/water/acetic acid) for LC-MS/MS analysis.[25]
II. LC-MS/MS Analysis
-
Instrumentation: Utilize a high-sensitivity triple quadrupole or QTRAP mass spectrometer coupled to a UHPLC system.[19][26]
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., Kinetex Polar C18, 100 x 3.0 mm, 2.6 µm) is typically used to separate the various isomers.[27]
-
Mobile Phase: A gradient elution is employed, commonly with Mobile Phase A as water with 0.01-0.1% acetic or formic acid and Mobile Phase B as an organic solvent mixture like acetonitrile/methanol.[23][27]
-
Gradient: A typical 20-30 minute gradient allows for the separation of structurally similar isomers.[23][26]
-
-
Mass Spectrometry:
-
Ionization: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode, as it provides the highest sensitivity for these acidic lipids.[23]
-
Analysis Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[26][27]
-
MRM Transitions: For RvD4, a characteristic transition would be monitored (e.g., m/z 375.2 -> specific fragment ion). Two transitions are often used for confident identification.[24]
-
Confirmation: For further structural confirmation, an MRM-triggered Enhanced Product Ion (EPI) scan can be used on QTRAP systems to acquire full MS/MS spectra of low-level analytes.[27]
-
Conclusion
The this compound biosynthetic pathway represents a key mechanism by which aspirin's beneficial effects extend beyond simple inhibition of inflammation. By co-opting the COX-2 enzyme, it triggers the production of potent, endogenously-derived pro-resolving molecules from omega-3 fatty acids. For researchers and drug development professionals, understanding this pathway provides critical insights into the molecular basis of inflammation resolution. The development of stable analogs of 17(R)-RvD4 and other SPMs holds immense therapeutic potential for treating a wide range of chronic inflammatory diseases by harnessing the body's own mechanisms for restoring homeostasis.
References
- 1. The role of acetylated cyclooxygenase-2 in the biosynthesis of resolvin precursors derived from eicosapentaenoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation [mdpi.com]
- 4. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvins: A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment that Counter Proinflammation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel lipid mediators promote resolution of acute inflammation: impact of aspirin and statins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 17. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Resolvins Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 20. Resolvin D4 stereoassignment and its novel actions in host protection and bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 23. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. zora.uzh.ch [zora.uzh.ch]
- 25. Tailored Polymer-Based Selective Extraction of Lipid Mediators from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sciex.com [sciex.com]
- 27. sciex.com [sciex.com]
Aspirin-Triggered Synthesis of 17(R)-Resolvin D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the aspirin-triggered biosynthesis of 17(R)-Resolvin D4 (17(R)-RvD4), a specialized pro-resolving mediator (SPM) with potent anti-inflammatory and pro-resolution properties. This document details the core biochemical pathway, provides experimental protocols for its synthesis and analysis, and presents quantitative data for researchers in inflammation biology and drug development.
Introduction to this compound
Resolvins are a family of endogenous lipid mediators derived from omega-3 fatty acids, primarily docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). They play a crucial role in the active resolution of inflammation, a process distinct from passive decay of inflammatory signals. The D-series resolvins, derived from DHA, are further classified based on their stereochemistry. The "aspirin-triggered" pathway leads to the formation of 17(R)-epimers of resolvins, including 17(R)-RvD4. This occurs when cyclooxygenase-2 (COX-2) is acetylated by aspirin, altering its enzymatic activity.[1][2][3] Instead of producing pro-inflammatory prostaglandins, the acetylated COX-2 oxygenates DHA at the C-17 position with an R configuration, initiating the synthesis of this unique class of pro-resolving molecules.[4][5]
The Biosynthetic Pathway of this compound
The synthesis of 17(R)-RvD4 is a multi-step enzymatic process involving the coordinated action of two key enzymes: aspirin-acetylated COX-2 and 5-lipoxygenase (5-LOX). The pathway begins with the substrate docosahexaenoic acid (DHA).
Step 1: Aspirin-Triggered Oxygenation of DHA by Acetylated COX-2
Under inflammatory conditions, the expression of COX-2 is upregulated. In the presence of aspirin, the serine residue (Ser-530) in the active site of COX-2 is irreversibly acetylated.[4] This covalent modification switches the enzyme's catalytic activity from a cyclooxygenase to a lipoxygenase-like function. The acetylated COX-2 then metabolizes DHA to 17(R)-hydroperoxydocosahexaenoic acid (17R-HpDHA).[2][6] This intermediate is subsequently reduced to 17(R)-hydroxydocosahexaenoic acid (17R-HDHA).[2]
Step 2: Conversion of 17(R)-HDHA by 5-Lipoxygenase (5-LOX)
The 17(R)-HDHA produced by cells expressing acetylated COX-2 (e.g., endothelial cells) can be taken up by leukocytes, such as neutrophils, which are rich in 5-lipoxygenase (5-LOX).[7] 5-LOX then introduces a hydroperoxy group at the C-4 position of 17(R)-HDHA, forming 4(S)-hydroperoxy-17(R)-HDHA. This is followed by enzymatic conversion to a transient 4(S),5(S)-epoxide intermediate.[2]
Step 3: Enzymatic Hydrolysis to this compound
The final step involves the enzymatic hydrolysis of the 4(S),5(S)-epoxide intermediate. This hydrolysis leads to the formation of this compound, which is chemically known as 4(S),5(R),17(R)-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid.[2]
Below is a DOT language script to visualize this signaling pathway.
Quantitative Data
The production of 17(R)-RvD4 is a tightly regulated process, and the quantities produced are typically in the picogram to nanogram range. The following tables summarize some of the available quantitative data.
Table 1: Production of 17(R)-HDHA by Aspirin-Acetylated COX-2
| Enzyme Source | Substrate | Treatment | Product | Yield/Concentration | Reference |
| Recombinant human COX-2 | DHA (10 µM) | Aspirin (2 mM) | 17R-HDHA | 52 ± 3% substrate conversion | [4] |
| Human microglial cells | Endogenous | Aspirin + TNF-α | 17R-HDHA series | Detected | [4] |
| Murine inflammatory exudates | DHA (administered) | Aspirin | 17R-HDHA | Detected | [4] |
Table 2: Concentrations of D-Series Resolvins in Biological Samples
| Analyte | Biological Matrix | Condition | Concentration | Reference |
| Resolvin D4 | Human bone marrow | Basal | ~1 pg/mL | |
| Resolvin D4 | Mouse bone marrow | Basal | ~12 pg/femur and tibia | |
| Resolvin D4 | Mouse bone marrow | Ischemia | ~455 pg/femur and tibia | |
| 17-epi-Resolvin D1 | Human plasma | n-3 fatty acid supplementation | 161 ± 7 pg/mL |
Table 3: Kinetic Parameters of Enzymes in Resolvin Synthesis
| Enzyme | Substrate | Parameter | Value | Reference |
| Acetylated human COX-2 | Arachidonic Acid | Km | 3.8 ± 2.8 µM | [8] |
| Uninhibited human COX-2 | Arachidonic Acid | Km | 10.4 ± 2.3 µM | [8] |
| 5-Lipoxygenase (rat) | Arachidonic Acid | Km (app) | 182 ± 16 µM | [9] |
| 5-Lipoxygenase (rat) | Arachidonic Acid | Vmax (app) | 425 ± 140 nmol O₂/(min x mg protein) | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and analysis of this compound.
Cell Culture and Induction of this compound Synthesis
This protocol describes the co-incubation of human endothelial cells and neutrophils to mimic the transcellular biosynthesis of 17(R)-RvD4.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Human neutrophils (isolated from fresh human blood)
-
RPMI 1640 medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Aspirin (acetylsalicylic acid)
-
Docosahexaenoic acid (DHA)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
HUVEC Culture and COX-2 Induction:
-
Culture HUVECs in Endothelial Cell Growth Medium until confluent.
-
To induce COX-2 expression, treat the confluent HUVECs with TNF-α (10 ng/mL) for 12-24 hours.
-
-
Aspirin Treatment:
-
Wash the TNF-α-treated HUVECs with PBS.
-
Incubate the cells with aspirin (1 mM in culture medium) for 30 minutes at 37°C to acetylate COX-2.
-
-
Co-incubation with Neutrophils and DHA:
-
Isolate human neutrophils from healthy donors using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the isolated neutrophils in RPMI 1640 medium.
-
Wash the aspirin-treated HUVECs with PBS and add fresh RPMI 1640 medium.
-
Add DHA (10 µM) to the HUVEC culture.
-
Immediately add the neutrophil suspension to the HUVEC culture at a ratio of approximately 5-10 neutrophils per endothelial cell.
-
Co-incubate the cells for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
After incubation, collect the supernatant (containing the lipid mediators).
-
Immediately add two volumes of ice-cold methanol containing deuterated internal standards (e.g., d5-RvD2) to stop enzymatic activity and precipitate proteins.
-
Store the samples at -80°C until solid-phase extraction.
-
Solid-Phase Extraction (SPE) of Resolvins
This protocol is for the extraction and concentration of resolvins and other lipid mediators from biological samples.
Materials:
-
C18 SPE cartridges
-
Methanol
-
Water (HPLC grade)
-
Hexane
-
Methyl formate
-
Nitrogen gas supply
Protocol:
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge by washing with 5-10 mL of methanol followed by 5-10 mL of water.
-
-
Sample Loading:
-
Acidify the sample to pH ~3.5 with a dilute acid (e.g., HCl).
-
Load the sample onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of water to remove polar impurities.
-
Wash the cartridge with 5-10 mL of hexane to remove non-polar lipids.
-
-
Elution:
-
Elute the resolvins and other specialized pro-resolving mediators with 5-10 mL of methyl formate.
-
-
Drying and Reconstitution:
-
Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
LC-MS/MS Analysis of this compound
This protocol outlines the parameters for the quantification of 17(R)-RvD4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (e.g., 80:15:0.01, v/v/v)
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to separate the various lipid mediators. An example gradient is as follows: 21% B at 0 min, hold for 1 min, increase to 51% B at 10 min, then to 98% B at 25 min.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following table lists some of the key MRM transitions for D-series resolvins.
Table 4: MRM Transitions for D-Series Resolvins
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Resolvin D1 | 375.2 | 215.1 | |
| Resolvin D2 | 375.2 | 141.1 | |
| Resolvin D3 | 359.2 | 199.1 | |
| Resolvin D4 | 375.2 | 141.1 | |
| Resolvin D5 | 359.2 | 199.1 | |
| Resolvin D1-d5 (IS) | 380.2 | 215.1 | |
| Resolvin D2-d5 (IS) | 380.2 | 141.1 |
Note: The optimal collision energies and other mass spectrometer parameters should be determined empirically for the specific instrument being used. The use of a deuterated internal standard for 17(R)-RvD4 is highly recommended for accurate quantification.
Visualization of Experimental Workflow
The following DOT script generates a diagram illustrating the general workflow for the production and analysis of this compound.
Conclusion
The aspirin-triggered synthesis of this compound represents a fascinating example of how a conventional drug can be repurposed to promote the resolution of inflammation. This technical guide provides a foundational understanding of the biochemical pathway and practical experimental approaches for researchers interested in this field. Further investigation into the precise enzyme kinetics and the development of more robust in vitro synthesis models will be crucial for advancing our knowledge of this potent pro-resolving mediator and its therapeutic potential.
References
- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interfacial kinetic reaction of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolvins: A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment that Counter Proinflammation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHA- and EPA-derived resolvins, protectins, and maresins in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic studies on arachidonate 5-lipoxygenase from rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of 17(R)-Resolvin D4 in Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction: 17(R)-Resolvin D4 (17(R)-RvD4), also known as Aspirin-Triggered Resolvin D4 (AT-RvD4), is a specialized pro-resolving mediator (SPM) biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the D-series resolvins, it plays a critical role in the active resolution of inflammation, a process essential for restoring tissue homeostasis following injury or infection. Unlike classical anti-inflammatory agents that primarily block the initial phases of inflammation, 17(R)-RvD4 orchestrates the termination of inflammation by limiting excessive leukocyte infiltration and enhancing the clearance of cellular debris and microbes. Its biosynthesis is notably triggered by aspirin, which acetylates the cyclooxygenase-2 (COX-2) enzyme, shunting DHA metabolism towards the production of this potent, longer-acting 17(R) epimer.[1][2][3] This guide provides an in-depth examination of the biosynthesis, mechanism of action, and experimental validation of 17(R)-RvD4's pro-resolving functions.
Biosynthesis of this compound
The generation of 17(R)-RvD4 is a multi-step enzymatic process involving transcellular biosynthesis. The pathway is initiated by the action of aspirin-acetylated cyclooxygenase-2 (COX-2), typically in endothelial cells, or by cytochrome P450 enzymes.[2]
-
Initiation by Aspirin-Acetylated COX-2: Aspirin irreversibly acetylates COX-2, which alters its catalytic activity. Instead of producing prostaglandins, the modified enzyme converts DHA into 17R-hydroperoxy-DHA (17R-HpDHA).[2]
-
Reduction: This intermediate is then reduced to 17R-hydroxy-DHA (17R-HDHA).[2]
-
5-Lipoxygenase Action: The 17R-HDHA intermediate is subsequently processed by 5-lipoxygenase (5-LOX), often in adjacent leukocytes like neutrophils, which introduces a hydroperoxide group at the C-4 position.[2]
-
Epoxide Formation and Hydrolysis: This is followed by the formation of a transient 4S,5S-epoxide intermediate. Enzymatic hydrolysis of this epoxide leads to the final structure of this compound (4S,5R,17R-trihydroxy-docosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid).[2][3][4]
The 17(R) stereochemistry confers greater resistance to metabolic inactivation compared to its 17(S) counterpart, potentially prolonging its pro-resolving actions in vivo.[5]
References
- 1. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 17(R)-Resolvin D4: A Key Mediator in Pro-Resolving Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is an active, highly orchestrated process essential for tissue homeostasis and repair. It is not merely the passive decay of pro-inflammatory signals but rather a sophisticated program mediated by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, the D-series resolvins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), are of significant interest. This guide focuses on a specific stereoisomer, 17(R)-Resolvin D4, also known as Aspirin-Triggered Resolvin D4 (AT-RvD4). While its 17(S) epimer, Resolvin D4 (RvD4), is generated through lipoxygenase (LOX) pathways, 17(R)-RvD4 is primarily biosynthesized via a distinct route involving aspirin-acetylated cyclooxygenase-2 (COX-2).[1][2] This molecule exhibits potent anti-inflammatory and pro-resolving activities, playing a crucial role in limiting excessive neutrophil infiltration and enhancing the clearance of apoptotic cells and microbial particles, thereby promoting a return to tissue homeostasis.[1][3]
Biosynthesis of this compound
The generation of this compound is a prime example of transcellular biosynthesis, often involving the interplay between different cell types, such as endothelial cells and leukocytes. The pathway is notably triggered by aspirin, which irreversibly acetylates COX-2, altering its enzymatic activity.
-
Initiation by Aspirin-Acetylated COX-2: The process begins with the omega-3 fatty acid, docosahexaenoic acid (DHA). In the presence of aspirin, COX-2 is acetylated. This modified enzyme converts DHA into 17(R)-hydroperoxy-DHA (17R-HpDHA) by inserting molecular oxygen with an R-stereochemistry at the C-17 position.[1][2] This is a critical diversion from the canonical pathway that produces prostaglandins.
-
Reduction to a Stable Intermediate: The unstable 17(R)-HpDHA is rapidly reduced by peroxidases to its more stable alcohol form, 17(R)-hydroxy-DHA (17R-HDHA).[1][4]
-
5-Lipoxygenase Action: The 17(R)-HDHA intermediate undergoes further enzymatic conversion, primarily by 5-lipoxygenase (5-LOX), which introduces a hydroperoxide group at the C-4 position.[1]
-
Epoxide Formation and Hydrolysis: This is followed by the formation of a transient 4(5)-epoxide intermediate. Subsequent enzymatic hydrolysis of this epoxide yields the final structure, this compound (4S,5R,17R-trihydroxydocosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid).[1][5]
The 17(R) epimers of D-series resolvins are often considered longer-acting than their 17(S) counterparts, potentially due to greater resistance to metabolic inactivation.[3][6]
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Identification of 17(R)-Resolvin D4: A Technical Guide for Researchers
Introduction: The resolution of inflammation is an active biological process orchestrated by a super-family of specialized pro-resolving mediators (SPMs), which are biosynthesized from omega-3 fatty acids. Among these, the D-series resolvins, derived from docosahexaenoic acid (DHA), are potent regulators of inflammatory responses. This technical guide focuses on 17(R)-Resolvin D4 (17(R)-RvD4), an aspirin-triggered epimer of Resolvin D4 (RvD4), detailing its discovery, biosynthesis, and the methodologies for its identification and quantification in tissues. This document is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and pharmacology.
Biosynthesis of this compound
The biosynthesis of D-series resolvins is a complex enzymatic cascade. The canonical pathway for Resolvin D4 (RvD4) involves the action of 15-lipoxygenase (15-LOX) on DHA to form 17S-hydroperoxy-DHA (17S-HpDHA), which is further metabolized by 5-lipoxygenase (5-LOX).[1]
In contrast, the biosynthesis of this compound, also known as aspirin-triggered Resolvin D4 (AT-RvD4), is initiated by the acetylation of cyclooxygenase-2 (COX-2) by aspirin.[1] This acetylated COX-2, or alternatively cytochrome P450 monooxygenases, oxygenates DHA to produce 17R-hydroperoxy-DHA (17R-HpDHA). This intermediate is then reduced to 17R-hydroxy-DHA (17R-HDHA). Subsequent enzymatic actions, likely involving 5-lipoxygenase, lead to the formation of this compound.[1]
Quantification of this compound in Tissues
The identification and quantification of 17(R)-RvD4 in biological matrices are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required to detect the picogram to nanogram levels of these potent lipid mediators. While comprehensive data on 17(R)-RvD4 across all tissues is still an active area of research, studies have quantified its closely related epimer, RvD4, in various tissues.
| Tissue/Fluid | Species | Condition | Concentration | Citation |
| Bone Marrow | Human | - | 1 pg/mL | [2][3] |
| Bone Marrow | Mouse | Basal | 12 pg/femur and tibia | [2][3] |
| Bone Marrow | Mouse | Ischemia | 455 pg/femur and tibia | [2][3] |
| Spleen | Human | - | Detected | [4] |
| Saliva | Human | - | Detected | [5] |
| Plasma | Human | n-3 Fatty Acid Supplementation | 161 ± 7 pg/mL (as 17R-RvD1) | [5] |
| Lung | Mouse | Allergic Airway Inflammation | Detected | [6] |
| Brain | Mouse | Organic Dust Exposure | Detected | [7] |
Experimental Protocols
A robust and reproducible methodology is critical for the accurate analysis of 17(R)-RvD4. The following is a synthesized protocol based on established methods for resolvin analysis.
Tissue Homogenization and Extraction
-
Sample Collection and Storage: Immediately snap-freeze tissues in liquid nitrogen upon collection and store them at -80°C to prevent degradation and auto-oxidation of lipid mediators.
-
Homogenization: Homogenize frozen tissue samples in ice-cold methanol. The addition of deuterated internal standards (e.g., d5-RvD2) at this stage is crucial for accurate quantification and to account for sample loss during extraction.[8]
-
Protein Precipitation: Allow proteins to precipitate by incubating the homogenate at -20°C for at least 45 minutes.[8]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a preferred method for purifying and concentrating resolvins from the tissue homogenate.[9]
-
Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[9]
-
Sample Loading: Acidify the supernatant from the centrifugation step to approximately pH 3.5 and load it onto the conditioned C18 cartridge.[9]
-
Washing: Wash the cartridge with an aqueous solution to remove polar impurities. A subsequent wash with a non-polar solvent like hexane can be used to elute more non-polar lipids.
-
Elution: Elute the resolvins and other specialized pro-resolving mediators from the cartridge using methyl formate or methanol.[8]
-
Solvent Evaporation: Evaporate the solvent from the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a methanol/water (50:50, v/v) solution for LC-MS/MS analysis.
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D1 and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aspirin-triggered resolvin D1 modulates pulmonary and neurological inflammation in an IL-22 knock-out organic dust exposure mouse model [frontiersin.org]
- 8. Novel proresolving and tissue-regenerative resolvin and protectin sulfido-conjugated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
17(R)-Resolvin D4: A Potent Regulator of Neutrophil Infiltration and Inflammation Resolution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that play a crucial role in the resolution of inflammation. Among them, 17(R)-Resolvin D4 (17(R)-RvD4), an aspirin-triggered epimer of Resolvin D4, has emerged as a potent regulator of neutrophil activity. This technical guide provides a comprehensive overview of the current understanding of 17(R)-RvD4's impact on neutrophil infiltration, a key process in the inflammatory response. This document details the biosynthesis of 17(R)-RvD4, its quantitative effects on neutrophil migration in various preclinical models, and the underlying signaling pathways. Furthermore, detailed experimental protocols for key in vivo and in vitro assays are provided to facilitate further research and development in this promising therapeutic area.
Introduction to this compound and Neutrophil Infiltration
Acute inflammation is the body's initial defense mechanism against infection and injury, characterized by the recruitment of leukocytes, predominantly neutrophils, to the site of insult. While essential for host defense, uncontrolled or excessive neutrophil infiltration can lead to tissue damage and the development of chronic inflammatory diseases. The resolution of inflammation is an active process orchestrated by SPMs, which act to terminate the inflammatory response and promote tissue repair.
This compound is a member of the D-series resolvins, which are biosynthesized from docosahexaenoic acid (DHA). Unlike its stereoisomer 17(S)-Resolvin D4, the biosynthesis of 17(R)-RvD4 is initiated by acetylated cyclooxygenase-2 (COX-2), a process triggered by aspirin. This unique biosynthetic origin makes 17(R)-RvD4 of particular interest in the context of aspirin's anti-inflammatory effects. Functionally, 17(R)-RvD4 exhibits potent pro-resolving activities, primarily by limiting excessive neutrophil infiltration into inflamed tissues[1][2]. This is achieved through a multi-pronged mechanism that includes the regulation of neutrophil deployment from the bone marrow, acceleration of neutrophil apoptosis, and enhancement of their clearance by macrophages[3][4].
Biosynthesis of this compound
The biosynthesis of this compound is a transcellular process involving the sequential action of different enzymes in distinct cell types.
The process begins with the conversion of DHA to 17R-hydroperoxy-DHA (17R-HpDHA) by aspirin-acetylated COX-2, typically in endothelial or epithelial cells. 17R-HpDHA is then reduced to 17R-hydroxy-DHA (17R-HDHA). This intermediate is subsequently transferred to neighboring leukocytes, such as neutrophils, where the enzyme 5-lipoxygenase (5-LOX) acts upon it to form an epoxide intermediate. Finally, enzymatic hydrolysis of this epoxide yields this compound[2].
Quantitative Impact of this compound on Neutrophil Infiltration
Numerous preclinical studies have demonstrated the potent ability of this compound to reduce neutrophil infiltration in various models of inflammation. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on Neutrophil Infiltration in Murine Peritonitis Models
| Model Organism | Inflammatory Stimulus | 17(R)-RvD4 Dose | Route of Administration | Time Point | Reduction in Neutrophil Infiltration (%) | Reference |
| Mouse (FVB) | Zymosan A (1 mg) | 10 ng/mouse | Intraperitoneal | 4 hours | ~40% | [5] |
| Mouse | E. coli (10^5 CFU) | 1 ng/mouse | Intravenous | 12 hours | Significant reduction | [1] |
| Mouse | E. coli (10^5 CFU) | 10 ng/mouse | Intravenous | 12 hours | Significant reduction | [1] |
| Mouse | E. coli (10^5 CFU) | 100 ng/mouse | Intravenous | 12 hours | Significant reduction | [1] |
Table 2: Effect of this compound on Neutrophil Infiltration in Murine Hind Limb Ischemia-Reperfusion Lung Injury Model
| Model Organism | Injury Model | 17(R)-RvD4 Dose | Route of Administration | Time Point | Reduction in Lung Neutrophil Infiltration (MPO levels) (%) | Reference |
| Mouse | Hind Limb Ischemia (1.5h) - Reperfusion (2h) | 500 ng/mouse | Intravenous | 2 hours post-reperfusion | ~50% |
Signaling Pathways of this compound in Neutrophils
The pro-resolving actions of this compound are mediated through specific signaling pathways within neutrophils. While the definitive receptor for RvD4 is yet to be fully characterized, evidence suggests it signals through a Gs-protein coupled receptor (GPCR). Activation of this receptor initiates a cascade of intracellular events that ultimately suppress pro-inflammatory responses and promote resolution.
Upon binding of 17(R)-RvD4 to its receptor, the Gs alpha subunit of the G-protein is activated, leading to the stimulation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn is believed to mediate the phosphorylation of key downstream signaling molecules, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Signal Transducer and Activator of Transcription 3 (STAT3)[3]. The activation of these pathways ultimately leads to the inhibition of pro-inflammatory gene expression, reduced expression of adhesion molecules on the neutrophil surface, and promotion of apoptosis, collectively resulting in a marked decrease in neutrophil infiltration.
Experimental Protocols
In Vivo Models
This model is widely used to study acute inflammation and the resolution phase.
Objective: To induce a localized inflammatory response in the peritoneal cavity and quantify the effect of this compound on neutrophil infiltration.
Materials:
-
Male FVB mice (6-8 weeks old)
-
Escherichia coli (e.g., ATCC 25922)
-
Luria-Bertani (LB) broth
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control (e.g., 0.1% ethanol in sterile saline)
-
Ketamine/xylazine for anesthesia
-
Heparin
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)
-
Hemocytometer or automated cell counter
Procedure:
-
Preparation of E. coli Inoculum:
-
Culture E. coli in LB broth overnight at 37°C with shaking.
-
The following day, dilute the culture in fresh LB broth and grow to mid-log phase.
-
Wash the bacteria twice with sterile PBS by centrifugation (e.g., 3000 x g for 10 minutes).
-
Resuspend the bacterial pellet in sterile PBS and adjust the concentration to 2 x 10^6 CFU/mL. The final inoculum will be 1 x 10^5 CFU in 0.5 mL.
-
-
Induction of Peritonitis and Treatment:
-
Administer this compound or vehicle intravenously to the mice.
-
Immediately after treatment, inject 0.5 mL of the E. coli suspension (1 x 10^5 CFU) intraperitoneally.
-
-
Peritoneal Lavage:
-
At the desired time point (e.g., 12 hours), euthanize the mice by an approved method.
-
Expose the peritoneal cavity and inject 5 mL of ice-cold PBS containing 5 mM EDTA.
-
Gently massage the abdomen for 1 minute.
-
Carefully aspirate the peritoneal fluid.
-
-
Quantification of Neutrophil Infiltration:
-
Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or automated cell counter.
-
Identify and quantify neutrophils using flow cytometry by staining with fluorescently labeled antibodies against specific neutrophil markers (e.g., Ly6G and CD11b).
-
The percentage and absolute number of neutrophils in the peritoneal cavity can then be calculated.
-
This model is used to study the systemic inflammatory response and remote organ injury following a localized ischemic event.
Objective: To induce lung inflammation secondary to hind limb ischemia-reperfusion and to assess the effect of this compound on neutrophil infiltration into the lungs.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments (forceps, scissors)
-
Suture material
-
This compound
-
Vehicle control
-
Myeloperoxidase (MPO) assay kit or reagents (e.g., O-dianisidine dihydrochloride, hydrogen peroxide)
-
Lung tissue homogenization buffer
Procedure:
-
Induction of Hind Limb Ischemia:
-
Anesthetize the mouse.
-
Make a small incision in the skin over the femoral artery.
-
Isolate the femoral artery and ligate it with a suture.
-
Maintain ischemia for a defined period (e.g., 1.5 hours).
-
-
Reperfusion and Treatment:
-
Remove the ligature to allow reperfusion of the hind limb.
-
Administer this compound or vehicle intravenously at the onset of reperfusion.
-
-
Tissue Collection:
-
After a specific reperfusion period (e.g., 2 hours), euthanize the mouse.
-
Perfuse the pulmonary circulation with saline to remove intravascular blood.
-
Harvest the lungs.
-
-
Quantification of Lung Neutrophil Infiltration (MPO Assay):
-
Homogenize a known weight of lung tissue in homogenization buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Perform the MPO assay according to the manufacturer's instructions. MPO is an enzyme abundant in neutrophils, and its activity is directly proportional to the number of neutrophils in the tissue.
-
Measure the absorbance at the appropriate wavelength and calculate the MPO activity, which is expressed as units per gram of tissue.
-
In Vitro Models
This assay is a classic method to study the directed migration of neutrophils towards a chemoattractant.
Objective: To assess the direct effect of this compound on neutrophil chemotaxis.
Materials:
-
Human peripheral blood or isolated human neutrophils
-
Ficoll-Paque for neutrophil isolation
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)
-
Chemoattractant (e.g., leukotriene B4 (LTB4) or fMLP)
-
This compound
-
Control medium (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation over Ficoll-Paque, followed by dextran sedimentation and hypotonic lysis of red blood cells.
-
Resuspend the purified neutrophils in control medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Place the chemoattractant solution (with or without this compound) in the lower chamber of the Boyden apparatus.
-
Place the control medium in the upper chamber.
-
Separate the two chambers with the polycarbonate membrane.
-
Add the neutrophil suspension to the upper chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes).
-
-
Quantification of Migration:
-
After incubation, remove the membrane.
-
Wipe the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated neutrophils in several high-power fields.
-
The results are typically expressed as the number of migrated cells per field or as a percentage of the input cells.
-
Conclusion and Future Directions
This compound is a potent specialized pro-resolving mediator with significant therapeutic potential for inflammatory diseases characterized by excessive neutrophil infiltration. Its ability to limit neutrophil recruitment, promote their apoptosis, and enhance their clearance underscores its importance in the active resolution of inflammation. The quantitative data from various preclinical models provide a strong rationale for its further development as a novel anti-inflammatory and pro-resolving agent.
Future research should focus on the definitive identification and characterization of the this compound receptor on neutrophils and other immune cells. A deeper understanding of its downstream signaling pathways will be crucial for optimizing its therapeutic application. Furthermore, clinical trials are warranted to evaluate the safety and efficacy of this compound in human inflammatory conditions. The development of stable synthetic analogs of this compound will also be a critical step in translating this promising molecule from the laboratory to the clinic.
References
- 1. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for modeling blood flow recovery and angiogenesis in response to hindlimb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infectious neutrophil deployment is regulated by resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]
- 5. Protocol for the induction of hindlimb ischemia and isolation of muscle endothelial cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 17(R)-Resolvin D4 in Macrophage Phagocytosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation. Among them, 17(R)-Resolvin D4 (RvD4), a dihydroxy-docosahexaenoic acid (DHA) metabolite, has emerged as a potent regulator of macrophage function. This technical guide provides a comprehensive overview of the role of 17(R)-RvD4 in enhancing macrophage phagocytosis, a critical process for the clearance of pathogens, apoptotic cells, and cellular debris. We delve into the molecular mechanisms, signaling pathways, and quantitative effects of RvD4 on macrophage phagocytic capacity. Detailed experimental protocols for assessing macrophage phagocytosis in response to RvD4 are provided, along with visual representations of key pathways and workflows to facilitate understanding and application in research and drug development.
Introduction
The resolution of inflammation is an active, highly regulated process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. Macrophages are central players in this process, where their phagocytic activity is paramount for clearing inflammatory stimuli and initiating tissue repair.[1] Specialized pro-resolving mediators (SPMs), including resolvins, are endogenously produced from omega-3 fatty acids and actively drive the resolution phase.[2]
This compound (RvD4) is a member of the D-series resolvins derived from docosahexaenoic acid (DHA).[3] It has been identified as a potent modulator of immune cell function, exhibiting both anti-inflammatory and pro-resolving properties.[4][5] A key pro-resolving function of RvD4 is its ability to stimulate macrophage phagocytosis, thereby accelerating the removal of apoptotic neutrophils (efferocytosis) and microbial particles.[3][5] This guide will explore the multifaceted role of 17(R)-RvD4 in macrophage phagocytosis, providing a technical resource for its study and therapeutic potential.
Quantitative Effects of this compound on Macrophage Phagocytosis
RvD4 enhances macrophage phagocytosis of various targets in a dose-dependent manner. The following tables summarize the quantitative data from key studies.
Table 1: Enhancement of Bacterial Phagocytosis by Human Macrophages
| Concentration of RvD4 | Target | Phagocytosis Enhancement (%) | Reference |
| 0.01 nM - 10 nM | S. aureus | 12 - 18% | [5] |
Table 2: Enhancement of Zymosan Phagocytosis by Human Macrophages
| Concentration of RvD4 | Target | Phagocytosis Enhancement (%) | Reference |
| 0.1 nM - 10 nM | Opsonized Zymosan A | 40 - 60% | [5] |
Table 3: Enhancement of Efferocytosis by Human Macrophages
| Concentration of RvD4 | Target | Efferocytosis Enhancement (%) | Reference |
| 0.1 nM - 10 nM | Apoptotic Neutrophils | 40 - 50% | [5] |
Signaling Pathways of this compound in Macrophages
The pro-phagocytic effects of D-series resolvins are mediated through specific G-protein coupled receptors (GPCRs). While the precise receptor and downstream signaling cascade for RvD4 are still under active investigation, evidence points towards the involvement of the ALX/FPR2 and GPR32 receptors, which are known to be activated by other D-series resolvins like RvD1, RvD3, and RvD5.[6][7][8] Activation of these receptors on macrophages is thought to initiate intracellular signaling cascades that ultimately reorganize the actin cytoskeleton, a critical step in the engulfment process.[9]
It has been suggested that the actions of RvD4 in leukocyte phagocytosis are related to Gs protein-coupled receptors.[6] Furthermore, studies on other D-series resolvins indicate that their pro-phagocytic signaling can involve the activation of pathways such as PI3K/Akt and the modulation of small GTPases like Rac1 and Cdc42, which are key regulators of actin dynamics.
Below is a proposed signaling pathway for RvD4-mediated enhancement of macrophage phagocytosis based on current understanding of D-series resolvin signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of 17(R)-RvD4 on macrophage phagocytosis.
In Vitro Macrophage Phagocytosis Assay using Flow Cytometry
This protocol is adapted from established methods for quantifying the engulfment of fluorescently labeled particles by macrophages.[10][11][12]
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary bone marrow-derived macrophages (BMDMs).[13]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound (stock solution in ethanol).
-
Fluorescently labeled particles (e.g., pHrodo™ Green E. coli BioParticles™, FITC-labeled zymosan, or fluorescently labeled apoptotic cells).[13]
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA (for adherent cells).
-
Flow cytometer.
Procedure:
-
Macrophage Preparation:
-
Treatment with RvD4:
-
Prepare working solutions of RvD4 in complete culture medium at desired concentrations (e.g., 0.01 nM to 10 nM). A vehicle control (medium with the same final concentration of ethanol) must be included.
-
Aspirate the old medium from the macrophage cultures and add the medium containing RvD4 or vehicle.
-
Incubate for 15 minutes at 37°C.[5]
-
-
Phagocytosis:
-
Add the fluorescently labeled particles to the macrophage cultures at a predetermined ratio (e.g., 10:1 particles to cells).
-
Incubate for 60 minutes at 37°C to allow for phagocytosis.[15]
-
-
Sample Preparation for Flow Cytometry:
-
Gently wash the cells twice with cold PBS to remove non-internalized particles.
-
Harvest the cells. For adherent cells, use trypsin-EDTA.
-
Transfer the cell suspension to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the macrophage population based on forward and side scatter.
-
Measure the fluorescence intensity of the gated population. The percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) are indicative of the phagocytic activity.
-
In Vitro Macrophage Phagocytosis Assay using Confocal Microscopy
This protocol allows for the visualization and quantification of phagocytosis at the single-cell level.[10][16]
Materials:
-
Same as for the flow cytometry assay, but with cells cultured on glass-bottom dishes or chamber slides.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Staining reagents (e.g., Phalloidin for F-actin, DAPI for nuclei).
-
Confocal microscope.
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from the flow cytometry protocol, using glass-bottom dishes.
-
Cell Fixation and Staining:
-
After the phagocytosis incubation, wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Stain with fluorescently conjugated phalloidin and DAPI for 30-60 minutes.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Image the cells using a confocal microscope, acquiring z-stacks to confirm internalization of particles.[16]
-
Quantify phagocytosis by counting the number of internalized particles per cell or by measuring the integrated fluorescence intensity of the particles within the cells. At least 100 cells should be analyzed per condition.[16]
-
Conclusion and Future Directions
This compound is a potent stimulator of macrophage phagocytosis, a key process in the resolution of inflammation. Its ability to enhance the clearance of bacteria and apoptotic cells underscores its therapeutic potential for a range of inflammatory diseases. The data presented in this guide highlight the significant pro-phagocytic activity of RvD4 at nanomolar concentrations.
While the involvement of GPCRs like ALX/FPR2 and GPR32 is likely, further research is needed to fully elucidate the specific receptors and downstream signaling pathways that mediate the effects of RvD4 in macrophages. A deeper understanding of these mechanisms will be crucial for the development of novel pro-resolving therapeutics that target macrophage function. The experimental protocols provided herein offer a robust framework for investigating the impact of RvD4 and other SPMs on macrophage phagocytosis, paving the way for future discoveries in the field of resolution pharmacology.
References
- 1. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D4 mitigates lipopolysaccharide-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolvin D4 stereoassignment and its novel actions in host protection and bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 8. Pro-Resolving Mediators in Regulating and Conferring Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pro-Resolving Ligands Orchestrate Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doaj.org [doaj.org]
- 12. discover.library.noaa.gov [discover.library.noaa.gov]
- 13. Measuring Single-Cell Phagocytosis with Livecyte [phasefocus.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Rigorous Quantitative Approach to Analyzing Phagocytosis Assays - PMC [pmc.ncbi.nlm.nih.gov]
17(R)-Resolvin D4: A Technical Guide to Signaling and Receptor Deorphanization
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Resolvin D4 (17(R)-RvD4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As an epimer of Resolvin D4 (RvD4), it is biosynthesized via the activity of aspirin-acetylated cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes, which makes it more resistant to metabolic inactivation compared to its 17(S) counterpart.[1] 17(R)-RvD4 plays a critical role in the resolution of inflammation, a highly orchestrated process essential for tissue homeostasis and repair. This technical guide provides a comprehensive overview of the current understanding of 17(R)-RvD4 signaling, its potential receptors, and detailed experimental protocols for its investigation.
Quantitative Data on Resolvin D4 and Related Mediators
While specific binding affinities and EC50 values for this compound are not yet extensively reported in the literature, data from studies on RvD4 and other D-series resolvins provide valuable insights into its potential potency and receptor interactions.
| Mediator | Assay | Cell Type/System | Parameter | Value | Reference |
| Resolvin D4 (RvD4) | Bacterial Phagocytosis | Human Macrophages | Concentration Range | 0.01 - 10 nM | [2] |
| Resolvin D4 (RvD4) | Phagocytosis of Zymosan | Human Macrophages | Concentration Range | 0.1 - 10 nM | [2] |
| Resolvin D4 (RvD4) | Efferocytosis of Apoptotic Neutrophils | Human Macrophages and Dermal Fibroblasts | Concentration | 1 nM | [1] |
| 17(R)-Resolvin D2 | Efferocytosis of Senescent Red Blood Cells | M2-like Macrophages | EC50 | ~2.6 x 10⁻¹⁴ M | [3] |
| 17(R)-Resolvin D2 | cAMP Production | CHO-hGPR18 cells | EC50 | ~1.0 x 10⁻¹⁰ M | [3] |
Potential Receptors and Signaling Pathways
The definitive receptor for this compound has not yet been identified. However, based on studies of RvD4 and other D-series resolvins, several G-protein coupled receptors (GPCRs) are considered potential candidates.
Evidence for a Gs-Coupled GPCR
Studies have shown that the stimulation of macrophage phagocytosis by RvD4 is inhibited by cholera toxin.[4] Cholera toxin specifically ADP-ribosylates and constitutively activates the Gαs subunit of heterotrimeric G-proteins, leading to a sustained increase in intracellular cyclic AMP (cAMP).[5][6] The inhibitory effect of cholera toxin on RvD4-mediated phagocytosis strongly suggests that RvD4 signals through a Gs-coupled GPCR.[4]
Candidate Receptors: ALX/FPR2 and GPR32
Other members of the D-series resolvins, such as RvD1, RvD3, and RvD5, have been shown to interact with the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), and the orphan receptor GPR32.[7][8] Given the structural similarity, it is plausible that 17(R)-RvD4 may also signal through one or both of these receptors. ALX/FPR2 is a well-characterized receptor known to bind multiple pro-resolving mediators and mediate their anti-inflammatory effects.[9][10] GPR32 remains an orphan receptor, but its activation by other D-series resolvins points to its potential role in RvD4 signaling.[11]
Downstream Signaling Cascades
Upon binding to a putative Gs-coupled receptor, 17(R)-RvD4 is expected to initiate a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, can activate Protein Kinase A (PKA), which can phosphorylate various downstream targets.
Furthermore, signaling through resolvin receptors has been linked to the modulation of key inflammatory pathways, including the inhibition of the NF-κB pathway.[12] Inhibition of NF-κB activation would lead to a decrease in the transcription of pro-inflammatory cytokines and other inflammatory mediators.[9][13] There is also evidence that resolvins can modulate the phosphorylation of extracellular signal-regulated kinase (pERK).
Visualizing the Signaling Network
The following diagrams illustrate the hypothesized signaling pathway of this compound and the experimental workflows to investigate its function.
Caption: Hypothesized this compound signaling pathway.
Caption: Experimental workflow for investigating 17(R)-RvD4.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the signaling and function of this compound.
Receptor Binding Assay (Competitive Radioligand)
This protocol is adapted from studies on RvD1 and can be used to determine the binding affinity of 17(R)-RvD4 to candidate receptors expressed in a heterologous system.
Materials:
-
HEK293 cells transiently or stably expressing the human receptor of interest (e.g., GPR32 or ALX/FPR2).
-
[³H]-labeled ligand for the receptor of interest (e.g., [³H]-RvD1 if available, or another known radioligand).
-
Unlabeled this compound.
-
Binding buffer (e.g., PBS with CaCl₂ and MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Culture and harvest the transfected HEK293 cells.
-
Prepare cell suspensions in binding buffer to a concentration of 5 x 10⁶ cells/mL.
-
In a 96-well plate, add 50 µL of cell suspension to each well.
-
For competition binding, add increasing concentrations of unlabeled 17(R)-RvD4 (e.g., 10⁻¹² to 10⁻⁶ M) to the wells.
-
Add a constant concentration of the radiolabeled ligand (e.g., 10 nM [³H]-RvD1) to all wells.
-
For non-specific binding control wells, add a high concentration of the unlabeled homologous ligand (e.g., 10 µM of unlabeled RvD1).
-
Incubate the plate for 1 hour at 4°C with gentle agitation.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and analyze the data using non-linear regression to determine the Ki of 17(R)-RvD4.
cAMP Assay (ELISA)
This protocol is designed to measure changes in intracellular cAMP levels in response to 17(R)-RvD4, providing evidence for Gs or Gi-coupled receptor activation.
Materials:
-
CHO cells stably expressing the human receptor of interest.
-
This compound.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP ELISA kit.
-
Cell lysis buffer.
-
Microplate reader.
Procedure:
-
Seed CHO cells in a 24-well plate at a density of 0.2 x 10⁶ cells per well and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with IBMX (e.g., 50 µM) for 10 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of 17(R)-RvD4 (e.g., 0.01 to 100 nM) or vehicle control to the wells.
-
Incubate for 15 minutes at 37°C.
-
Aspirate the medium and lyse the cells with the lysis buffer provided in the ELISA kit.
-
Perform the cAMP ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cAMP concentration based on the standard curve.
-
Express the results as fold change over the vehicle control to determine the dose-dependent effect of 17(R)-RvD4 on cAMP production.[3]
Macrophage Phagocytosis Assay
This assay assesses the pro-resolving function of 17(R)-RvD4 by measuring its effect on the phagocytic capacity of macrophages.
Materials:
-
Human monocyte-derived macrophages (hMDMs) or a macrophage cell line (e.g., RAW 264.7).
-
This compound.
-
Fluorescently labeled particles (e.g., GFP-labeled E. coli or fluorescently labeled zymosan beads).
-
Cell culture medium.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Seed macrophages in a 12-well plate at a density of 5 x 10⁴ cells/well on glass coverslips (for microscopy) or in a 96-well plate (for flow cytometry) and allow them to adhere overnight.
-
Pre-treat the macrophages with varying concentrations of 17(R)-RvD4 or vehicle for 15 minutes at 37°C.
-
Add the fluorescently labeled particles to the wells at a specific macrophage-to-particle ratio (e.g., 1:10).
-
Co-incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis.
-
To stop phagocytosis, wash the cells three times with ice-cold PBS to remove non-ingested particles.
-
For Flow Cytometry: Detach the cells, and analyze the fluorescence intensity of the macrophage population. The increase in fluorescence intensity corresponds to the uptake of fluorescent particles.
-
For Fluorescence Microscopy: Fix the cells, mount the coverslips on slides, and visualize the macrophages. Quantify phagocytosis by counting the number of macrophages containing fluorescent particles and/or the number of particles per macrophage.[1][14]
Conclusion
This compound is a potent specialized pro-resolving mediator with significant therapeutic potential. While its precise receptor and signaling mechanisms are still under active investigation, current evidence points towards a Gs-coupled GPCR, with ALX/FPR2 and GPR32 as strong candidates. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the intricate signaling pathways of 17(R)-RvD4 and accelerate the development of novel resolution-based therapeutics. The continued deorphanization of resolvin receptors and the detailed characterization of their downstream signaling will undoubtedly pave the way for innovative treatments for a wide range of inflammatory diseases.
References
- 1. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Resolvin D4 stereoassignment and its novel actions in host protection and bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gi-Coupled GPCR Signaling Controls the Formation and Organization of Human Pluripotent Colonies | PLOS One [journals.plos.org]
- 6. youtube.com [youtube.com]
- 7. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Chemotype Agonists for Human Resolvin D1 Receptor DRV1 with Pro-Resolving Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 14. Protocols — The Fleischman Lab [mpnlab.org]
An In-depth Technical Guide to 17(R)-Resolvin D4: Stereochemistry, Chemical Structure, and Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, which play a pivotal role in the resolution of inflammation. These molecules are not immunosuppressive but rather orchestrate the active process of resolving inflammation and promoting tissue healing. Among these, the D-series resolvins, originating from docosahexaenoic acid (DHA), have garnered significant attention for their potent bioactivities. This technical guide focuses on 17(R)-Resolvin D4, an epimer of Resolvin D4, often referred to as an aspirin-triggered resolvin. We will delve into its stereochemistry, chemical structure, biosynthesis, and multifaceted biological functions, providing a comprehensive resource for researchers in the field.
Chemical Structure and Stereochemistry
This compound (17(R)-RvD4) is a trihydroxy-substituted docosahexaenoic acid derivative. Its complete stereochemical name is 4S,5R,17R-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid . The defining feature of 17(R)-RvD4 is the R configuration of the hydroxyl group at carbon 17, which distinguishes it from its stereoisomer, Resolvin D4 (RvD4), which has an S configuration at this position. This subtle difference in stereochemistry has significant implications for its biosynthesis and metabolic stability.
The structural confirmation of 17(R)-RvD4 has been achieved through total organic synthesis and detailed spectroscopic analysis, including nuclear magnetic resonance (NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₂O₅ | |
| Molecular Weight | 376.5 g/mol | |
| Formal Name | 4S,5R,17R-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid | |
| Synonyms | 17(R)-RvD4, 4(S),5(R),17(R)-trihydroxy-DHA | |
| UV λmax | 228, 277, 332 nm |
Biosynthesis of this compound
The biosynthesis of D-series resolvins is a complex, multi-enzymatic process. The pathway for 17(R)-RvD4 is distinct from that of its 17S epimer, primarily in the initial oxygenation step of DHA.
The biosynthesis of this compound is initiated by the acetylation of cyclooxygenase-2 (COX-2) by aspirin. This acetylated COX-2 gains the ability to convert DHA into 17R-hydroperoxy-DHA (17R-HpDHA). This intermediate is then reduced to 17R-hydroxy-DHA (17R-HDHA). Subsequent oxygenation by 5-lipoxygenase (5-LOX) leads to the formation of a 4-hydroperoxy intermediate, which is then converted to a 4S,5S-epoxide. Enzymatic hydrolysis of this epoxide yields this compound. This pathway is often referred to as the "aspirin-triggered" pathway. Cytochrome P450 enzymes can also initiate the formation of the 17R-hydroperoxy intermediate.
In contrast, the biosynthesis of the 17S-epimer, Resolvin D4, is initiated by 15-lipoxygenase (15-LOX) to form 17S-HpDHA.
Biological Activities and Mechanism of Action
This compound, like other resolvins, exhibits potent pro-resolving and anti-inflammatory activities at nanomolar concentrations. Its biological functions are crucial for host defense and the restoration of tissue homeostasis.
Key Biological Activities:
-
Anti-inflammation: 17(R)-RvD4 reduces neutrophil infiltration at sites of inflammation.
-
Pro-resolution: It actively promotes the resolution of inflammation, a process distinct from simply blocking inflammation.
-
Enhancement of Phagocytosis: 17(R)-RvD4 enhances the phagocytic activity of macrophages and dermal fibroblasts, facilitating the clearance of apoptotic cells (efferocytosis) and pathogens.
-
Host Defense: It plays a role in host protection during bacterial infections, such as those caused by Staphylococcus aureus.
-
Organ Protection: 17(R)-RvD4 has demonstrated protective effects in models of second-organ reperfusion injury.
The actions of D-series resolvins are thought to be mediated through G protein-coupled receptors (GPCRs). While the specific receptor for Resolvin D4 and its 17R-epimer has not been definitively identified, it is suggested to be a Gs-protein coupled receptor. The signaling cascade is believed to involve an increase in intracellular cyclic AMP (cAMP).
Table 2: Summary of Biological Activities of Resolvin D4 and its 17(R)-Epimer
| Biological Activity | Model System | Effective Concentration | Key Findings | Reference |
| Enhanced Phagocytosis | Human macrophages and dermal fibroblasts | As low as 1 nM | Increased phagocytosis of apoptotic neutrophils. | |
| Reduced Neutrophil Infiltration | Murine peritonitis | ng/mouse | Significantly reduced neutrophil influx. | |
| Enhanced Bacterial Clearance | Murine S. aureus infection | ng/mouse | Lowered bacterial counts and leukocyte influx. | |
| Organ Protection | Mouse ischemic reperfusion injury | Pharmacological doses | Reduced second-organ lung injury by over 50%. | |
| Modulation of Thrombo-inflammation | Murine deep vein thrombosis | - | Reduced thrombus burden and neutrophil infiltration. |
digraph "Proposed Signaling Pathway for D-Series Resolvins" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, height=3.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];RvD4 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="G Protein-Coupled Receptor\n(GPCR, Gs-linked - Putative)", fillcolor="#F1F3F4"]; AC [label="Adenylate Cyclase", fillcolor="#F1F3F4"]; cAMP [label="cAMP", fillcolor="#F1F3F4"]; PKA [label="Protein Kinase A (PKA)", fillcolor="#F1F3F4"]; Cellular_Response [label="Cellular Responses", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Responses [label="• Reduced Neutrophil Infiltration\n• Enhanced Phagocytosis\n• Decreased Pro-inflammatory\n Cytokine Production", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", align=left];
RvD4 -> GPCR [label="Binds"]; GPCR -> AC [label="Activates"]; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> Cellular_Response [label="Phosphorylates\nTargets"]; Cellular_Response -> Responses [style=dashed]; }
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and biological evaluation of this compound are extensive. Below are summaries of key experimental methodologies.
Total Synthesis of this compound
The total synthesis of this compound is a complex, multi-step process that relies on a convergent strategy. This involves the synthesis of several key fragments of the molecule which are then coupled together.
A representative synthetic approach involves:
-
Chiral Pool Strategy: Starting from enantiomerically pure precursors to establish the required stereocenters.
-
Fragment Coupling: Key fragments of the carbon skeleton are assembled using reactions such as copper(I)-mediated cross-coupling.
-
Stereoselective Reductions: The multiple double bonds with specific cis/trans geometry are installed using methods like Lindlar reduction of alkyne precursors.
-
Deprotection and Purification: Final steps involve the removal of protecting groups and purification by high-performance liquid chromatography (HPLC) to yield the pure this compound.
Phagocytosis Assay
This assay is used to quantify the effect of this compound on the ability of phagocytic cells (e.g., macrophages) to engulf particles.
-
Cell Culture: Human monocyte-derived macrophages are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with this compound at various concentrations (e.g., 0.1-10 nM) or a vehicle control.
-
Addition of Particles: Fluorescently labeled apoptotic cells (for efferocytosis) or bacteria (for phagocytosis) are added to the macrophage cultures.
-
Incubation: The co-culture is incubated for a defined period to allow for phagocytosis.
-
Quantification: The extent of phagocytosis is measured, typically by flow cytometry or fluorescence microscopy, by quantifying the amount of fluorescent signal internalized by the macrophages.
Neutrophil Migration Assay
This assay assesses the ability of this compound to inhibit neutrophil chemotaxis towards a pro-inflammatory stimulus.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Chemotaxis Chamber Setup: A Boyden chamber or a similar microfluidic device is used, which has an upper and a lower chamber separated by a porous membrane.
-
Loading: The lower chamber is filled with a chemoattractant (e.g., LTB₄ or a chemokine). The isolated neutrophils, pre-treated with this compound or vehicle, are placed in the upper chamber.
-
Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, often by cell counting or by measuring a cellular component like ATP.
Metabolic Inactivation
The bioactivity of resolvins is tightly regulated by metabolic inactivation. This compound, like its 17S counterpart, can be metabolized by eicosanoid oxidoreductase to 17-oxo-RvD4. This oxidation of the hydroxyl group at carbon 17 to a ketone significantly reduces its biological activity. However, the 17R configuration of aspirin-triggered resolvins has been shown to be more resistant to this enzymatic inactivation compared to the 17S epimers, potentially leading to a longer duration of action in vivo.
Conclusion
This compound is a potent specialized pro-resolving mediator with a unique stereochemistry and biosynthetic pathway. Its ability to control inflammation and promote resolution at low concentrations makes it a molecule of significant interest in the development of novel therapeutics for a range of inflammatory diseases. This guide has provided a comprehensive overview of its chemical structure, biosynthesis, biological functions, and the experimental methodologies used to study it. Further research into its specific receptors and downstream signaling pathways will undoubtedly open new avenues for therapeutic intervention in inflammatory disorders.
Aspirin-Triggered Resolvins: A Technical Guide to Their Core Biological Functions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological functions of aspirin-triggered resolvins (AT-Rvs), a class of specialized pro-resolving mediators (SPMs) with potent anti-inflammatory and pro-resolving activities. This document details their biosynthesis, mechanisms of action, signaling pathways, and therapeutic potential, supported by quantitative data and experimental methodologies.
Introduction to Aspirin-Triggered Resolvins
The resolution of inflammation is an active, highly coordinated process essential for restoring tissue homeostasis following injury or infection. Failure of resolution can lead to chronic inflammation, which underlies a wide range of diseases. Resolvins are a family of endogenous lipid mediators derived from omega-3 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), that actively orchestrate the resolution of inflammation.[1][2]
Aspirin, a widely used non-steroidal anti-inflammatory drug (NSAID), has a unique mechanism of action that, in addition to inhibiting pro-inflammatory prostaglandin synthesis, triggers the biosynthesis of epimeric forms of resolvins known as aspirin-triggered resolvins (AT-Rvs).[2][3] This occurs through the irreversible acetylation of the cyclooxygenase-2 (COX-2) enzyme, which alters its catalytic activity to produce 17R-hydroxy-containing precursors from DHA.[4][5] These precursors are then converted by the 5-lipoxygenase (5-LOX) pathway in leukocytes to form AT-Rvs, such as AT-RvD1, AT-RvD2, AT-RvD3, and AT-RvD4.[4][5][6][7]
A key advantage of AT-Rvs is their increased resistance to metabolic inactivation by eicosanoid oxidoreductases compared to their native S-epimer counterparts, resulting in a longer in vivo half-life and enhanced pro-resolving actions.[8][9]
Biosynthesis of Aspirin-Triggered D-Series Resolvins (AT-RvDs)
The biosynthesis of AT-RvDs is a multi-step process involving transcellular metabolism. The key initiating step is the acetylation of COX-2 by aspirin in endothelial cells or other cell types expressing this enzyme.[5]
-
Aspirin-Acetylated COX-2 Action: Aspirin-acetylated COX-2 converts docosahexaenoic acid (DHA) into 17R-hydroperoxydocosahexaenoic acid (17R-HpDHA).[7]
-
Reduction: 17R-HpDHA is then reduced to 17R-hydroxydocosahexaenoic acid (17R-HDHA).
-
5-Lipoxygenase Action: This intermediate is subsequently metabolized by 5-lipoxygenase (5-LOX) in neutrophils or other leukocytes to generate the 7S(8)-epoxide intermediate.
-
Enzymatic Hydrolysis: The epoxide is then enzymatically hydrolyzed to form the final AT-RvD products, including AT-RvD1 (7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid) and AT-RvD2.[4][5]
Core Biological Functions and Signaling Pathways
AT-Rvs exert potent anti-inflammatory and pro-resolving effects by modulating the activity of various immune cells, particularly neutrophils and macrophages.[6]
A primary function of AT-Rvs is the control of neutrophil infiltration to sites of inflammation.
-
Inhibition of Neutrophil Migration: AT-Rvs, such as AT-RvD1 and AT-RvD3, effectively block neutrophil transmigration across endothelial and epithelial barriers.[4][6] This action prevents excessive accumulation of neutrophils, thereby limiting tissue damage.
-
Stimulation of Macrophage Phagocytosis (Efferocytosis): AT-Rvs are potent stimulators of macrophage-mediated clearance of apoptotic neutrophils, a process known as efferocytosis.[6][10] This is a critical step in the resolution of inflammation, as it prevents the secondary necrosis of apoptotic cells and the release of their pro-inflammatory contents.
-
Modulation of Cytokine and Chemokine Production: AT-Rvs suppress the production of pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6, from various cell types.[4][11]
AT-Rvs mediate their effects by binding to specific G protein-coupled receptors (GPCRs). The most well-characterized receptors are ALX/FPR2 and GPR32, which are expressed on leukocytes, including neutrophils and macrophages.[9][12]
-
AT-RvD1 and ALX/FPR2: Binding of AT-RvD1 to the ALX/FPR2 receptor on neutrophils inhibits their chemotaxis and adhesion. On macrophages, this interaction stimulates phagocytosis and efferocytosis.[12] The signaling cascade involves the modulation of intracellular calcium levels, inhibition of NF-κB activation, and regulation of cytoskeletal dynamics.[4][11]
-
AT-RvD3 and GPR32: AT-RvD3 also signals through the GPR32 receptor, contributing to its pro-resolving functions.[6]
Quantitative Data on the Biological Activity of AT-Rvs
The following tables summarize quantitative data on the efficacy of various AT-Rvs in different experimental models.
Table 1: Effects of AT-Rvs on Neutrophil (PMN) Infiltration and Migration
| Mediator | Model System | Dose/Concentration | Effect | Reference |
| AT-RvD1 | Murine Peritonitis | 100 ng/mouse | ~50% reduction in PMN infiltration | [4] |
| AT-RvD1 | Human PMN Transendothelial Migration | 0.1 - 10.0 nM | ~50% reduction in LTB₄-induced migration | [10] |
| AT-RvD3 | Murine Peritonitis | 100 ng/mouse | Significant reduction in PMN infiltration | [6] |
| AT-RvD3 | Human PMN Transmigration | 1 pM - 10 pM | Potent inhibition of PMN transmigration | [6] |
Table 2: Effects of AT-Rvs on Macrophage Phagocytosis and Cytokine Production
| Mediator | Cell Type | Dose/Concentration | Effect | Reference |
| AT-RvD1 | Human Macrophages | 1 nM | ~50% increase in efferocytosis of apoptotic PMN | [10] |
| AT-RvD1 | Murine Macrophages | 100 pM - 100 nM | 30-40% increase in phagocytosis of tumor debris | [13] |
| AT-RvD1 | Rat Alveolar Macrophages | - | Significant decrease in IgG-induced TNF-α and IL-6 | [11] |
| AT-RvD3 | Murine Peritoneal Macrophages | 10 pM - 100 pM | Dose-dependent increase in phagocytosis of zymosan | [6] |
Table 3: In Vivo Efficacy of AT-Rvs in Disease Models
| Mediator | Disease Model | Animal | Dose | Key Outcomes | Reference |
| AT-RvD1 | Allergic Airway Inflammation | Mouse | 100 ng, i.v. | Decreased airway eosinophilia and hyper-reactivity | [8] |
| AT-RvD1 | Adjuvant-Induced Arthritis | Rat | 100 - 300 ng, i.p. | Significant inhibition of mechanical hyperalgesia | [4] |
| AT-RvD1 | DSS-Induced Colitis | Mouse | Nanogram range | Improved disease activity index, reduced colonic damage | [14] |
| AT-RvD1 | IgG Immune Complex Lung Injury | Rat | - | Reduced neutrophil accumulation and lung injury | [11] |
Experimental Protocols
Detailed methodologies are crucial for the study of AT-Rvs. Below are outlines of key experimental protocols.
This model is widely used to assess the in vivo effects of AT-Rvs on acute inflammation and its resolution.
-
Induction of Peritonitis: Mice are injected intraperitoneally (i.p.) with an inflammatory stimulus, such as zymosan A (1 mg/mouse).
-
Treatment: AT-Rvs (e.g., 10-100 ng/mouse) or vehicle are administered i.p. or intravenously (i.v.) at a specified time point relative to the zymosan injection.
-
Analysis: At various time points (e.g., 4, 12, 24 hours), peritoneal lavage is performed to collect exudates.
-
Cell Counting and Identification: Leukocytes in the lavage fluid are counted, and differential counts are performed to determine the number of neutrophils and macrophages.
-
Mediator Analysis: The lavage fluid can be analyzed for levels of cytokines, chemokines, and other lipid mediators using ELISA or LC-MS/MS.
This in vitro assay evaluates the ability of AT-Rvs to inhibit neutrophil migration across an endothelial barrier.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to form a confluent monolayer on a porous membrane insert in a transwell plate.
-
Treatment: AT-Rvs (e.g., 0.1-100 nM) are added to the lower chamber.
-
Neutrophil Addition: Freshly isolated human neutrophils are added to the upper chamber.
-
Chemoattractant: A chemoattractant, such as leukotriene B₄ (LTB₄), is added to the lower chamber to induce migration.
-
Quantification: After incubation (e.g., 90 minutes), the number of neutrophils that have migrated to the lower chamber is quantified using a cell counter or by measuring myeloperoxidase (MPO) activity.
This assay measures the capacity of AT-Rvs to enhance the clearance of apoptotic cells by macrophages.
-
Preparation of Apoptotic Cells: Human neutrophils are isolated and induced to undergo apoptosis (e.g., by UV irradiation or aging in culture). Apoptosis is confirmed by annexin V/propidium iodide staining and flow cytometry.
-
Macrophage Culture: Human monocyte-derived macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in plates.
-
Treatment: Macrophages are pre-treated with AT-Rvs (e.g., 1-100 nM) or vehicle for a short period (e.g., 15 minutes).
-
Co-culture: Apoptotic neutrophils (labeled with a fluorescent dye) are added to the macrophage cultures and co-incubated for 1-2 hours.
-
Quantification: Non-ingested apoptotic cells are washed away. The percentage of macrophages that have phagocytosed apoptotic cells and the number of apoptotic cells per macrophage (phagocytic index) are determined by microscopy or flow cytometry.
Conclusion
Aspirin-triggered resolvins are potent, stereospecific lipid mediators that play a crucial role in the active resolution of inflammation. Their enhanced stability and potent bioactivity make them attractive therapeutic candidates for a wide array of inflammatory diseases, including arthritis, asthma, inflammatory bowel disease, and cardiovascular disease.[4][8][14][15] By promoting the cessation of neutrophil infiltration, stimulating the clearance of apoptotic cells and debris, and downregulating pro-inflammatory signaling, AT-Rvs actively restore tissue homeostasis.[4][6][10] The detailed understanding of their biosynthesis, signaling pathways, and biological functions, as outlined in this guide, provides a solid foundation for the development of novel pro-resolving therapies that harness the body's own mechanisms to combat inflammation.
References
- 1. aspirin triggered resolvin E biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel lipid mediators promote resolution of acute inflammation: impact of aspirin and statins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resolvin D1 and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspirin-Triggered Resolvin D1-modified materials promote the accumulation of pro-regenerative immune cell subsets and enhance vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pro-resolving Aspirin-Triggered DHA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aspirin-Triggered Resolvin D1 Reduces Proliferation and the Neutrophil to Lymphocyte Ratio in a Mutant KRAS-Driven Lung Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Omega-3 fatty acid-derived mediators 17(R)-hydroxy docosahexaenoic acid, aspirin-triggered resolvin D1 and resolvin D2 prevent experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aspirin-triggered lipoxin and resolvin E1 modulate vascular smooth muscle phenotype and correlate with peripheral atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
17(R)-Resolvin D4 in Host Defense Against Infection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Resolvin D4 (17(R)-RvD4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the resolvin family, it plays a critical role in the resolution of inflammation, a highly active and coordinated process that ensures the restoration of tissue homeostasis following injury or infection. Unlike classical anti-inflammatory agents that broadly suppress the immune response, 17(R)-RvD4 and other SPMs orchestrate the termination of inflammation without compromising host defense. This technical guide provides a comprehensive overview of the biosynthesis, mechanisms of action, and experimental methodologies related to the role of 17(R)-RvD4 in combating infections.
Biosynthesis of this compound
The biosynthesis of D-series resolvins, including RvD4, occurs via complex enzymatic pathways. The 17(R) epimer of RvD4 is primarily generated through a transcellular biosynthetic route initiated by aspirin-acetylated cyclooxygenase-2 (COX-2).
The key steps in the biosynthesis of this compound are:
-
Initial Oxygenation: Aspirin-acetylated COX-2 in endothelial cells or other cell types converts DHA into 17(R)-hydroperoxydocosahexaenoic acid (17R-HpDHA).
-
Reduction: The unstable 17R-HpDHA is rapidly reduced to 17(R)-hydroxydocosahexaenoic acid (17R-HDHA).
-
Transcellular Trafficking: 17R-HDHA is then released and taken up by neighboring leukocytes, such as neutrophils.
-
Second Oxygenation: Within the neutrophil, the 5-lipoxygenase (5-LOX) enzyme converts 17R-HDHA into a 4,5-epoxide intermediate.
-
Enzymatic Hydrolysis: The epoxide intermediate undergoes enzymatic hydrolysis to yield this compound (4S,5R,17R-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid).[1][2]
Mechanism of Action in Host Defense
17(R)-RvD4 exerts its pro-resolving and host-protective effects by modulating the activity of various immune cells, primarily neutrophils and macrophages. Its actions are targeted towards enhancing bacterial clearance while dampening excessive and potentially damaging inflammation.
Regulation of Neutrophil Function
Neutrophils are the first line of defense against bacterial and fungal infections, but their excessive infiltration and activation can lead to tissue damage. 17(R)-RvD4 modulates several aspects of neutrophil function to promote the resolution of infection.
-
Inhibition of Neutrophil Infiltration: 17(R)-RvD4 has been shown to reduce the infiltration of neutrophils to sites of infection and inflammation.[3] This action helps to limit the collateral damage caused by the release of cytotoxic granules and reactive oxygen species (ROS) from neutrophils.
-
Enhancement of Phagocytosis: While limiting excessive recruitment, 17(R)-RvD4 also enhances the phagocytic capacity of neutrophils, enabling them to more efficiently engulf and clear pathogens.[4]
Modulation of Macrophage Activity
Macrophages play a dual role in inflammation, contributing to both the initial inflammatory response and its subsequent resolution. 17(R)-RvD4 promotes the pro-resolving functions of macrophages.
-
Enhanced Phagocytosis and Efferocytosis: 17(R)-RvD4 stimulates macrophages to phagocytose not only invading pathogens but also apoptotic neutrophils (a process known as efferocytosis).[5] The clearance of apoptotic cells is a critical step in the resolution of inflammation, preventing the release of their pro-inflammatory contents.
-
Polarization towards a Pro-resolving Phenotype: 17(R)-RvD4 can influence macrophage polarization, shifting them from a pro-inflammatory (M1) to a pro-resolving (M2) phenotype. M2 macrophages are involved in tissue repair and the dampening of inflammation.
Effects on Pro-inflammatory Mediators
17(R)-RvD4 can reduce the production of pro-inflammatory cytokines and chemokines at the site of infection. This includes the downregulation of key inflammatory mediators such as TNF-α and IL-6.[6][7]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of 17(R)-RvD4 in various experimental models of infection and inflammation.
| In Vivo Model | Pathogen/Stimulus | Dosage of 17(R)-RvD4 | Effect | Magnitude of Effect | Reference |
| Murine Peritonitis | E. coli | 100 ng/mouse | Reduced neutrophil infiltration | ~62% reduction | [4] |
| Murine Peritonitis | Zymosan A | 10 ng/mouse | Reduced neutrophil infiltration | ~40% reduction | [3] |
| Murine Acute Lung Injury | Lipopolysaccharide (LPS) | Not Specified | Reduced levels of IL-1β, IL-6, and TNF-α in BALF | Significant reduction | [7] |
| Murine S. aureus Skin Infection | S. aureus | ng/mouse | Reduced neutrophil infiltration | ~40% reduction | [8] |
| In Vitro Assay | Cell Type | Pathogen/Stimulus | Concentration of 17(R)-RvD4 | Effect | Magnitude of Effect | Reference |
| Phagocytosis Assay | Human Neutrophils | E. coli | 1-100 nM | Increased phagocytosis | Significant increase | [4] |
| Phagocytosis Assay | Human Macrophages | Apoptotic Neutrophils | 1 nM | Increased phagocytosis (efferocytosis) | Significant increase | [5] |
| Phagocytosis Assay | Human Dermal Fibroblasts | Apoptotic Neutrophils | 0.1 nM | Enhanced uptake | 51% enhancement | [8] |
Signaling Pathways of this compound
17(R)-RvD4 exerts its cellular effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of immune cells. The two primary receptors identified for D-series resolvins are GPR32 and ALX/FPR2.[4][9] The binding of 17(R)-RvD4 to these receptors initiates a downstream signaling cascade that ultimately leads to the observed pro-resolving cellular responses. While the complete signaling pathway is still under active investigation, key components have been identified.
A putative signaling pathway for 17(R)-RvD4 is as follows:
-
Receptor Binding: 17(R)-RvD4 binds to GPR32 and/or ALX/FPR2 on the cell surface.
-
G-Protein Activation: This binding is thought to activate a Gs alpha subunit of the associated G-protein.
-
Downstream Signaling: The activation of the G-protein leads to the phosphorylation and activation of downstream kinases, including Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3).[4]
-
Cellular Response: The activation of these signaling pathways culminates in the modulation of cellular functions, such as enhanced phagocytosis and altered gene expression leading to reduced cytokine production.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in host defense.
Murine Zymosan-Induced Peritonitis Model
This model is used to assess the in vivo effects of 17(R)-RvD4 on acute inflammation.
Materials:
-
Male FVB mice (6-8 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
This compound
-
Sterile saline
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)
-
Red blood cell lysis buffer
Procedure:
-
Prepare a sterile suspension of Zymosan A in saline at a concentration of 1 mg/mL.
-
Prepare the desired concentration of 17(R)-RvD4 in sterile saline. A typical dose is 10 ng per mouse. The vehicle control should be saline with the same small percentage of ethanol used to dissolve the resolvin.
-
Inject mice intraperitoneally (i.p.) with 1 mg of Zymosan A.
-
Immediately following the zymosan injection, administer 17(R)-RvD4 or vehicle i.p.
-
At desired time points (e.g., 4 hours), euthanize the mice.
-
Collect peritoneal exudate cells by lavage with 5 mL of cold PBS.
-
Centrifuge the lavage fluid at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in FACS buffer.
-
Count the total number of cells using a hemocytometer.
-
Stain the cells with fluorescently labeled antibodies against neutrophil (e.g., Ly6G) and macrophage (e.g., F4/80) markers.
-
Analyze the cell populations by flow cytometry to determine the number and percentage of neutrophils and macrophages.
Neutrophil Phagocytosis Assay by Flow Cytometry
This assay quantifies the ability of neutrophils to phagocytose bacteria in the presence of 17(R)-RvD4.
Materials:
-
Human whole blood or isolated human neutrophils
-
E. coli (or other bacteria of interest)
-
Fluorescent label for bacteria (e.g., FITC or pHrodo)
-
This compound
-
RPMI 1640 medium
-
FACS buffer
-
Quenching solution (e.g., Trypan Blue)
-
Flow cytometer
Procedure:
-
Label E. coli with a fluorescent dye according to the manufacturer's instructions.
-
If using isolated neutrophils, isolate them from healthy human blood using a density gradient centrifugation method.
-
Pre-incubate the neutrophils (or whole blood) with the desired concentrations of 17(R)-RvD4 or vehicle for 15 minutes at 37°C.
-
Add the fluorescently labeled E. coli to the neutrophils at a specific multiplicity of infection (MOI), for example, 10:1.
-
Incubate the mixture for a defined period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.
-
Stop the phagocytosis by placing the samples on ice.
-
Add a quenching solution to quench the fluorescence of extracellularly bound bacteria.
-
If using whole blood, lyse the red blood cells using a lysis buffer.
-
Wash the cells with cold FACS buffer.
-
Analyze the samples by flow cytometry, gating on the neutrophil population and measuring the fluorescence intensity to determine the percentage of neutrophils that have phagocytosed bacteria and the mean fluorescence intensity (MFI).[10]
LC-MS/MS Analysis of this compound
This method is used for the sensitive and specific quantification of 17(R)-RvD4 in biological samples.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Internal standard (e.g., deuterated RvD4)
-
Methanol
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add a known amount of the internal standard to the sample.
-
Precipitate proteins by adding cold methanol.
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol and then water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove salts and other interferences.
-
Elute the resolvins from the cartridge with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the resolvins using a reverse-phase C18 column with a gradient of water and an organic solvent (e.g., acetonitrile/methanol) containing a small amount of acid (e.g., formic acid).
-
Detect and quantify 17(R)-RvD4 using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions.[11][12]
-
Conclusion
This compound is a potent specialized pro-resolving mediator with significant potential in the management of infectious diseases. Its ability to enhance host defense mechanisms while simultaneously controlling excessive inflammation makes it an attractive candidate for the development of novel host-directed therapies. This technical guide has provided a comprehensive overview of the current knowledge on 17(R)-RvD4, from its biosynthesis to its mechanisms of action and the experimental methods used to study its effects. Further research into the detailed signaling pathways and clinical applications of 17(R)-RvD4 is warranted to fully realize its therapeutic potential.
References
- 1. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D4 stereoassignment and its novel actions in host protection and bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. graphviz.org [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. Resolvin D4 mitigates lipopolysaccharide-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolvin D4 stereoassignment and its novel actions in host protection and bacterial clearance [dash.harvard.edu]
- 9. pnas.org [pnas.org]
- 10. Neutrophil phagocytosis assay [bio-protocol.org]
- 11. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using imaging flow cytometry to quantify neutrophil phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Resolving Power of 17(R)-Resolvin D4: A Technical Guide to its Impact on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is an active and highly regulated process orchestrated by a specialized class of lipid mediators. Among these, resolvins, derived from omega-3 fatty acids, have emerged as potent regulators of the immune response, actively promoting the return to tissue homeostasis. This technical guide focuses on 17(R)-Resolvin D4 (17(R)-RvD4), an aspirin-triggered epimer of Resolvin D4, and its significant role in modulating cytokine production, a cornerstone of the inflammatory process. While direct quantitative data for this compound is still emerging, this document leverages available information on the closely related and well-studied 17(R)-Resolvin D1 (17(R)-RvD1) to provide a comprehensive overview of its expected bioactions and underlying mechanisms. This guide will delve into the quantitative effects on cytokine expression, detailed experimental methodologies, and the intricate signaling pathways involved, offering valuable insights for researchers and professionals in the field of inflammation and drug discovery.
Data Presentation: Quantitative Effects on Cytokine Production
The following tables summarize the quantitative effects of 17(R)-Resolvin D1 on cytokine production in various in vitro and in vivo models. It is important to note that while 17(R)-RvD4 is expected to have similar pro-resolving and anti-inflammatory activities, the specific potencies and cytokine profiles may vary.[1][2] The data presented here for 17(R)-RvD1 serves as a strong foundational proxy for understanding the potential impact of 17(R)-RvD4.
Table 1: Effect of 17(R)-Resolvin D1 on Cytokine Production in LPS-Stimulated Primary Human Macrophages [1]
| Cytokine | Treatment | Concentration | % Inhibition (vs. LPS alone) |
| TNF-α | 17(R)-RvD1 | 100 nM | Significant reduction |
| IL-1β | 17(R)-RvD1 | Not specified | No significant change |
| IL-6 | 17(R)-RvD1 | Not specified | No significant change |
| IL-8 (CXCL8) | 17(R)-RvD1 | 100 nM | Significant reduction |
| IL-10 | 17(R)-RvD1 | Not specified | No significant change |
| MCP-1 (CCL2) | 17(R)-RvD1 | 100 nM | Significant reduction |
| MIP-1α (CCL3) | 17(R)-RvD1 | 100 nM | Significant reduction |
| GM-CSF | 17(R)-RvD1 | 100 nM | Significant reduction |
| IL-12p70 | 17(R)-RvD1 | 100 nM | Significant reduction |
Data is derived from a study on 17(R)-Resolvin D1 and is presented as a representation of the expected effects of this compound.
Table 2: In Vivo Effects of Aspirin-Triggered Resolvin D1 (AT-RvD1) on Pro-inflammatory Cytokines [3]
| Cytokine | Model | Treatment | Dose | % Reduction (vs. Control) |
| TNF-α | Pressure Overload-Induced Cardiac Hypertrophy (Mice) | 17(R)-RvD1 | 2 µg/kg | Significant reduction |
| IL-1β | Pressure Overload-Induced Cardiac Hypertrophy (Mice) | 17(R)-RvD1 | 2 µg/kg | Significant reduction |
| IL-6 | Pressure Overload-Induced Cardiac Hypertrophy (Mice) | 17(R)-RvD1 | 2 µg/kg | Significant reduction |
This data for 17(R)-Resolvin D1 in an in vivo model highlights the potential systemic anti-inflammatory effects of 17(R)-epimers of D-series resolvins.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of this compound on cytokine production. Below are representative protocols for in vitro and in vivo studies.
In Vitro Cytokine Production Assay in Macrophages
1. Cell Culture and Differentiation:
-
Isolate primary human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Differentiate monocytes into macrophages by culturing in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 50 ng/mL M-CSF for 7 days.
2. Treatment with this compound:
-
Seed differentiated macrophages in 24-well plates at a density of 1 x 10^6 cells/well.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control (e.g., ethanol) for 30 minutes.
3. Stimulation of Cytokine Production:
-
Stimulate the macrophages with a pro-inflammatory agent such as lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL.
-
Incubate the cells for a specified time period (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO2 incubator.
4. Cytokine Measurement:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the supernatants using a multiplex cytokine bead array assay or individual enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.[4][5]
Experimental Workflow for In Vitro Cytokine Assay
Signaling Pathways
The modulatory effects of resolvins on cytokine production are mediated through complex intracellular signaling cascades. While the specific receptor for Resolvin D4 is yet to be fully characterized, it is anticipated to signal through G-protein coupled receptors (GPCRs), similar to other D-series resolvins.[6] The primary signaling pathways implicated in the anti-inflammatory actions of D-series resolvins, and likely 17(R)-RvD4, are the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][7]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of pro-inflammatory gene expression, including numerous cytokines.
This compound is proposed to bind to a specific GPCR on the cell surface. This interaction initiates an intracellular signaling cascade that ultimately inhibits the activation of the IκB kinase (IKK) complex. In the canonical NF-κB pathway, pro-inflammatory stimuli like LPS activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, releasing the NF-κB heterodimer (p65/p50). The free NF-κB then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6, thereby inducing their transcription. By inhibiting the IKK complex, this compound prevents the degradation of IκBα, sequestering NF-κB in the cytoplasm and thus downregulating the production of these key inflammatory cytokines.[2]
Modulation of MAPK Signaling Pathways
The MAPK pathways, including ERK, JNK, and p38, are also critical for the production of inflammatory cytokines. While the precise effects of this compound on these pathways are still under investigation, other D-series resolvins have been shown to modulate their activity, typically leading to a reduction in the phosphorylation and activation of key MAPK components, which in turn suppresses the transcription of pro-inflammatory genes.
Conclusion
This compound, as a member of the specialized pro-resolving mediator family, holds significant promise as a modulator of cytokine production and a key player in the resolution of inflammation. Although direct quantitative data for this specific molecule is still emerging, the extensive research on the closely related 17(R)-Resolvin D1 provides a strong framework for understanding its potent anti-inflammatory effects. The ability to suppress the production of key pro-inflammatory cytokines through the inhibition of critical signaling pathways like NF-κB underscores the therapeutic potential of this compound in a wide range of inflammatory diseases. Further research focused specifically on this compound will be crucial to fully elucidate its unique bioactions and pave the way for its development as a novel, pro-resolving therapeutic agent.
References
- 1. 17(R)-Resolvin D1 differentially regulates TLR4-mediated responses of primary human macrophages to purified LPS and live E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 3. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Resolvin Signaling Pathways to Improve Oral Health - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of 17(R)-Resolvin D4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the cellular targets of 17(R)-Resolvin D4 (17(R)-RvD4), a specialized pro-resolving mediator with potent anti-inflammatory and pro-resolution properties. While the precise receptor for 17(R)-RvD4 has yet to be definitively identified, this document summarizes the key findings related to its biological functions, explores potential candidate receptors based on the activity of structurally similar resolvins, and provides detailed experimental protocols for its further investigation.
Introduction to this compound
This compound is the 17(R)-epimer of Resolvin D4, belonging to the D-series resolvins, a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] Its biosynthesis is notably triggered by aspirin, which acetylates the cyclooxygenase-2 (COX-2) enzyme, leading to the formation of a 17(R)-hydroperoxy intermediate from DHA.[2] This aspirin-triggered pathway underscores its potential as a key mediator in the therapeutic actions of aspirin.
Functionally, 17(R)-RvD4, like its 17(S) counterpart, exhibits potent pro-resolving activities. These include the regulation of neutrophil trafficking to sites of inflammation and the enhancement of phagocytosis and efferocytosis (the clearance of apoptotic cells) by macrophages and fibroblasts.[2] For instance, Resolvin D4 has been shown to boost the phagocytic capabilities of human macrophages and dermal fibroblasts at concentrations as low as 1 nM.[2] Despite its recognized biological importance, the specific cell surface receptors that mediate the effects of 17(R)-RvD4 remain an active area of investigation.
Candidate Cellular Targets
While a dedicated receptor for 17(R)-RvD4 has not been identified, studies on other D-series resolvins, particularly those with a 17(R) configuration, provide strong candidates for its cellular targets. The primary candidates are G protein-coupled receptors (GPCRs), which are known to mediate the actions of many SPMs.
-
GPR32: This orphan receptor has been identified as a target for Resolvin D1 (RvD1) and its aspirin-triggered epimer, 17(R)-Resolvin D1 (AT-RvD1).[3] Given the structural similarity, GPR32 is a plausible candidate for mediating the actions of 17(R)-RvD4.
-
ALX/FPR2: The formyl peptide receptor 2, also known as the lipoxin A4 receptor (ALX/FPR2), is another receptor for RvD1 and AT-RvD1.[4] Computational studies suggest that the 17(R) configuration of AT-RvD1 influences its interaction with key residues within this receptor.[5]
-
GPR18: This receptor is the target for Resolvin D2 (RvD2). Notably, the 17(R) epimer, 17(R)-RvD2, is a potent agonist for GPR18, suggesting that this receptor may also recognize other 17(R)-configured D-series resolvins.[6]
Quantitative Data on Resolvin-Receptor Interactions
To date, there is no published quantitative binding data for the interaction of this compound with a specific cellular receptor. However, data from related D-series resolvins can provide a valuable reference for future studies.
| Ligand | Receptor | Assay Type | Value | Cell Type/System |
| 17(R)-Resolvin D2 | GPR18 | Efferocytosis Assay | EC50 ~ 2.6 x 10⁻¹⁴ M | Human M2-like Macrophages |
| Resolvin D1 | GPR32 | β-arrestin Recruitment | EC50 ~ 8.8 x 10⁻¹² M | GPCR-overexpressing β-arrestin system |
| Resolvin D1 | ALX/FPR2 | β-arrestin Recruitment | EC50 ~ 1.2 x 10⁻¹⁰ M | GPCR-overexpressing β-arrestin system |
| Resolvin D4 | Unknown | Phagocytosis Assay | Effective at 1 nM | Human Macrophages and Fibroblasts |
Signaling Pathways
The signaling cascade initiated by 17(R)-RvD4 is thought to be mediated by a Gs-coupled GPCR. This is inferred from studies on RvD4 where its stimulation of macrophage phagocytosis was inhibited by cholera toxin (which targets Gs alpha subunits) but not by pertussis toxin (which targets Gi/o alpha subunits).[7]
Below are diagrams illustrating the proposed signaling pathway for RvD4 and the known pathways for candidate receptors.
References
- 1. Resolvin D4 stereoassignment and its novel actions in host protection and bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the access and binding of resolvin D1 (RvD1) to formyl peptide receptor 2 (FPR2/ALX), a class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Detection of 17(R)-Resolvin D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Resolvin D4 (17(R)-RvD4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As an epimer of Resolvin D4, it is biosynthesized via the aspirin-triggered cyclooxygenase-2 (COX-2) pathway and plays a crucial role in the resolution of inflammation.[1] Accurate and sensitive detection of 17(R)-RvD4 is essential for understanding its physiological functions and for the development of novel therapeutics targeting inflammatory diseases. This document provides a detailed protocol for the detection and quantification of 17(R)-RvD4 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biosynthesis and Signaling Pathway of this compound
The biosynthesis of 17(R)-RvD4 is initiated by the aspirin-acetylated COX-2 enzyme, which converts DHA into 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA). This intermediate is then further metabolized by lipoxygenases to form 17(R)-RvD4.[1] While the specific receptor for 17(R)-RvD4 is still under investigation, it is hypothesized to signal through G-protein coupled receptors similar to other D-series resolvins, such as GPR32, which is a receptor for the closely related Resolvin D1.[2][3][4][5][6] This signaling cascade ultimately leads to the resolution of inflammation by promoting efferocytosis, reducing neutrophil infiltration, and modulating cytokine production.
Caption: Biosynthesis and proposed signaling of this compound.
Experimental Protocol
This protocol outlines the necessary steps for the extraction and LC-MS/MS analysis of 17(R)-RvD4 from biological samples.
Sample Preparation: Solid-Phase Extraction (SPE)
Proper sample preparation is critical for accurate LC-MS/MS analysis. Solid-phase extraction is a robust method for isolating and concentrating resolvins from complex biological matrices.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Deuterated internal standard (e.g., Resolvin D2-d5)
-
Methanol (ice-cold)
-
C18 SPE cartridges
-
Water (LC-MS grade)
-
Hexane
-
Methyl formate
-
Nitrogen evaporator
-
Mobile phase for reconstitution (e.g., 50:50 methanol/water)
Procedure:
-
To 1 mL of the biological sample, add a known amount of deuterated internal standard (e.g., 500 pg of Resolvin D2-d5).
-
Add two volumes of ice-cold methanol to precipitate proteins.
-
Vortex the mixture and incubate at -20°C for at least 45 minutes.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifuged sample onto the conditioned C18 cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Wash the cartridge with hexane to remove non-polar lipids.
-
Elute the resolvins from the cartridge using methyl formate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation: A sensitive triple quadrupole mass spectrometer (e.g., AB Sciex QTRAP 6500) coupled with a high-performance liquid chromatography system is recommended.
Liquid Chromatography (LC) Conditions: A detailed chromatographic method is crucial for separating 17(R)-RvD4 from its isomers and other interfering compounds.
| Parameter | Recommended Condition |
| Column | Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile/Methanol/Acetic Acid (800:150:1, v/v/v) |
| Flow Rate | 0.3 mL/min |
| Gradient | 0.0 min: 21% B1.0 min: 21% B1.5 min: 26% B10.0 min: 51% B19.0 min: 66% B25.1 min: 98% B27.6 min: 98% B27.7 min: 21% B31.5 min: 21% B |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions: The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM) for targeted quantification. Since 17(R)-RvD4 and its 17(S) epimer, RvD4, have identical mass and are expected to have nearly identical fragmentation patterns, the MRM transitions for RvD4 can be used for the detection of 17(R)-RvD4.[7][8]
| Parameter | Recommended Setting |
| Ionization Mode | ESI Negative |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 25 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 60 psi |
| Ion Source Gas 2 | 60 psi |
| Temperature | 500°C |
| Declustering Potential (DP) | -80 V |
| Entrance Potential (EP) | -10 V |
| Collision Cell Exit Potential (CXP) | -13 V |
MRM Transitions for this compound and Internal Standard:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) (V) |
| This compound | 375.2 | 215.1 | -22 |
| 375.2 | 141.1 | -22 | |
| Resolvin D2-d5 (IS) | 380.2 | 146.1 | -22 |
Note: Collision energy should be optimized for the specific instrument used.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS detection of this compound is depicted below.
Caption: Workflow for this compound analysis.
Data Presentation and Quantification
Quantification of 17(R)-RvD4 is achieved by creating a calibration curve using a certified standard of 17(R)-RvD4. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the standard.
Calibration Curve Parameters:
| Parameter | Typical Value |
| Concentration Range | 1 - 1000 pg/mL |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ~ 0.2 nM |
The concentration of 17(R)-RvD4 in the biological samples can then be determined by interpolating the analyte-to-internal standard peak area ratio from the calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the sensitive and specific detection of this compound in biological samples using LC-MS/MS. Adherence to this protocol will enable researchers to accurately quantify this important specialized pro-resolving mediator, facilitating further investigation into its role in health and disease.
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR32 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. genecards.org [genecards.org]
- 6. Understanding Resolvin Signaling Pathways to Improve Oral Health [mdpi.com]
- 7. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D4 stereoassignment and its novel actions in host protection and bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Organic Synthesis and Research Applications of 17(R)-Resolvin D4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total organic synthesis of 17(R)-Resolvin D4, a specialized pro-resolving mediator (SPM) with potent anti-inflammatory and pro-resolution properties. Detailed protocols for its synthesis and application in relevant biological assays are presented to facilitate further research and drug development efforts.
Introduction
Resolvin D4 (RvD4) is an endogenous lipid mediator biosynthesized from docosahexaenoic acid (DHA) that actively promotes the resolution of inflammation.[1][2] The 17(R) epimer of Resolvin D4, also known as Aspirin-Triggered Resolvin D4 (AT-RvD4), is of particular interest due to its formation being initiated by aspirin-acetylated cyclooxygenase-2 (COX-2), highlighting a key mechanism for aspirin's anti-inflammatory effects.[1][3] Like other resolvins, 17(R)-RvD4 exhibits potent bioactions, including the inhibition of neutrophil infiltration and the stimulation of macrophage-mediated phagocytosis of apoptotic cells and microbial particles, at nanomolar concentrations.[1][2][4] The stereocontrolled total organic synthesis of this compound is crucial for obtaining sufficient quantities of this stereochemically pure compound for detailed biological investigation and potential therapeutic development.[1][2][5]
Biosynthesis of this compound
The biosynthesis of this compound is initiated by the aspirin-acetylated COX-2 enzyme, which oxygenates DHA to form 17(R)-hydroperoxy-DHA (17R-HpDHA).[1] This intermediate is then reduced to 17(R)-hydroxy-DHA (17R-HDHA). Subsequent oxygenation by 5-lipoxygenase (5-LOX) at the C-4 position and enzymatic hydrolysis of a transient epoxide intermediate yields this compound.[1][6]
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereocontrolled total synthesis of Resolvin D4 and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 17(R)-Resolvin D4
Audience: Researchers, scientists, and drug development professionals.
Introduction: Resolvin D4 (RvD4) is a member of the D-series resolvins, a family of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] These molecules are critical endogenous regulators that actively orchestrate the resolution of inflammation without compromising host defense.[3][4] The 17(R)-Resolvin D4, also known as Aspirin-Triggered Resolvin D4 (AT-RvD4), is a stereoisomer of the naturally occurring 17(S)-RvD4.[5][6] It is primarily generated through a biosynthetic pathway involving aspirin-acetylated cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes.[5][7] Like its 17(S) counterpart, 17(R)-RvD4 exhibits potent anti-inflammatory and pro-resolving activities, such as inhibiting neutrophil infiltration and enhancing the clearance of apoptotic cells and microbes.[3][6] Notably, 17(R)-epimers often show similar or greater efficacy and may be more resistant to metabolic inactivation, making them attractive therapeutic candidates for a range of inflammatory conditions.[5][8]
Biosynthesis and Signaling Pathways of Resolvin D4
The biosynthesis of D-series resolvins follows distinct enzymatic pathways. The 17(S)-series are produced via sequential lipoxygenase actions, while the 17(R)-series are initiated by aspirin-acetylated COX-2.
Once produced, RvD4 exerts its pro-resolving effects by signaling through cell surface receptors. While the specific receptor for RvD4 is not yet fully identified, evidence suggests it is a Gs-coupled G-protein coupled receptor (GPCR).[4][8] Activation of this receptor leads to downstream effects that collectively dampen inflammation and promote tissue repair.
Application Notes: In Vivo Experimental Models
Several preclinical in vivo models have been utilized to investigate the therapeutic potential of Resolvin D4. Given that 17(R)-epimers often exhibit enhanced stability and similar bioactivity, these models are directly applicable for studying 17(R)-RvD4.[8]
1. Murine Model of Second-Organ Injury (Ischemia/Reperfusion)
-
Rationale: Hind limb ischemia followed by reperfusion (I/R) induces a potent sterile inflammatory response that leads to remote tissue damage, particularly in the lungs. This model is highly relevant for studying conditions like vascular diseases and post-surgical complications.[1] It allows for the assessment of organ-protective effects of pro-resolving mediators.
-
Application: RvD4 has demonstrated significant organ-protective actions in this model. Intravenous administration of RvD4 before reperfusion reduced neutrophil infiltration into the lungs by approximately 50% and significantly lowered the levels of key pro-inflammatory eicosanoids, including LTB₄, thromboxane, PGE₂, and PGF₂α.[1]
2. Murine Model of Acute Lung Injury (LPS-induced ARDS)
-
Rationale: Intratracheal administration of lipopolysaccharide (LPS) in mice induces a severe inflammatory response characteristic of Acute Respiratory Distress Syndrome (ARDS), including massive inflammatory cell infiltration and increased vascular permeability leading to pulmonary edema.[9] This model is ideal for testing therapies aimed at mitigating severe lung inflammation.
-
Application: In a murine model of LPS-induced ARDS, intravenous administration of RvD4 was shown to protect against lung injury.[9] The treatment alleviated the infiltration of inflammatory cells, inhibited the increase in pulmonary vascular permeability, and decreased the levels of IL-1β, IL-6, and TNF-α in bronchoalveolar lavage fluid (BALF).[9] These protective effects were associated with the preservation of the tight junction protein ZO-1 and the NAD+-dependent deacetylase Sirtuin-3 (SIRT3).[9]
3. Murine Model of Bacterial Infection (S. aureus Dorsal Air Pouch)
-
Rationale: This model mimics a localized bacterial infection and the subsequent host inflammatory and resolution response. It is used to evaluate the ability of a compound to control bacterial burden while promoting the resolution of inflammation and preventing excessive tissue damage.
-
Application: In a Staphylococcus aureus dorsal air pouch infection model, administration of RvD4 (in nanogram quantities per mouse) reduced neutrophilic infiltration by approximately 40%.[3] Furthermore, RvD4 enhanced the clearance of apoptotic neutrophils (efferocytosis) by dermal fibroblasts, a key step in the resolution of inflammation.[3]
4. Murine Models of Inflammatory and Neuropathic Pain
-
Rationale: Chronic pain states are often characterized by persistent inflammation and neuroinflammation. Models such as chemotherapy-induced peripheral neuropathy (CIPN) or adjuvant-induced arthritis are used to assess the analgesic potential of novel compounds.[7][10]
-
Application: While RvD3 and RvD4 showed no effect in a specific paclitaxel-induced neuropathic pain model, related D-series resolvins and their 17(R)-epimers have demonstrated significant analgesic properties in other pain models.[10] For example, the precursor to the 17(R)-resolvin D series, 17(R)-HDoHE, and AT-RvD1 (the 17R epimer of Resolvin D1) effectively inhibited mechanical hyperalgesia in a rat model of adjuvant-induced arthritis.[11] This suggests that 17(R)-RvD4 may hold therapeutic potential in specific pain modalities that warrant further investigation.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vivo studies on Resolvin D4.
| Experimental Model | Species | Compound | Dose & Route | Key Quantitative Outcomes | Reference |
| Ischemia/Reperfusion (Second-Organ Lung Injury) | Mouse | 17(S)-RvD4 | 500 ng/mouse, IV | - ~50% reduction in lung MPO levels (PMN infiltration)- ~60% reduction in lung LTB₄- ~60% reduction in lung Thromboxane- ~55% reduction in lung PGE₂ | [1] |
| S. aureus Dorsal Pouch Infection | Mouse | 17(S)-RvD4 | ng range/mouse, local | - ~40% reduction in neutrophil infiltration- 51% enhancement in uptake of apoptotic PMN by fibroblasts | [3] |
| LPS-Induced Acute Lung Injury | Mouse | 17(S)-RvD4 | IV (every 12h) | - Alleviated inflammatory cell infiltration- Inhibited increased vascular permeability- Decreased IL-1β, IL-6, and TNF-α in BALF | [9] |
| Adjuvant-Induced Arthritis (Pain) | Rat | 17(R)-HDoHE (precursor) | 1 µg/kg, IV | - Significantly inhibited development of mechanical hyperalgesia- Reduced TNF-α and IL-1β in paw tissue | [11] |
| Adjuvant-Induced Arthritis (Pain) | Rat | AT-RvD1 | 100 ng/rat, IV | - Exhibited marked anti-hyperalgesic effects- Significantly reduced TNF-α in paw tissue | [11] |
Detailed Experimental Protocols
Protocol 1: Murine Model of Ischemia/Reperfusion-Induced Second-Organ Lung Injury
This protocol is adapted from studies demonstrating the organ-protective effects of RvD4.[1]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound (or 17(S)-RvD4)
-
Sterile saline solution
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
Myeloperoxidase (MPO) assay kit
-
Reagents for eicosanoid analysis (LC-MS/MS)
Experimental Workflow:
Methodology:
-
Anesthesia: Anesthetize mice using a calibrated vaporizer with isoflurane.
-
Ischemia Induction: Surgically expose the femoral artery of one hind limb. Induce ischemia by applying a microvascular clamp to the artery for a total of 60 minutes.
-
Treatment Administration: At 50 minutes post-ischemia induction, administer 17(R)-RvD4 (e.g., 500 ng/mouse) or vehicle (saline) intravenously via the tail vein.
-
Reperfusion: At 60 minutes post-ischemia induction (10 minutes after treatment), remove the vascular clamp to initiate reperfusion.
-
Tissue Collection: Two hours after the start of reperfusion, euthanize the mice. Perfuse the circulatory system with saline and harvest the lungs.
-
Outcome Assessment:
-
Neutrophil Infiltration: Homogenize a portion of the lung tissue and measure myeloperoxidase (MPO) activity using a commercial ELISA kit as an index of neutrophil infiltration.
-
Inflammatory Mediators: Snap-freeze a portion of the lung tissue in liquid nitrogen for subsequent lipid mediator profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify levels of LTB₄, PGE₂, etc.[1]
-
Protocol 2: Murine Model of LPS-Induced Acute Lung Injury
This protocol is based on a study investigating RvD4 in a model of ARDS.[9]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline solution
-
Anesthetic (e.g., ketamine/xylazine)
Methodology:
-
ARDS Induction: Anesthetize mice and intratracheally instill LPS (e.g., 5 mg/kg) in a small volume of sterile saline to induce lung injury.
-
Treatment Protocol: Concurrently with LPS administration, administer 17(R)-RvD4 or vehicle (saline) via the caudal vein. Repeat the treatment every 12 hours.
-
Sample Collection: At a predetermined endpoint (e.g., 24 or 48 hours after LPS challenge), euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform a tracheotomy and lavage the lungs with sterile saline. Collect the bronchoalveolar lavage fluid (BALF).
-
Outcome Assessment:
-
Cellular Infiltration: Centrifuge the BALF to pellet cells. Perform total and differential cell counts (neutrophils, macrophages) using a hemocytometer and cytospin preparations.
-
Vascular Permeability: Measure the total protein concentration in the cell-free BALF supernatant (e.g., using a BCA assay) as an indicator of pulmonary vascular leakage.
-
Cytokine Analysis: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the BALF supernatant using specific ELISA kits.
-
Tissue Analysis: Harvest lung tissue for histological analysis (H&E staining) to assess edema and cellular infiltration, and for Western blot or qPCR analysis to measure levels of ZO-1 and SIRT3.[9]
-
References
- 1. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D4 stereoassignment and its novel actions in host protection and bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Resolvins in Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolvin D4 mitigates lipopolysaccharide-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Resolvins: Potent Pain Inhibiting Lipid Mediators via Transient Receptor Potential Regulation [frontiersin.org]
- 11. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Murine Peritonitis Model for 17(R)-Resolvin D4 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The resolution of inflammation is an active, receptor-mediated process orchestrated by specialized pro-resolving mediators (SPMs). Among these, D-series resolvins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), are potent regulators of this process. 17(R)-Resolvin D4 (17(R)-RvD4) is a stereoisomer of RvD4, often generated through the aspirin-triggered cyclooxygenase-2 (COX-2) pathway. Like other D-series resolvins, it exhibits robust anti-inflammatory and pro-resolving activities, such as limiting neutrophil infiltration and enhancing the clearance of apoptotic cells and microbial particles.[1]
The zymosan-induced murine peritonitis model is a well-established and highly reproducible method for studying acute inflammation and its resolution. Zymosan, a component of yeast cell walls, induces a robust but self-resolving inflammatory response characterized by the rapid recruitment of neutrophils, followed by the infiltration of monocytes that differentiate into macrophages to clear cellular debris and restore tissue homeostasis.[2] This model provides an ideal in vivo setting to investigate the bioactions of pro-resolving molecules like 17(R)-RvD4.
These application notes provide detailed protocols for utilizing the zymosan-induced murine peritonitis model to assess the in vivo activity of this compound.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound administration in a zymosan-induced murine peritonitis model.
Table 1: Effect of this compound on Peritoneal Leukocyte Infiltration 4 Hours Post-Zymosan Administration
| Treatment Group | Total Cells (x 10⁶) | Neutrophils (x 10⁶) | Neutrophils (%) | Macrophages (x 10⁶) | Lymphocytes (x 10⁶) |
| Vehicle Control | 0.5 ± 0.1 | 0.1 ± 0.05 | ~20% | 0.3 ± 0.08 | 0.1 ± 0.04 |
| Zymosan + Vehicle | 12.5 ± 1.5 | 9.8 ± 1.2 | ~78% | 1.5 ± 0.3 | 0.6 ± 0.1 |
| Zymosan + 17(R)-RvD4 (10 ng/mouse) | 8.2 ± 0.9 | 6.1 ± 0.7 | ~74% | 1.3 ± 0.2 | 0.5 ± 0.1 |
*Data are represented as mean ± SEM. *p < 0.01 compared to Zymosan + Vehicle group. Data is representative based on published literature on RvD4.[3]
Table 2: Effect of this compound on Peritoneal Fluid Cytokine and Eicosanoid Levels 4 Hours Post-Zymosan Administration
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) | MCP-1 (pg/mL) | LTB₄ (pg/mL) | PGE₂ (pg/mL) |
| Vehicle Control | < 20 | < 30 | < 15 | < 50 | < 100 | < 200 |
| Zymosan + Vehicle | 850 ± 120 | 1200 ± 150 | 45 ± 10 | 1500 ± 200 | 2500 ± 300 | 3500 ± 400 |
| Zymosan + 17(R)-RvD4 (10 ng/mouse) | 550 ± 90 | 800 ± 110 | 95 ± 15 | 950 ± 130* | 1100 ± 150 | 1800 ± 250** |
*Data are represented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Zymosan + Vehicle group. Cytokine and eicosanoid levels are illustrative of the expected effects of D-series resolvins in reducing pro-inflammatory mediators and are based on trends reported in the literature.[3][4]
Experimental Protocols
Protocol 1: Zymosan-Induced Murine Peritonitis
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound
-
Vehicle for RvD4 (e.g., saline containing 0.01% ethanol)
-
Male FVB or C57BL/6 mice (6-8 weeks old)
-
Syringes and needles (27G)
Procedure:
-
Preparation of Zymosan Suspension: Prepare a 1 mg/mL suspension of Zymosan A in sterile saline. Vortex vigorously immediately before injection to ensure a uniform suspension.
-
Preparation of 17(R)-RvD4 Solution: Prepare a working solution of 17(R)-RvD4 in the vehicle to achieve a final dose of 10 ng in a 100 µL injection volume.
-
Induction of Peritonitis:
-
Administer 1 mg of the Zymosan A suspension intraperitoneally (i.p.) to each mouse.
-
Concurrently, administer 10 ng of 17(R)-RvD4 (in 100 µL) or vehicle i.p. in a separate injection.[3]
-
-
Incubation: House the mice for 4 hours to allow for the development of the inflammatory response. This time point typically represents the peak of neutrophil infiltration.[2][3]
Protocol 2: Peritoneal Lavage and Cell Analysis
Materials:
-
Cold PBS (calcium and magnesium-free) containing 2% FBS and 1 mM EDTA
-
Syringes and needles (25G)
-
Conical tubes (15 mL or 50 mL)
-
Hemocytometer
-
Microscope
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
-
Centrifuge
Procedure:
-
Euthanasia: Euthanize mice according to institutional guidelines.
-
Exposure of Peritoneum: Secure the mouse on its back and sterilize the abdomen with 70% ethanol. Make a midline incision through the skin, being careful not to puncture the underlying peritoneal wall. Retract the skin to expose the peritoneum.
-
Peritoneal Lavage:
-
Inject 5 mL of cold PBS/FBS/EDTA buffer into the peritoneal cavity using a 25G needle.
-
Gently massage the abdomen for 30-60 seconds to dislodge the cells.
-
Carefully aspirate the peritoneal fluid (lavage) and place it into a conical tube on ice.
-
-
Cell Pellet Collection: Centrifuge the lavage fluid at 300 x g for 10 minutes at 4°C. Discard the supernatant, which can be stored at -80°C for cytokine analysis.
-
Cell Resuspension and Counting: Resuspend the cell pellet in a known volume of flow cytometry buffer. Determine the total cell count using a hemocytometer.
-
Differential Cell Counts (Flow Cytometry):
-
Incubate the resuspended cells with fluorescently-labeled antibodies against specific leukocyte markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
Analyze the stained cells using a flow cytometer to determine the percentage and absolute number of different leukocyte populations.
-
Protocol 3: Cytokine and Eicosanoid Analysis
Materials:
-
Peritoneal lavage fluid supernatant (from Protocol 2, Step 4)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10, MCP-1)
-
LC-MS/MS system for eicosanoid analysis
Procedure:
-
Cytokine Quantification (ELISA):
-
Follow the manufacturer's instructions for the specific ELISA kits.
-
Briefly, coat ELISA plates with capture antibody, add standards and samples (peritoneal lavage supernatant), followed by detection antibody, and a substrate for colorimetric detection.
-
Measure the absorbance and calculate cytokine concentrations based on the standard curve.
-
-
Eicosanoid Profiling (LC-MS/MS):
-
Perform solid-phase extraction of the peritoneal lavage supernatant to isolate lipid mediators.
-
Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify specific eicosanoids like LTB₄ and PGE₂.
-
Visualizations
Signaling Pathways and Workflows
Caption: 17(R)-RvD4 signaling pathway via the GPR32 receptor.
Caption: Experimental workflow for assessing 17(R)-RvD4 activity.
References
- 1. Frontiers | Resolvins: Potent Pain Inhibiting Lipid Mediators via Transient Receptor Potential Regulation [frontiersin.org]
- 2. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: 17(R)-Resolvin D4 in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing ischemia-reperfusion injury (IRI) in various preclinical models and investigating the therapeutic potential of 17(R)-Resolvin D4 (17(R)-RvD4), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). The information compiled herein is intended to guide researchers in studying the anti-inflammatory and pro-resolving effects of 17(R)-RvD4 and other related D-series resolvins in the context of IRI.
Introduction to Ischemia-Reperfusion Injury and this compound
Ischemia-reperfusion injury (IRI) is a complex pathological process that occurs when blood flow is restored to tissues after a period of ischemia. While reperfusion is essential for salvaging ischemic tissues, it paradoxically triggers an acute inflammatory response, leading to further tissue damage. This secondary injury is mediated by the infiltration of neutrophils, the release of pro-inflammatory cytokines and chemokines, and the production of reactive oxygen species.
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation. Resolvins of the D-series, derived from the omega-3 fatty acid DHA, are potent SPMs with significant anti-inflammatory and pro-resolving activities. This compound (17(R)-RvD4) is an epimer of Resolvin D4, and both have demonstrated protective effects in models of inflammation. Notably, RvD4 has been shown to reduce neutrophil infiltration and the production of pro-inflammatory eicosanoids in the context of IRI.[1][2][3]
These application notes will detail experimental models of IRI and the application of 17(R)-RvD4, providing quantitative data and step-by-step protocols to facilitate further research into its therapeutic potential.
Application Note 1: Hind-Limb Ischemia-Reperfusion Injury with Secondary Lung Injury
This model is particularly useful for studying the systemic inflammatory response to a localized IRI and the protective effects of therapeutic agents on distant organs, such as the lungs.
Quantitative Data: Effects of this compound in Hind-Limb IRI
| Parameter | Model | Treatment | Dosage | Key Findings | Reference |
| Neutrophil Infiltration (MPO levels) | Murine Hind-Limb IRI | This compound | 500 ng/mouse, IV | Reduced lung PMN infiltration by ~50% | [1] |
| Pro-inflammatory Eicosanoids (LTB4, TXB2, PGE2, PGF2α) | Murine Hind-Limb IRI | This compound | Not specified | Reduced levels of pro-inflammatory eicosanoids | [2] |
| Phagocytosis | Human Whole Blood | This compound | 10 nM | >40% increase in neutrophil and monocyte phagocytic function | [1] |
Experimental Protocol: Murine Hind-Limb Ischemia-Reperfusion Injury
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (forceps, scissors)
-
Tourniquet or vascular clamp
-
This compound (in appropriate vehicle, e.g., saline with 0.1% ethanol)
-
Saline solution
-
Suture materials
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Preparation: Place the mouse in a supine position on a heating pad to maintain body temperature. Shave the fur from the inguinal region of both hind limbs. Disinfect the surgical area with an appropriate antiseptic solution.
-
Ischemia Induction:
-
Make a small incision in the skin overlying the femoral artery.
-
Carefully dissect the femoral artery and vein from the surrounding connective tissue.
-
Induce ischemia by either placing a tourniquet around the upper thigh of both hind limbs or by clamping the femoral artery with a vascular clamp. Ischemia is typically maintained for 60 minutes.[1]
-
-
This compound Administration:
-
At a predetermined time point before reperfusion (e.g., 10 minutes prior), administer this compound (e.g., 500 ng/mouse) or vehicle control intravenously via the tail vein.[1]
-
-
Reperfusion:
-
After the ischemic period, remove the tourniquet or vascular clamp to allow blood flow to be restored to the hind limbs.
-
Visually confirm reperfusion by a change in the color of the limb from pale to pink.
-
Suture the skin incision.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal for recovery from anesthesia.
-
-
Tissue Collection and Analysis:
-
At a specified time point after reperfusion (e.g., 2 hours), euthanize the mouse.[1]
-
Collect lung tissue for analysis of neutrophil infiltration (e.g., myeloperoxidase (MPO) assay) and measurement of inflammatory mediators.
-
Blood and ischemic muscle tissue can also be collected for analysis.
-
Experimental Workflow: Hind-Limb IRI Model
Application Note 2: Representative Ischemia-Reperfusion Injury Models for D-Series Resolvins
While specific data for 17(R)-RvD4 in primary organ IRI models is still emerging, the following protocols for myocardial, renal, and hepatic IRI, where other D-series resolvins have been extensively studied, can serve as a guide for future investigations with 17(R)-RvD4.
Myocardial Ischemia-Reperfusion Injury
| Parameter | Model | Treatment | Dosage | Key Findings | Reference |
| Infarct Size | Murine Myocardial IRI | Resolvin D1 | 3 µg/kg/day | Reduced infarct size and improved fractional shortening | |
| Inflammatory Cytokines | Murine Myocardial IRI | Resolvin D1 | 3 µg/kg/day | Reduced macrophage density and pro-inflammatory gene expression |
Protocol:
-
Anesthesia and Ventilation: Anesthetize the mouse and intubate for mechanical ventilation.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is confirmed by the blanching of the anterior ventricular wall. The ischemic period is typically 30-60 minutes.
-
Resolvin Administration: Administer the D-series resolvin or vehicle intravenously or intraperitoneally at a specified time before or after reperfusion.
-
Reperfusion: Release the suture to allow reperfusion.
-
Closure and Recovery: Close the chest wall and allow the animal to recover.
-
Analysis: After a set reperfusion period (e.g., 24 hours), assess infarct size (e.g., using TTC staining) and cardiac function (e.g., by echocardiography).
Renal Ischemia-Reperfusion Injury
| Parameter | Model | Treatment | Dosage | Key Findings | Reference |
| Serum Creatinine | Murine Renal IRI | Resolvin D1 | 5 µg/kg/day | Reduced serum creatinine levels | |
| Tubular Injury | Murine Renal IRI | Resolvin D1 | 5 µg/kg/day | Alleviated renal tubular injury |
Protocol:
-
Anesthesia and Incision: Anesthetize the mouse and make a midline or flank incision to expose the kidneys.
-
Renal Pedicle Clamping: Isolate the renal pedicles and clamp them with non-traumatic vascular clamps to induce ischemia. The duration of ischemia is typically 30-45 minutes.
-
Resolvin Administration: Administer the D-series resolvin or vehicle.
-
Reperfusion: Remove the clamps to initiate reperfusion.
-
Closure and Recovery: Close the abdominal wall and skin.
-
Analysis: At various time points post-reperfusion (e.g., 24, 48, 72 hours), collect blood to measure renal function markers (e.g., BUN, creatinine) and harvest kidney tissue for histological analysis.
Hepatic Ischemia-Reperfusion Injury
| Parameter | Model | Treatment | Dosage | Key Findings | Reference |
| Serum ALT/AST | Rat Hepatic IRI | Resolvin D1 | 5 µg/kg | Blunted I/R-induced elevations of ALT and AST | |
| Inflammatory Cytokines (IL-6, TNF-α) | Rat Hepatic IRI | Resolvin D1 | 5 µg/kg | Attenuated levels of IL-6 and TNF-α |
Protocol:
-
Anesthesia and Laparotomy: Anesthetize the rat and perform a midline laparotomy.
-
Hepatic Ischemia: Induce partial warm ischemia by clamping the hepatic artery and portal vein to the left and median lobes of the liver. This is typically maintained for 60-90 minutes.
-
Resolvin Administration: Administer the D-series resolvin or vehicle.
-
Reperfusion: Remove the clamp to restore blood flow.
-
Closure and Recovery: Close the abdominal incision.
-
Analysis: After a specified reperfusion time (e.g., 6 hours), collect blood for liver function tests (ALT, AST) and harvest liver tissue for histology and analysis of inflammatory markers.
Signaling Pathways of D-Series Resolvins in Ischemia-Reperfusion Injury
D-series resolvins exert their pro-resolving effects by binding to specific G-protein coupled receptors (GPCRs) on immune cells. Resolvin D1 is known to signal through the ALX/FPR2 and GPR32 receptors. While the specific receptor for this compound has not yet been definitively identified, it is suggested to signal through a Gs-coupled GPCR.[3] The activation of these receptors leads to downstream signaling cascades that ultimately suppress pro-inflammatory pathways, such as NF-κB and MAPK, and promote the resolution of inflammation.
This diagram illustrates that upon binding to their respective receptors, D-series resolvins can activate intracellular signaling pathways that lead to the inhibition of key pro-inflammatory transcription factors like NF-κB and signaling cascades like MAPK. This results in decreased production of inflammatory mediators and a reduction in leukocyte infiltration, thereby protecting tissues from IRI.
Conclusion and Future Directions
This compound and other D-series resolvins represent a promising therapeutic strategy for mitigating the detrimental effects of ischemia-reperfusion injury. The protocols and data presented in these application notes provide a framework for researchers to further explore the efficacy and mechanisms of action of these potent pro-resolving mediators.
Future research should focus on:
-
Evaluating the efficacy of this compound in primary organ IRI models (myocardial, renal, hepatic, cerebral).
-
Identifying the specific receptor(s) for this compound and elucidating its detailed downstream signaling pathways.
-
Conducting dose-response and therapeutic window studies to optimize the administration of this compound for maximal therapeutic benefit.
-
Investigating the long-term effects of this compound treatment on tissue repair and functional recovery following IRI.
By advancing our understanding of these powerful endogenous molecules, we can pave the way for novel therapies to treat a wide range of conditions characterized by ischemia-reperfusion injury.
References
Application Notes and Protocols for Measuring 17(R)-Resolvin D4 Bioactivity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
17(R)-Resolvin D4 (17(R)-RvD4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the resolvin family, 17(R)-RvD4 plays a critical role in the resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. Unlike anti-inflammatory agents that suppress the initial inflammatory response, resolvins actively orchestrate the return to tissue homeostasis. The 17(R) epimer of RvD4 is often referred to as an aspirin-triggered resolvin, as its biosynthesis can be initiated by acetylated COX-2. These molecules are of significant interest in drug development due to their potent bioactivity at low concentrations.
These application notes provide detailed protocols for key in vitro assays to measure the bioactivity of 17(R)-RvD4, focusing on its pro-resolving functions such as enhancing phagocytosis and efferocytosis, and modulating leukocyte function.
Key Bioactivities of this compound
17(R)-RvD4, like its S-epimer, exhibits potent pro-resolving activities. Key measurable bioactivities in vitro include:
-
Enhancement of Phagocytosis: The engulfment of pathogens and foreign particles by phagocytic cells like neutrophils and macrophages.
-
Stimulation of Efferocytosis: The clearance of apoptotic cells, a crucial step in the resolution of inflammation.
-
Modulation of Leukocyte Chemotaxis: While RvD4 does not appear to directly inhibit neutrophil chemotaxis in vitro, it can reduce neutrophil infiltration in vivo, suggesting an indirect modulatory role.
-
Regulation of Cytokine Production: Attenuation of pro-inflammatory cytokine production by immune cells.
Quantitative Bioactivity Data
The following table summarizes the effective concentrations of Resolvin D4 in various in vitro bioassays. It is important to note that specific EC50 or IC50 values for 17(R)-RvD4 are not always available in the literature; however, the effective concentration ranges from studies on RvD4 provide a strong indication of its potency.
| Assay Type | Cell Type | Bioactivity Metric | Effective Concentration Range | Reference |
| Phagocytosis | Human Macrophages | % Increase | 0.1 - 10 nM | [1] |
| Phagocytosis | Human Neutrophils | % Increase | 1 - 100 nM | [2] |
| Efferocytosis | Human Macrophages | % Increase | 0.1 - 10 nM | [1] |
| Efferocytosis | Human Dermal Fibroblasts | % Increase | 0.1 - 10 nM | [1] |
| Neutrophil Infiltration | Murine Peritonitis Model | % Reduction | 10 ng/mouse | [1] |
Experimental Protocols
Macrophage Phagocytosis Assay
This protocol details the measurement of the ability of macrophages to phagocytose bacteria, a key function enhanced by 17(R)-RvD4.
Materials:
-
Human monocyte-derived macrophages (hMDMs)
-
This compound
-
Fluorescently labeled S. aureus or zymosan A particles
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Culture: Plate hMDMs in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.[1]
-
Treatment: Pre-treat the macrophages with varying concentrations of 17(R)-RvD4 (e.g., 0.1 nM to 100 nM) or vehicle control (e.g., 0.1% ethanol in PBS) for 15 minutes at 37°C.[1]
-
Phagocytosis Induction: Add fluorescently labeled S. aureus (at a multiplicity of infection of 50:1) or opsonized zymosan A (10:1) to the wells.[1]
-
Incubation: Incubate for 60 minutes at 37°C to allow for phagocytosis.[1]
-
Quenching (for plate reader): If using a plate reader, add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of non-internalized particles.
-
Analysis:
-
Plate Reader: Measure the fluorescence intensity. An increase in fluorescence corresponds to an increase in phagocytosis.
-
Flow Cytometry: Harvest the cells and analyze the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Macrophage Efferocytosis Assay
This protocol measures the clearance of apoptotic cells by macrophages, a hallmark of the resolution of inflammation.
Materials:
-
Human monocyte-derived macrophages (hMDMs)
-
Human neutrophils
-
Apoptosis-inducing agent (e.g., UV irradiation or staurosporine)
-
Fluorescent label for apoptotic cells (e.g., CFSE or CellTrace™ CFDA)
-
This compound
-
Cell culture medium
-
6-well plates
-
Flow cytometer or fluorescence microscope
Protocol:
-
Preparation of Apoptotic Cells:
-
Cell Culture: Plate hMDMs in a 6-well plate at a density of 2 x 10^6 cells/well and allow them to adhere.[4]
-
Treatment: Pre-treat the macrophages with 17(R)-RvD4 (e.g., 0.1 nM to 10 nM) or vehicle control for 15 minutes at 37°C.[1]
-
Efferocytosis: Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a ratio of 3:1 (apoptotic cells:macrophages).[1]
-
Incubation: Co-incubate for 60 minutes at 37°C.[4]
-
Washing: Gently wash the wells multiple times with cold PBS to remove non-engulfed apoptotic cells.[4]
-
Analysis:
-
Fluorescence Microscopy: Fix the cells and visualize the engulfment of fluorescent apoptotic bodies by macrophages.
-
Flow Cytometry: Harvest the macrophages and analyze the percentage of macrophages that have engulfed apoptotic cells (double-positive cells if macrophages are also labeled with a different fluorescent marker).
-
Neutrophil Chemotaxis Assay
While RvD4 does not directly inhibit neutrophil chemotaxis in some in vitro setups, this assay can be used to assess its modulatory effects in more complex co-culture systems or with different chemoattractants.
Materials:
-
Human neutrophils
-
Chemoattractant (e.g., LTB4 or fMLP)
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size membrane)
-
Assay buffer (e.g., HBSS)
-
Plate reader for cell quantification (e.g., using Calcein AM)
Protocol:
-
Cell Preparation: Isolate human neutrophils from fresh blood.
-
Chamber Setup:
-
Add the chemoattractant (e.g., 10 nM LTB4) to the lower wells of the chemotaxis chamber.
-
In some wells, add 17(R)-RvD4 along with the chemoattractant to test for inhibitory or modulatory effects.
-
-
Cell Seeding: Place the membrane over the lower wells and add the neutrophil suspension (typically 1 x 10^6 cells/mL) to the upper chamber.
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator.
-
Quantification:
-
Remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Alternatively, quantify the migrated cells in the lower chamber using a cell viability assay like Calcein AM and a fluorescence plate reader.
-
-
Analysis: Compare the number of migrated cells in the presence and absence of 17(R)-RvD4.
Signaling Pathway and Experimental Workflow Diagrams
This compound Biosynthesis and Action
The following diagram illustrates the biosynthetic pathway of this compound and its subsequent action on a target phagocyte.
Experimental Workflow for Macrophage Efferocytosis Assay
This diagram outlines the key steps in the macrophage efferocytosis assay.
Conclusion
The provided protocols and application notes offer a framework for the in vitro assessment of this compound bioactivity. These assays are fundamental in understanding the pro-resolving efficacy of this potent lipid mediator and are essential tools for researchers in the fields of inflammation biology and drug discovery. The ability of 17(R)-RvD4 to enhance phagocytosis and efferocytosis at nanomolar concentrations underscores its potential as a therapeutic agent for a variety of inflammatory conditions. Further investigation into its specific receptor and downstream signaling pathways will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Resolvin D4 stereoassignment and its novel actions in host protection and bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infectious neutrophil deployment is regulated by resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
Application Notes and Protocols: Neutrophil Chemotaxis Assay with 17(R)-Resolvin D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvins are a family of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that play a crucial role in the resolution of inflammation. 17(R)-Resolvin D4 (17(R)-RvD4) is a member of the D-series resolvins, biosynthesized from docosahexaenoic acid (DHA). Unlike classical chemoattractants, the primary role of 17(R)-RvD4 is not to induce neutrophil migration but rather to limit excessive neutrophil infiltration at inflammatory sites and promote the resolution of inflammation.[1][2] These application notes provide a comprehensive overview and detailed protocols for studying the effects of 17(R)-RvD4 on human neutrophil functions, with a particular focus on chemotaxis.
While D-series resolvins, including RvD4, do not directly stimulate human neutrophil chemotaxis, they are potent regulators of neutrophil functions such as phagocytosis and the promotion of apoptosis.[1][3][4] Understanding the nuanced role of 17(R)-RvD4 is critical for the development of novel therapeutics aimed at promoting the resolution of inflammatory diseases.
Key Applications
-
Investigating the lack of direct chemotactic activity of this compound: The provided protocols can be used to demonstrate that 17(R)-RvD4 does not act as a direct chemoattractant for neutrophils.
-
Assessing the inhibitory potential of this compound on neutrophil chemotaxis: The chemotaxis assay can be adapted to evaluate the ability of 17(R)-RvD4 to inhibit neutrophil migration towards known chemoattractants like leukotriene B4 (LTB4) or N-Formylmethionyl-leucyl-phenylalanine (fMLP).
-
Evaluating the pro-resolving functions of this compound: Protocols for assessing other key neutrophil functions, such as phagocytosis, are included to provide a broader understanding of the bioactivity of 17(R)-RvD4.
Data Presentation
Table 1: Effect of this compound on Human Neutrophil Functions
| Function | Effective Concentration | Observed Effect | Reference |
| Chemotaxis | Not Applicable | Does not stimulate human neutrophil chemotaxis. | [3] |
| Phagocytosis of E. coli | 1 - 100 nM | Stimulates whole-blood neutrophil phagocytosis. | [1][2][4] |
| Apoptosis | Not specified | Accelerates neutrophil apoptosis. | [1][2][4] |
| Infiltration (in vivo) | 1 - 100 ng/mouse | Limits neutrophilic infiltration to sites of infection. | [1] |
Signaling Pathway
This compound is believed to exert its effects on neutrophils through a G-protein coupled receptor (GPCR), likely a Gs-coupled receptor.[5] While the specific receptor for RvD4 on neutrophils has not yet been identified, its downstream signaling involves the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2) and Signal Transducer and Activator of Transcription 3 (STAT3) in human bone marrow-aspirate derived granulocytes.[1][4] This signaling cascade ultimately leads to the modulation of various neutrophil functions, contributing to the resolution of inflammation.
Caption: 17(R)-RvD4 signaling pathway in neutrophils.
Experimental Protocols
Protocol 1: Human Neutrophil Isolation
This protocol describes the isolation of human neutrophils from peripheral blood, a prerequisite for subsequent functional assays.
Materials:
-
Whole blood from healthy donors collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Dextran T500
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells). The neutrophil-rich layer will be above the red blood cell pellet.
-
Transfer the neutrophil and RBC layers to a new 50 mL tube.
-
Add 3% Dextran T500 in PBS to sediment the RBCs for 30-45 minutes at room temperature.
-
Carefully collect the neutrophil-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes on ice to lyse any remaining red blood cells.
-
Add excess PBS to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the neutrophil pellet twice with cold PBS.
-
Resuspend the final neutrophil pellet in HBSS and determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The purity of neutrophils should be >95%.
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol is designed to assess the effect of 17(R)-RvD4 on neutrophil migration. It can be used to confirm the lack of direct chemotaxis and to investigate potential inhibitory effects on migration towards a known chemoattractant.
Materials:
-
Isolated human neutrophils
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
This compound
-
Chemoattractant (e.g., fMLP at 10 nM or LTB4 at 10 nM)
-
Boyden chamber or 96-well Transwell plate (5 µm pore size)
-
Incubator (37°C, 5% CO2)
-
Detection reagent (e.g., Calcein-AM or a cell viability reagent)
-
Plate reader
Procedure:
Part A: Assessment of Direct Chemotaxis
-
Prepare a stock solution of 17(R)-RvD4 in ethanol and dilute to desired concentrations (e.g., 0.1, 1, 10, 100 nM) in chemotaxis buffer. The final ethanol concentration should be below 0.1%.
-
Add the different concentrations of 17(R)-RvD4 to the lower wells of the Boyden chamber/Transwell plate. Include a vehicle control (chemotaxis buffer with the same final concentration of ethanol) and a positive control (e.g., 10 nM fMLP).
-
Resuspend isolated neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the neutrophil suspension to the upper chamber of each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP levels with a luminescent assay or by pre-labeling the neutrophils with Calcein-AM and measuring fluorescence.
Part B: Assessment of Inhibition of Chemotaxis
-
In this setup, the chemoattractant (e.g., 10 nM fMLP) is added to the lower chamber of all wells except the negative control.
-
Pre-incubate the isolated neutrophils with various concentrations of 17(R)-RvD4 (e.g., 0.1, 1, 10, 100 nM) or vehicle control for 15-30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chambers.
-
Follow steps 5-7 from Part A to complete the assay.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of 17(R)-RvD4 compared to the vehicle-treated cells migrating towards the chemoattractant.
Experimental Workflow and Logic
Caption: Workflow for the neutrophil chemotaxis assay.
Conclusion
The provided application notes and protocols offer a framework for investigating the role of this compound in modulating neutrophil functions. A key finding from existing literature is that 17(R)-RvD4 does not act as a direct chemoattractant but rather contributes to the resolution of inflammation by limiting neutrophil infiltration and enhancing their clearance. These assays are valuable tools for researchers in academia and industry who are focused on developing novel anti-inflammatory and pro-resolving therapeutics. Further research is warranted to identify the specific receptor for 17(R)-RvD4 on neutrophils and to fully elucidate its inhibitory mechanisms on chemotaxis.
References
- 1. Infectious neutrophil deployment is regulated by resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infectious neutrophil deployment is regulated by resolvin D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
Proper Handling and Storage of 17(R)-Resolvin D4 Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, storage, and application of 17(R)-Resolvin D4 (17(R)-RvD4) solutions. Adherence to these recommendations is crucial for maintaining the stability, and biological activity of this potent specialized pro-resolving mediator.
Introduction to this compound
This compound is an epimer of Resolvin D4, belonging to the D-series resolvins, a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3] Its biosynthesis can be triggered by aspirin through the acetylation of cyclooxygenase-2 (COX-2), leading to the formation of a 17R-hydroperoxy intermediate from DHA.[2][4] Like other resolvins, 17(R)-RvD4 plays a critical role in the resolution of inflammation by promoting the clearance of apoptotic cells and debris, and counter-regulating the production of pro-inflammatory mediators.[2]
Physicochemical Properties and Storage
Proper storage and handling are paramount to preserving the integrity of 17(R)-RvD4. As a lipid mediator, it is susceptible to degradation through oxidation.
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Reference |
| Formal Name | 4S,5R,17R-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid | [5] |
| Molecular Formula | C₂₂H₃₂O₅ | [5] |
| Formula Weight | 376.5 g/mol | [5] |
| Purity | ≥98% | [5] |
| Formulation | A solution in ethanol | [5] |
| Storage Temperature | -80°C | [5] |
| Shipping Conditions | Dry ice | [5] |
| Stability | ≥ 1 year at -80°C in ethanol | [5] |
Key Storage Recommendations:
-
Long-term Storage: Store the stock solution in ethanol at -80°C.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use vials to minimize degradation.
-
Inert Atmosphere: For maximum stability, overlay the ethanol solution with an inert gas like argon or nitrogen before sealing the vial.
-
Light Protection: Store vials in the dark to prevent photo-oxidation.
Preparation of Working Solutions
3.1. General Guidelines
-
Use high-purity solvents.
-
Prepare working solutions fresh for each experiment.
-
Due to its lipophilic nature, 17(R)-RvD4 has limited solubility in aqueous solutions.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | 50 mg/mL | [5] |
| DMF | 50 mg/mL | [5] |
| DMSO | Unstable | [5] |
| PBS (pH 7.2) | 0.5 mg/mL | [5] |
3.2. Protocol for Preparing Aqueous Working Solutions
-
Briefly centrifuge the vial of the stock solution in ethanol to ensure the entire volume is at the bottom.
-
On ice, dilute the ethanolic stock solution with cold, sterile phosphate-buffered saline (PBS, pH 7.2) or other aqueous buffer to the desired final concentration.
-
Gently vortex or pipette to mix.
-
Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions of 17(R)-RvD4.
Experimental Protocols
The following are example protocols that can be adapted for use with this compound, based on established methods for other D-series resolvins.
4.1. In Vitro: Macrophage Phagocytosis Assay
This protocol describes how to assess the effect of 17(R)-RvD4 on the phagocytic activity of macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution in ethanol.
-
Fluorescently labeled zymosan beads or bacteria (e.g., pHrodo™ Green E. coli BioParticles™).
-
Phosphate-Buffered Saline (PBS).
-
Trypan Blue solution.
-
Multi-well culture plates.
Protocol:
-
Cell Seeding: Seed macrophages in a multi-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Preparation of 17(R)-RvD4 Working Solution: Prepare a working solution of 17(R)-RvD4 in culture medium. A typical final concentration range for resolvins is 1-100 nM. Remember to prepare a vehicle control with the same final concentration of ethanol.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing 17(R)-RvD4 or the vehicle control. Incubate for 15-30 minutes at 37°C.
-
Initiation of Phagocytosis: Add the fluorescently labeled particles to the wells at a particle-to-cell ratio of approximately 10:1.
-
Incubation: Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove non-ingested particles.
-
Quenching (Optional): If necessary, add a quenching agent like Trypan Blue to extinguish the fluorescence of extracellular particles.
-
Analysis: Quantify phagocytosis using a fluorescence plate reader, flow cytometry, or fluorescence microscopy.
4.2. In Vivo: Murine Model of Peritonitis
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of 17(R)-RvD4 in a mouse model of zymosan-induced peritonitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound stock solution in ethanol.
-
Sterile, pyrogen-free saline.
-
Zymosan A from Saccharomyces cerevisiae.
-
Anesthesia.
-
PBS containing 3 mM EDTA.
Protocol:
-
Preparation of Dosing Solution: Dilute the 17(R)-RvD4 stock solution in sterile saline to the desired final concentration. A typical dose for resolvins is in the range of 10-100 ng per mouse. The final ethanol concentration should be less than 1%. Prepare a vehicle control with the same final concentration of ethanol in saline.
-
Administration of 17(R)-RvD4: Administer the 17(R)-RvD4 solution or vehicle control to the mice via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Induction of Peritonitis: After a predetermined time (e.g., 15 minutes), induce peritonitis by i.p. injection of zymosan A (e.g., 1 mg in 0.5 mL saline).
-
Lavage and Cell Collection: At a specific time point after zymosan injection (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage by injecting 5 mL of cold PBS with 3 mM EDTA into the peritoneal cavity. Gently massage the abdomen and then collect the peritoneal fluid.
-
Cell Counting and Analysis: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Perform differential cell counts on stained cytospin preparations to quantify neutrophil infiltration. The fluid can also be used for cytokine analysis.
Signaling Pathways and Experimental Workflows
5.1. Putative Signaling Pathway of D-Series Resolvins
While the specific receptor for RvD4 is not yet fully elucidated, D-series resolvins are known to signal through G protein-coupled receptors (GPCRs). For instance, RvD1 interacts with GPR32 and ALX/FPR2.[4] The activation of these receptors typically leads to downstream signaling cascades that modulate cellular functions to promote resolution of inflammation.
Caption: Putative signaling pathway for D-series resolvins.
5.2. Experimental Workflow for In Vitro Phagocytosis Assay
References
- 1. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Resolvin Signaling Pathways to Improve Oral Health [mdpi.com]
- 4. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Preparing 17(R)-Resolvin D4 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Resolvin D4 (17(R)-RvD4) is a specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation. As an epimer of Resolvin D4, it is biosynthesized via the aspirin-triggered cyclooxygenase-2 (COX-2) pathway[1][2]. These lipid mediators are of significant interest in drug development for their potent anti-inflammatory and pro-resolving properties, which include enhancing macrophage phagocytosis of apoptotic cells and reducing neutrophil infiltration[1][3]. Proper preparation and handling of 17(R)-RvD4 are critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the preparation and use of 17(R)-RvD4 in in vitro studies.
Properties and Storage
Proper storage and handling are paramount to maintaining the bioactivity of this compound.
| Property | Recommendation |
| Storage Temperature | Store at -80°C in a tightly sealed container.[4] |
| Stability | Stable for at least one year when stored properly at -80°C.[4] |
| Formulation | Often supplied as a solution in ethanol.[4] |
| Solubility | Soluble in ethanol (50 mg/ml), DMF (50 mg/ml), and PBS (pH 7.2, 0.5 mg/ml).[4] Note: It is unstable in DMSO.[4] |
Experimental Protocols
Protocol 1: Reconstitution and Preparation of Stock Solutions
This protocol describes the preparation of a high-concentration stock solution from a commercially available solution of 17(R)-RvD4 in ethanol.
Materials:
-
This compound in ethanol
-
Anhydrous ethanol (≥99.5%)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of 17(R)-RvD4 to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the concentration.
-
Solvent Selection: Ethanol is the recommended solvent for preparing stock solutions.[4]
-
Stock Solution Preparation: this compound is often supplied in an ethanol solution (e.g., 25 µg in 250 µL, which is 100 µg/mL or ~265.6 µM). If a different concentration is required, further dilution in anhydrous ethanol can be performed. For example, to prepare a 100 µM stock solution from a 265.6 µM solution, you would perform a 1:2.656 dilution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber, or foil-wrapped microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the stock solution into aqueous cell culture medium for treating cells.
Materials:
-
17(R)-RvD4 stock solution (in ethanol)
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize the concentration of ethanol in the final cell culture, it is advisable to first prepare an intermediate dilution of the stock solution in sterile PBS or serum-free medium. For example, dilute the 100 µM stock solution 1:10 in PBS to obtain a 10 µM intermediate solution.
-
Final Working Solution Preparation: Add the appropriate volume of the intermediate solution to the complete cell culture medium to achieve the desired final concentration. For instance, to obtain a final concentration of 10 nM in 1 mL of culture medium, add 1 µL of the 10 µM intermediate solution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of ethanol as the highest concentration of 17(R)-RvD4 used for treatment.
-
Immediate Use: Add the final working solution to the cell cultures immediately after preparation. Due to the potential for instability and adherence to plasticware in aqueous solutions, it is best to prepare working solutions fresh for each experiment.
Quantitative Data for In Vitro Experiments
The following table summarizes reported working concentrations and an EC50 value for D-series resolvins in various cell culture applications. It is important to note that the optimal concentration may vary depending on the cell type and experimental conditions.
| Application | Cell Type | Concentration Range | Observed Effect | Reference |
| Phagocytosis Assay | Human Macrophages, Dermal Fibroblasts | As low as 1 nM | Enhanced phagocytosis of apoptotic neutrophils. | [1] |
| Cytokine Secretion Assay | THP-1 Macrophages | 100 nM | Reduced IL-1β production. | [5] |
| Efferocytosis Assay | M2-like Macrophages | Picomolar to Nanomolar | Enhanced efferocytosis of senescent red blood cells. | [6][7] |
| EC50 Value | ||||
| Efferocytosis | M2-like Macrophages | ~2.6 x 10⁻¹⁴ M | Enhancement of efferocytosis. | [6][7][8] |
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for cell culture experiments.
Biosynthetic Pathway of this compound
This compound is an aspirin-triggered epimer of Resolvin D4. Its biosynthesis is initiated by the acetylation of COX-2 by aspirin.
Conclusion
The successful use of this compound in cell culture experiments is highly dependent on correct preparation and handling techniques. By following these detailed protocols and considering the provided quantitative data, researchers can ensure the integrity and bioactivity of this potent specialized pro-resolving mediator, leading to more accurate and reproducible experimental outcomes in the investigation of inflammatory resolution and the development of novel therapeutics.
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Resolvins Decrease Oxidative Stress Mediated Macrophage and Epithelial Cell Interaction through Decreased Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Characterization of 17(R)-Resolvin D4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization and quantification of 17(R)-Resolvin D4 (17(R)-RvD4), an aspirin-triggered epimer of Resolvin D4. This document includes detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a summary of quantitative performance data, and an overview of its biosynthetic and signaling pathways.
Introduction to this compound
This compound, also known as aspirin-triggered Resolvin D4 (AT-RvD4), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Unlike its stereoisomer, 17(S)-Resolvin D4, the biosynthesis of 17(R)-RvD4 is initiated by the acetylation of cyclooxygenase-2 (COX-2) by aspirin.[1][2] This distinct biosynthetic pathway leads to the formation of a 17(R)-hydroperoxy intermediate, which is then further metabolized by 5-lipoxygenase (5-LOX) to yield 17(R)-RvD4.[1][2] 17(R)-epimers of resolvins are often more resistant to metabolic inactivation, giving them a longer half-life in vivo.[3]
Chemical Information:
-
Systematic Name: 4S,5R,17R-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid[4]
-
Molecular Formula: C₂₂H₃₂O₅[4]
-
Molecular Weight: 376.5 g/mol [4]
-
Storage: Store in ethanol at -80°C for optimal stability (≥ 1 year).[4]
Analytical Techniques for this compound Characterization
The primary analytical technique for the sensitive and specific quantification of this compound in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). While immunoassays (ELISA) are available for other resolvins, a specific and validated ELISA kit for this compound is not currently well-documented in the literature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the high sensitivity and specificity required for the detection of low-abundance lipid mediators like 17(R)-RvD4 in complex biological samples. The methodology involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the analysis of this compound.
2.1.1. Experimental Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of specialized pro-resolving mediators from biological fluids.
Materials:
-
C18 Solid-Phase Extraction Cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Methyl Formate (LC-MS grade)
-
Deuterated internal standard (e.g., d5-RvD2 or other suitable surrogate)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, serum, tissue homogenate) and immediately place them on ice. For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C to prevent degradation.
-
Internal Standard Spiking: Thaw the biological sample on ice. To 1 mL of plasma, add a known amount of deuterated internal standard (e.g., 500 pg of d5-RvD2 in ethanol). The internal standard is crucial for correcting for sample loss during preparation and for matrix effects during analysis.
-
Protein Precipitation: Add 2 volumes of cold methanol to the sample. Vortex vigorously for 30 seconds and then centrifuge at 4°C for 10 minutes at a high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities. Follow this with a wash of 5 mL of hexane to elute non-polar lipids.
-
Elution: Elute the resolvins from the cartridge with 5 mL of methyl formate.
-
-
Evaporation and Reconstitution: Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
2.1.2. Experimental Protocol: LC-MS/MS Analysis
The following are typical starting conditions for the analysis of resolvins. Method optimization is recommended for specific instrumentation.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 30% to 95% B over 15-20 minutes is a good starting point.
-
Flow Rate: 0.3-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 17(R)-RvD4 and the internal standard. While specific published MRM transitions for 17(R)-RvD4 are scarce, they are expected to be identical to 17(S)-RvD4 due to them being stereoisomers. The separation is achieved chromatographically. A common transition for RvD4 is m/z 375.2 > 141.1.[5]
-
Collision Energy (CE) and other MS parameters: These should be optimized for the specific instrument and analyte to achieve maximum sensitivity.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the LC-MS/MS analysis of resolvins in biological matrices. Note that specific values for this compound are not widely reported and these are based on data for other D-series resolvins.[6][7]
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.05 - 1 pg on column | [7] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 pg on column | [7] |
| Linearity (r²) | > 0.99 | [8] |
| Intra-day Precision (%RSD) | < 15% | [7] |
| Inter-day Precision (%RSD) | < 20% | [7] |
| Recovery | 60 - 110% | [7] |
Signaling Pathway of this compound
This compound, as an aspirin-triggered resolvin, exerts its pro-resolving and anti-inflammatory effects by interacting with specific G protein-coupled receptors (GPCRs) on the surface of immune cells.[9] The signaling cascade initiated by 17(R)-RvD4 leads to the attenuation of pro-inflammatory signals and the promotion of inflammation resolution. While the specific receptor for RvD4 is not definitively identified, it is suggested to be a Gs-coupled GPCR.[3] For other D-series resolvins, such as RvD1, the receptors include ALX/FPR2 and GPR32.[9][10]
Biosynthesis and Signaling Pathway of this compound
Caption: Biosynthesis and signaling of this compound.
The binding of 17(R)-RvD4 to its receptor on immune cells, such as macrophages and neutrophils, initiates a signaling cascade that ultimately leads to:
-
Inhibition of neutrophil infiltration: Reducing the influx of neutrophils to the site of inflammation, thereby limiting tissue damage.[3]
-
Enhancement of macrophage phagocytosis: Promoting the clearance of apoptotic cells and cellular debris by macrophages, a key step in the resolution of inflammation.[3]
-
Modulation of cytokine production: Decreasing the production of pro-inflammatory cytokines while potentially increasing anti-inflammatory mediators.[3]
Conclusion
The characterization and quantification of this compound are critical for understanding its role in the resolution of inflammation and for the development of novel pro-resolving therapeutics. LC-MS/MS provides a robust and sensitive platform for this purpose. The detailed protocols and information provided in these application notes serve as a valuable resource for researchers in this field. Further research is needed to develop specific immunoassays and to fully elucidate the specific receptors and downstream signaling pathways of this compound.
References
- 1. Novel Pro-resolving Aspirin-Triggered DHA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspirin-triggered proresolving mediators stimulate resolution in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations [mdpi.com]
- 9. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspirin-Triggered Resolvin D1-modified materials promote the accumulation of pro-regenerative immune cell subsets and enhance vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources and Applications of Synthetic 17(R)-Resolvin D4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Resolvin D4 (17(R)-RvD4) is the aspirin-triggered epimer of Resolvin D4 (RvD4), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a potent immunoresolvent, 17(R)-RvD4 plays a critical role in the resolution of inflammation, actively orchestrating the return to tissue homeostasis. Unlike traditional anti-inflammatory agents that primarily block the initiation of inflammation, resolvins promote its resolution by enhancing the clearance of apoptotic cells and debris, reducing neutrophil infiltration, and switching macrophage phenotypes from pro-inflammatory to pro-resolving. The availability of synthetic 17(R)-RvD4 from commercial sources has been pivotal for advancing our understanding of its biological functions and therapeutic potential.
This document provides detailed application notes and experimental protocols for the use of commercially sourced synthetic this compound in key immunological and in vivo assays.
Commercial Availability
Synthetic this compound is available from several reputable commercial suppliers, ensuring access for the research community. Key suppliers include:
-
Cayman Chemical: A widely recognized supplier of lipids and biochemicals, offering this compound with high purity.
-
MedchemExpress: A supplier of research chemicals and bioactive compounds, also providing synthetic this compound.
-
Sapphire Bioscience: A distributor for Cayman Chemical, making their products accessible in various regions.
Product Specifications:
| Parameter | Typical Specification |
| Purity | ≥98% |
| Formulation | A solution in ethanol |
| Storage | -80°C |
| CAS Number | 528583-89-3 |
Quantitative Data Summary
The following tables summarize the quantitative effects of Resolvin D4 (RvD4) in various experimental models. As a stereoisomer with similar pro-resolving activities, this data is highly relevant for designing experiments with 17(R)-RvD4.
Table 1: In Vivo Efficacy of Resolvin D4 in Murine Models of Inflammation
| Model | Treatment | Dosage | Effect | Reference |
| Zymosan-induced Peritonitis | RvD4 | 10 ng/mouse (i.p.) | ~44% reduction in PMN infiltration at 4 hours | [1][2] |
| S. aureus Skin Infection | RvD4 | 200 ng/mouse | ~40% reduction in PMN infiltration at 12 hours | [1][2] |
| S. aureus Skin Infection | RvD4 | 200 ng/mouse | Shortened resolution interval from 6 to 3 hours | [1][2] |
Table 2: In Vitro Efficacy of Resolvin D4 on Human Phagocytes and Fibroblasts
| Cell Type | Assay | RvD4 Concentration | Effect | Reference |
| Human Macrophages | Phagocytosis of S. aureus | 0.01 - 10 nM | 12-18% increase | [1][3] |
| Human Macrophages | Phagocytosis of Zymosan A | 0.1 - 10 nM | 40-60% increase | [1][3] |
| Human Macrophages | Efferocytosis of Apoptotic PMNs | 0.1 - 10 nM | Statistically significant increase | [1][3] |
| Human Dermal Fibroblasts | Efferocytosis of Apoptotic PMNs | 0.1 nM | 51% enhancement | [1][4] |
Signaling Pathway
Resolvin D4 and its epimer this compound are known to exert their effects through G-protein coupled receptors (GPCRs), likely a Gs-coupled receptor. Activation of this receptor initiates a downstream signaling cascade that includes the phosphorylation and activation of Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3), leading to the modulation of gene expression and cellular functions that promote the resolution of inflammation.
Caption: this compound signaling pathway.
Experimental Protocols
In Vitro Macrophage Phagocytosis Assay
This protocol details a method to assess the effect of this compound on the phagocytic capacity of human macrophages using fluorescently labeled bacteria or zymosan particles.
Caption: Macrophage phagocytosis assay workflow.
Detailed Methodology:
-
Macrophage Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) by density-gradient centrifugation. Differentiate PBMCs into macrophages by culturing for 7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum and 20 ng/mL GM-CSF.[3]
-
Cell Plating: Seed the differentiated macrophages into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[3]
-
Preparation of Phagocytic Targets:
-
Bacteria: Culture S. aureus to mid-log phase, wash, and label with a fluorescent dye (e.g., FITC).
-
Zymosan: Opsonize Zymosan A particles and label with FITC.
-
-
Treatment: Pre-treat the macrophages with varying concentrations of this compound (e.g., 0.01 nM to 10 nM) or vehicle control (ethanol, final concentration <0.1%) for 15 minutes at 37°C.[3]
-
Phagocytosis: Add the fluorescently labeled S. aureus (at a multiplicity of infection of 50) or zymosan (at a ratio of 10 particles per macrophage) to the wells.[3]
-
Incubation: Incubate the plates for 60 minutes at 37°C to allow for phagocytosis.[3]
-
Washing: Gently wash the wells with cold PBS to remove any non-phagocytosed particles.
-
Quantification: Measure the fluorescence intensity using a fluorescence plate reader. Alternatively, detach the cells and analyze the percentage of fluorescent cells and mean fluorescence intensity by flow cytometry.
In Vitro Macrophage Efferocytosis Assay
This protocol describes how to measure the ability of this compound to enhance the clearance of apoptotic neutrophils by human macrophages.
Caption: Macrophage efferocytosis assay workflow.
Detailed Methodology:
-
Preparation of Apoptotic Neutrophils: Isolate human neutrophils from peripheral blood. Induce apoptosis by incubating the neutrophils in serum-free medium for 18-24 hours. Confirm apoptosis using Annexin V/Propidium Iodide staining.
-
Labeling of Apoptotic Neutrophils: Label the apoptotic neutrophils with a fluorescent dye such as CFSE or pHrodo Red according to the manufacturer's instructions.
-
Macrophage Preparation: Prepare and plate human macrophages as described in the phagocytosis assay protocol.
-
Treatment: Pre-treat the macrophages with this compound (e.g., 0.1 nM to 10 nM) or vehicle for 15 minutes at 37°C.[3]
-
Efferocytosis: Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a ratio of 3:1 (neutrophils to macrophages).[3]
-
Incubation: Co-culture for 60 minutes at 37°C.[3]
-
Washing: Gently wash the wells to remove non-engulfed neutrophils.
-
Quantification:
-
Microscopy: Fix the cells and visualize using a fluorescence microscope. The efferocytosis index can be calculated as the percentage of macrophages that have engulfed at least one apoptotic cell.
-
Flow Cytometry: Detach the macrophages and analyze the percentage of fluorescent macrophages.
-
In Vivo Zymosan-Induced Peritonitis Model
This protocol outlines a murine model of sterile inflammation to evaluate the in vivo efficacy of this compound in reducing neutrophil infiltration.
Caption: Zymosan-induced peritonitis model workflow.
Detailed Methodology:
-
Animal Model: Use male FVB or C57BL/6 mice (6-8 weeks old).
-
Induction of Peritonitis: Prepare a sterile suspension of Zymosan A in saline. Inject 1 mg of Zymosan A per mouse intraperitoneally (i.p.).[2]
-
Treatment: Concurrently with the Zymosan A injection, administer this compound (e.g., 10 ng/mouse) or vehicle (saline with <0.1% ethanol) i.p.[2]
-
Sample Collection: At a predetermined time point (e.g., 4 hours after injection), euthanize the mice by CO2 asphyxiation.[2]
-
Peritoneal Lavage: Expose the peritoneal cavity and perform a lavage with 5 mL of cold PBS.
-
Cell Counting: Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against specific cell surface markers (e.g., Ly-6G for neutrophils) to quantify the number of neutrophils in the exudate.
Conclusion
The commercial availability of high-purity synthetic this compound provides researchers with a critical tool to investigate the mechanisms of inflammatory resolution and to explore its therapeutic potential in a wide range of inflammatory diseases. The protocols and data presented in these application notes offer a starting point for designing and executing robust experiments to further elucidate the pro-resolving functions of this potent lipid mediator. Careful adherence to these methodologies will enable the generation of reliable and reproducible data, contributing to the advancement of this exciting field of research.
References
Experimental Application of 17(R)-Resolvin D4 in Lung Injury Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute lung injury (ALI) and its severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation, damage to the alveolar-capillary barrier, and subsequent pulmonary edema, leading to significant morbidity and mortality.[1][2] The resolution of inflammation is a critical active process for the restoration of tissue homeostasis.[3][4] Specialized pro-resolving mediators (SPMs), such as resolvins, are endogenously produced from omega-3 polyunsaturated fatty acids and play a pivotal role in orchestrating this resolution phase.[3][4][5]
Among these, 17(R)-Resolvin D4 (17(R)-RvD4), an epimer of Resolvin D4, has emerged as a potent bioactive lipid mediator with significant anti-inflammatory and pro-resolving properties.[1][6] Experimental studies in various lung injury models have demonstrated its therapeutic potential in mitigating inflammation, reducing tissue damage, and promoting healing. These notes provide a detailed overview of the experimental application of 17(R)-RvD4 in preclinical lung injury models, including quantitative data summaries, detailed experimental protocols, and visualizations of key pathways and workflows.
Data Presentation: Efficacy of this compound in Preclinical Lung Injury Models
The following tables summarize the quantitative data from key studies, demonstrating the effects of 17(R)-RvD4 and its analogs on inflammatory markers and lung injury parameters.
Table 1: Effect of 17(R)-Resolvin D1 Analogue (p-RvD1) on Inflammatory Mediators in IgG Immune Complex-Induced Lung Injury [6]
| Treatment Group | TNF-α (pg/mL in BALF) | IL-6 (pg/mL in BALF) | KC (pg/mL in BALF) | Lung Permeability (Permeability Index) |
| Saline Control | Undetectable | Undetectable | Undetectable | ~0.02 |
| IgG Immune Complex | ~250 | ~600 | ~1200 | ~0.22 |
| IgG IC + p-RvD1 (500 ng/mouse, i.v.) | ~100 (↓ 60%) | ~250 (↓ 58%) | ~500 (↓ 58%) | ~0.11 (↓ 50%) |
BALF: Bronchoalveolar Lavage Fluid; IgG IC: IgG Immune Complex; KC: Keratinocyte Chemoattractant (murine IL-8 homolog); p-RvD1: 17R-hydroxy-19-para-fluorophenoxy-resolvin D1 methyl ester (a stable analogue of AT-RvD1).
Table 2: Effect of Resolvin D4 on Pro-inflammatory Cytokines in Lipopolysaccharide (LPS)-Induced Lung Injury in Mice [1]
| Treatment Group | IL-1β (pg/mL in BALF) | IL-6 (pg/mL in BALF) | TNF-α (pg/mL in BALF) |
| Control | Low/Undetectable | Low/Undetectable | Low/Undetectable |
| LPS | Significantly Elevated | Significantly Elevated | Significantly Elevated |
| LPS + RvD4 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: This study demonstrated significant decreases but did not provide specific quantitative values in the abstract.
Table 3: Effect of 17(R)-Resolvin D1 on Inflammatory Mediators in Cigarette Smoke (CS)-Induced Lung Inflammation [7]
| Treatment Group | IL-6 (pg/mL in BALF) | KC (pg/mL in BALF) | MIP-2 (pg/mL in BALF) |
| Air Control | Low/Undetectable | Low/Undetectable | Low/Undetectable |
| Cigarette Smoke (CS) | Significantly Elevated | Significantly Elevated | Significantly Elevated |
| CS + 17(R)-RvD1 (100 ng) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
MIP-2: Macrophage Inflammatory Protein 2.
Key Signaling Pathways
The therapeutic effects of resolvins in lung injury are mediated through specific signaling pathways that suppress inflammation and promote resolution.
Caption: RvD4 signaling in LPS-induced lung injury.
Caption: RvD1-mediated inhibition of NF-κB signaling.
Experimental Protocols
This section provides a detailed, synthesized protocol for inducing lung injury in a murine model and administering 17(R)-RvD4 for therapeutic evaluation.
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
Objective: To induce a robust and reproducible inflammatory lung injury in mice for the evaluation of 17(R)-RvD4's therapeutic effects.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
This compound
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Animal handling and surgical equipment
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Preparation of Reagents:
-
Reconstitute LPS in sterile saline to a final concentration of 1 mg/mL.
-
Prepare 17(R)-RvD4 solution in sterile saline. The final concentration should be calculated based on the desired dosage (e.g., 100-600 ng per mouse).
-
-
Induction of Lung Injury:
-
Anesthetize the mouse via intraperitoneal injection of ketamine/xylazine.
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Expose the trachea through a small midline cervical incision.
-
Using a fine-gauge needle and syringe, intratracheally instill 50 µL of LPS solution (50 µg LPS per mouse).
-
Suture the incision and allow the mouse to recover on a warming pad.
-
-
Administration of 17(R)-RvD4:
-
Therapeutic Regimen: Administer 17(R)-RvD4 (e.g., 100-500 ng in 100 µL saline) via intravenous (caudal vein) injection.[1][6]
-
Timing: The first dose can be administered concurrently with the LPS challenge or shortly after. Subsequent doses may be given at specified intervals (e.g., every 12 hours).[1]
-
-
Sample Collection and Analysis (e.g., 24 hours post-LPS):
-
Euthanize the mouse via an approved method.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline from the lungs to collect BAL fluid (BALF).
-
Analyze BALF for total and differential cell counts (neutrophils, macrophages) and for cytokine levels (TNF-α, IL-6, IL-1β) using ELISA.
-
Harvest lung tissue for histological analysis (H&E staining) to assess lung injury, and for molecular analysis (e.g., Western blot for SIRT3, NF-κB).
-
Caption: Experimental workflow for RvD4 in a lung injury model.
Concluding Remarks
This compound and its analogs have demonstrated significant therapeutic potential in preclinical models of acute lung injury. By mitigating the inflammatory response, reducing inflammatory cell infiltration, and preserving the integrity of the alveolar-capillary barrier, these molecules represent a promising avenue for the development of novel pro-resolving therapies for ALI and ARDS. The protocols and data presented herein provide a foundational resource for researchers aiming to investigate the efficacy and mechanisms of action of these potent lipid mediators in the context of inflammatory lung diseases. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Resolvin D4 mitigates lipopolysaccharide-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolution of acute lung injury and inflammation – a translational mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key mechanisms governing resolution of lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvins: Natural Agonists for Resolution of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Anti-Inflammatory and Pro-Resolving Role for Resolvin D1 in Acute Cigarette Smoke-Induced Lung Inflammation | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Navigating the Nuances of 17(R)-Resolvin D4: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the handling, stability, and analysis of 17(R)-Resolvin D4, a key specialized pro-resolving mediator. Our FAQs and troubleshooting guides are designed to address common challenges encountered during experimental workflows, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for storing this compound?
A1: this compound is most stable when stored in ethanol at -80°C. It is typically supplied in ethanol. Long-term storage in this condition is recommended to maintain its bioactivity and structural integrity for at least one year.
Q2: I dissolved this compound in DMSO and my results are inconsistent. Why?
A2: this compound is known to be unstable in Dimethyl Sulfoxide (DMSO). Use of DMSO as a solvent can lead to degradation of the molecule, resulting in a loss of biological activity and inconsistent experimental outcomes. It is strongly advised to avoid DMSO for the storage and dilution of this compound.
Q3: Can I use phosphate-buffered saline (PBS) to prepare my working solutions?
A3: Yes, you can prepare working solutions of this compound in PBS (pH 7.2). However, it is important to note that the stability of resolvins in aqueous solutions is limited. Therefore, aqueous solutions should be prepared fresh for each experiment and used promptly. Avoid storing this compound in PBS for extended periods, even at low temperatures.
Q4: How does the stability of the 17(R) epimer of Resolvin D4 compare to the 17(S) epimer?
A4: The 17(R) configuration of Resolvin D4, often referred to as an aspirin-triggered epimer, generally exhibits greater resistance to enzymatic degradation by eicosanoid oxidoreductases compared to its 17(S) counterpart. This increased stability can be advantageous for in vivo studies, potentially leading to a longer duration of action.
Troubleshooting Guide
Issue: Loss of Biological Activity of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage | Verify that the stock solution of this compound has been consistently stored at -80°C in ethanol. Avoid repeated freeze-thaw cycles. |
| Incorrect Solvent | Confirm that DMSO was not used at any stage of storage or dilution. If it was, discard the solution and prepare a fresh one using ethanol for stock and an appropriate aqueous buffer (like PBS) for immediate use. |
| Degradation in Aqueous Solution | Prepare fresh dilutions in your aqueous experimental buffer immediately before use. Do not store working solutions in aqueous buffers. |
| Exposure to Air and Light | Polyunsaturated lipids like resolvins are susceptible to oxidation. Store stock solutions under an inert gas (e.g., argon or nitrogen) and protect from light. |
Stability of this compound in Different Solvents
While specific quantitative data on the degradation kinetics of this compound is limited in publicly available literature, the following table summarizes the qualitative stability based on manufacturer recommendations and scientific publications.
| Solvent | Recommended Storage Temperature | Known Stability | Recommendations for Use |
| Ethanol | -80°C | Stable for at least one year. | Ideal for long-term storage of stock solutions. |
| Dimethylformamide (DMF) | -80°C | Soluble. | Can be used for preparing stock solutions, but ethanol is preferred for long-term stability. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 4°C (short-term) | Limited stability. | Prepare fresh for immediate use in experiments. Do not store. |
| Dimethyl Sulfoxide (DMSO) | Not Recommended | Unstable . | Avoid use. |
Experimental Protocols
Protocol: Assessment of this compound Stability by LC-MS/MS
This protocol outlines a general procedure to quantify the degradation of this compound in a specific solvent over time.
1. Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in ethanol at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution in the test solvent (e.g., PBS, pH 7.2) to a final concentration suitable for your assay (e.g., 1 µg/mL).
-
Aliquot the solution into multiple vials for analysis at different time points.
-
Prepare a set of calibration standards of this compound in the test solvent.
2. Incubation:
-
Store the sample aliquots at the desired temperature (e.g., 4°C, room temperature).
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot for analysis.
3. Sample Preparation for LC-MS/MS:
-
To stop any further degradation, immediately add a protein-precipitating solvent like cold methanol containing an internal standard (e.g., a deuterated resolvin analogue).
-
Vortex and centrifuge the sample to pellet any precipitated material.
-
Transfer the supernatant to a new tube and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase of your LC method.
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample and calibration standards onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol).
-
Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify this compound and the internal standard.
5. Data Analysis:
-
Construct a calibration curve from the standards.
-
Quantify the concentration of this compound remaining in each sample at each time point.
-
Calculate the percentage of degradation over time.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is known to exert its pro-resolving effects by signaling through a Gs-protein coupled receptor (GPCR). The binding of this compound to its receptor initiates a cascade of intracellular events.
Preventing oxidation of 17(R)-Resolvin D4 during experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 17(R)-Resolvin D4 (17(R)-RvD4) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to oxidation?
A1: this compound is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its structure contains multiple double bonds, which are highly susceptible to oxidation when exposed to factors like oxygen, light, heat, and certain reactive chemicals. This oxidation can lead to the formation of inactive byproducts, such as 17-oxo-RvD4, compromising experimental results.
Q2: How should I store my stock solution of this compound?
A2: For long-term stability of at least one year, this compound should be stored at -80°C in an organic solvent such as ethanol. It is typically shipped on dry ice to maintain this temperature.
Q3: Can I store this compound in an aqueous solution like PBS?
A3: It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to degradation. If you must prepare a PBS solution, it should be used immediately. The solubility in PBS (pH 7.2) is limited to approximately 0.5 mg/mL.
Q4: What are the initial signs that my this compound may have oxidized?
A4: While visual inspection is not a reliable method for detecting oxidation, a loss of biological activity in your experiments is a primary indicator. For definitive confirmation, LC-MS/MS analysis can be used to identify the presence of oxidized byproducts.
Q5: Are there any solvents I should avoid when working with this compound?
A5: Yes. You should avoid using dimethyl sulfoxide (DMSO) for storing or handling this compound, as it can promote isomerization and oxidation of specialized pro-resolving mediators.
Troubleshooting Guides
Issue 1: Loss of Biological Activity of this compound in Cell-Based Assays
-
Possible Cause: Oxidation of 17(R)-RvD4 during the preparation of working solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions for each experiment from a frozen ethanol stock. Do not store diluted aqueous solutions.
-
Minimize Oxygen Exposure: When preparing dilutions, work quickly and consider purging the vial headspace with an inert gas like argon or nitrogen.
-
Use Pre-chilled, Degassed Buffers: If diluting into a buffer like PBS for cell culture, ensure the buffer is pre-chilled and degassed to minimize dissolved oxygen.
-
Incorporate Antioxidants: Consider adding a low concentration of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solutions and buffers, if compatible with your experimental system.
-
Verify Solvent Purity: Ensure that the ethanol and other solvents used for dilution are of high purity and free of peroxides.
-
Issue 2: Low Recovery of this compound during Extraction from Biological Samples
-
Possible Cause: Degradation and oxidation of 17(R)-RvD4 during the sample preparation and extraction process.
-
Troubleshooting Steps:
-
Immediate Processing or Snap-Freezing: Process biological samples immediately after collection. If immediate processing is not possible, snap-freeze the samples in liquid nitrogen and store them at -80°C.
-
Work on Ice: Keep samples on ice at all times during processing and extraction to minimize enzymatic and oxidative degradation.
-
Add Antioxidants: Add an antioxidant cocktail (e.g., containing BHT) to your samples immediately upon collection and to the extraction solvents.
-
Use Inert Atmosphere: Perform extraction steps under a gentle stream of nitrogen or in a glove box to minimize exposure to oxygen.
-
Optimize Solid-Phase Extraction (SPE): Ensure proper conditioning and equilibration of the SPE cartridge. Use methanol for elution and evaporate the solvent under a gentle stream of nitrogen.
-
Data Presentation
Table 1: Qualitative Stability of this compound in Common Laboratory Solvents
| Solvent | Storage Temperature | Estimated Stability | Recommendations |
| Ethanol | -80°C | ≥ 1 year | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. Purge with inert gas before sealing. |
| Ethanol | 4°C | Short-term (days) | Suitable for temporary storage of working stock solutions. Protect from light. |
| PBS (pH 7.2) | 4°C / Room Temperature | Very short-term (hours) | Not recommended for storage. Prepare fresh and use immediately for experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell Culture
Materials:
-
This compound stock solution in ethanol (e.g., 10 µg/mL)
-
Pre-chilled, sterile, and degassed cell culture medium or PBS
-
Sterile microcentrifuge tubes
-
Inert gas (argon or nitrogen)
Procedure:
-
Remove the this compound stock solution from the -80°C freezer and allow it to thaw on ice.
-
Briefly centrifuge the vial to ensure the solution is collected at the bottom.
-
Under a stream of inert gas, carefully open the vial.
-
Using a pre-chilled, sterile pipette tip, withdraw the required volume of the stock solution.
-
Immediately dispense the stock solution into the pre-chilled, degassed cell culture medium or PBS to achieve the desired final concentration. Gently mix by pipetting.
-
Purge the headspace of the stock solution vial with inert gas before re-sealing and returning it to -80°C storage.
-
Use the freshly prepared working solution immediately in your cell culture experiments.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
Materials:
-
Plasma sample
-
Internal standard (e.g., deuterated Resolvin D4)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Methyl formate
-
Butylated hydroxytoluene (BHT)
-
C18 SPE cartridges
-
Inert gas (nitrogen)
Procedure:
-
Thaw the plasma sample on ice.
-
Add the internal standard to the plasma sample.
-
Add two volumes of ice-cold methanol containing an antioxidant (e.g., 0.1% BHT) to precipitate proteins.
-
Vortex briefly and incubate at -20°C for 45 minutes to enhance protein precipitation.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and adjust the pH to approximately 3.5 with diluted formic acid.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of hexane to remove non-polar lipids.
-
Elute the this compound with 5 mL of methyl formate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume of methanol/water (50:50, v/v) for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Proposed signaling pathway for this compound.
Technical Support Center: Quantification of 17(R)-Resolvin D4 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 17(R)-Resolvin D4 (17(R)-RvD4) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to quantify?
A1: this compound is an epimer of Resolvin D4, a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1][2] Its quantification is challenging due to several factors:
-
Low Endogenous Concentrations: Resolvins are active in the picogram to nanogram range, requiring highly sensitive analytical methods.[3][4]
-
Structural Similarity: The presence of numerous isomers with similar physicochemical properties complicates their chromatographic separation and mass spectrometric identification.[5][6]
-
Matrix Effects: Biological samples are complex, and co-eluting substances can cause ion suppression or enhancement in the mass spectrometer, affecting accuracy.[5][7]
-
Instability: Lipid mediators can be unstable and susceptible to degradation during sample collection and preparation.[8]
Q2: Which internal standard is recommended for this compound quantification?
A2: A deuterated internal standard is highly recommended to compensate for sample loss during preparation and for matrix-induced signal variations.[7][9] Deuterated standards such as d5-Resolvin D2 (d5-RvD2) are commonly used for the quantification of D-series resolvins.[10] The addition of the internal standard should occur at the earliest stage of sample preparation to account for extraction efficiency.[8]
Q3: What are the expected mass transitions for this compound?
A3: For quantification using tandem mass spectrometry, multiple reaction monitoring (MRM) is employed. The precursor ion for Resolvin D4 (and its epimer 17(R)-RvD4) is [M-H]⁻ with an m/z of 375. At least six characteristic daughter ions should be monitored for confident identification.[10]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Ensure samples are collected and processed rapidly, and stored at -80°C.[10] Consider the use of antioxidants during extraction. |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent and elution solvents are used. A combination of liquid-liquid extraction (LLE) and SPE can improve enrichment.[3] |
| Suboptimal MS Parameters | Infuse a pure standard of this compound to optimize precursor and product ion selection, as well as collision energy. |
| Matrix Suppression | Dilute the sample extract to minimize the concentration of interfering matrix components. Improve the sample clean-up procedure.[3][5] |
| Incorrect MRM Transitions | Verify the precursor and product ions against a certified reference standard.[10] |
Issue 2: Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Step |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Incompatible Mobile Phase | Ensure the pH of the mobile phase is appropriate for the analyte and the column chemistry. Acetic acid is commonly added to the mobile phase.[10] |
| Secondary Interactions | Add a small amount of a competing agent to the mobile phase to reduce interactions with active sites on the stationary phase. |
Issue 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Unstable LC Pump Performance | Check the pump for leaks and ensure proper solvent degassing. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature.[10] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate mixing. |
Issue 4: Inability to Separate this compound from Isomers
| Potential Cause | Troubleshooting Step |
| Insufficient Chromatographic Resolution | Optimize the LC gradient, flow rate, and column temperature. Consider using a longer column or a column with a smaller particle size. A Poroshell 120 EC-C18 column (100 mm × 4.6 mm × 2.7 μm) has been successfully used.[10] |
| Co-eluting Isomers | While challenging, fine-tuning the mobile phase gradient can help separate isomers. The use of ion mobility spectrometry (IMS) coupled with LC-MS can provide an additional dimension of separation for complex isomeric mixtures.[6] |
Quantitative Data Summary
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value | Reference |
| Ionization Mode | Negative Electrospray (ESI-) | [11] |
| Precursor Ion (m/z) | 375 ([M-H]⁻) | [10] |
| Characteristic Product Ions (m/z) | 357, 339, 331, 313, 295, 255, 241, 225, 215, 113, 101 | [10] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific biological matrices.
-
Sample Pre-treatment: To your biological sample (e.g., 1 mL of plasma or cell culture supernatant), add two volumes of ice-cold methanol containing a deuterated internal standard (e.g., d5-RvD2 at 500 pg).[10]
-
Protein Precipitation: Vortex the mixture and incubate at -20°C for at least 45 minutes to allow for protein precipitation.[10]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute the lipid mediators with an appropriate solvent, such as methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Poroshell 120 EC-C18, 100 mm × 4.6 mm, 2.7 μm.[10]
-
Column Temperature: 50°C.[10]
-
Mobile Phase A: Water with 0.01% acetic acid.[10]
-
Mobile Phase B: Methanol with 0.01% acetic acid.[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Gradient: Start with a gradient of 55% B, increasing to 100% B over a suitable time to achieve separation.[10]
-
-
Tandem Mass Spectrometry:
-
Instrument: A triple quadrupole or QTRAP mass spectrometer is recommended.[10]
-
Ionization: Use negative mode electrospray ionization (ESI-).
-
Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor the transitions listed in Table 1 for this compound and the specific transition for your chosen internal standard.
-
Visualizations
Caption: Biosynthetic pathway of this compound from DHA.
Caption: General experimental workflow for LC-MS/MS analysis.
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluating lipid mediator structural complexity using ion mobility spectrometry combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 17(R)-Resolvin D4 Concentration for In Vitro Studies: A Technical Guide
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for 17(R)-Resolvin D4 in cell culture experiments?
A1: The optimal concentration of 17(R)-RvD4 is highly dependent on the specific cell type and the biological endpoint being measured. However, based on published literature, a general starting range of 0.1 nM to 100 nM is recommended for most in vitro applications. For sensitive assays such as phagocytosis and efferocytosis, concentrations as low as 0.1 nM to 10 nM have been shown to be effective.[1] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q2: What is the best solvent to use for dissolving and diluting this compound?
A2: this compound is typically supplied as a solution in ethanol. For creating stock solutions, ethanol or DMF (dimethylformamide) can be used. It is important to note that 17(R)-RvD4 is unstable in DMSO.[2] For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity. Dilutions into aqueous buffers like PBS (pH 7.2) should be made fresh for immediate use.[2]
Q3: How should I store this compound to ensure its stability?
A3: For long-term storage, this compound should be stored at -80°C as a solution in an organic solvent such as ethanol.[2] Under these conditions, it is stable for at least one year.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. For short-term use, stock solutions can be stored at -20°C for up to one month.
Q4: What are the known signaling pathways activated by D-series resolvins like this compound?
A4: D-series resolvins, including 17(R)-RvD4, exert their effects by binding to specific G-protein coupled receptors (GPCRs), such as ALX/FPR2 and GPR32.[3][4] Activation of these receptors can trigger various downstream signaling cascades, including the PI3K/Akt and ERK pathways, which are involved in promoting cell survival and pro-resolving functions.[3][5] Furthermore, they can inhibit pro-inflammatory pathways like NF-κB, thereby reducing the expression of inflammatory cytokines.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity observed. | Degradation of 17(R)-RvD4: Improper storage or handling. | Ensure the compound is stored at -80°C in a suitable solvent (e.g., ethanol) and protected from light. Prepare fresh dilutions for each experiment. Avoid using DMSO as a solvent. |
| Suboptimal concentration: The concentration used is too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 1 µM) to determine the optimal effective concentration for your specific cell type and assay. | |
| Cell health and passage number: Cells are unhealthy or have been in culture for too long. | Use cells with a low passage number and ensure they are healthy and viable before starting the experiment. Maintain consistent cell culture conditions. | |
| High variability between replicate experiments. | Inconsistent preparation of 17(R)-RvD4 solutions: Errors in dilution or solvent evaporation. | Prepare fresh dilutions from a validated stock solution for each experiment. Use precise pipetting techniques and ensure complete dissolution. |
| Variations in experimental conditions: Inconsistent cell density, incubation times, or reagent concentrations. | Standardize all experimental parameters, including cell seeding density, treatment duration, and the concentration of all reagents. | |
| Observed cytotoxicity at treatment concentrations. | High solvent concentration: The final concentration of the organic solvent (e.g., ethanol) is toxic to the cells. | Ensure the final solvent concentration in the cell culture medium is minimal (ideally below 0.1%). Perform a solvent toxicity control experiment. |
| High concentration of 17(R)-RvD4: Although rare, very high concentrations may have off-target effects. | Conduct a dose-response curve to identify the optimal, non-toxic concentration range for your specific cell type. |
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro application of D-series resolvins.
Table 1: Effective Concentrations of D-Series Resolvins in Various In Vitro Assays
| Assay | Cell Type | Resolvin | Effective Concentration Range | Reference |
| Phagocytosis of E. coli | Human Macrophages | RvD4 | 1 nM | [6] |
| Phagocytosis of E. coli | Human Neutrophils and Monocytes | RvD4 | 10 nM | [6] |
| Phagocytosis of Zymosan A | Human Macrophages | RvD4 | 0.1 - 10 nM | [1] |
| Efferocytosis of Apoptotic Neutrophils | Human Macrophages | RvD4 | 0.1 - 10 nM | [1] |
| Inhibition of LPS-induced PGE₂ and TNF-α | RAW 264.7 Macrophages | RvD1 | 500 nM | [7] |
| Inhibition of Histamine-induced Mucin Secretion | Rat Conjunctival Goblet Cells | RvD2 | 1 - 100 nM | [8] |
Table 2: Solubility and Stability of this compound
| Parameter | Value | Reference |
| Solubility in Ethanol | 50 mg/mL | [2] |
| Solubility in DMF | 50 mg/mL | [2] |
| Solubility in PBS (pH 7.2) | 0.5 mg/mL | [2] |
| Stability in DMSO | Unstable | [2] |
| Long-term Storage | -80°C (≥ 1 year) | [2] |
Experimental Protocols
Protocol 1: Human Macrophage Phagocytosis Assay
This protocol is adapted from a study investigating the effect of Resolvin D4 on the phagocytic activity of human macrophages.[6]
Materials:
-
Human monocyte-derived macrophages
-
This compound stock solution (in ethanol)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fluorescently labeled E. coli bioparticles
-
Trypan Blue solution
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed human macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare fresh dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (medium with the same final concentration of ethanol).
-
Aspirate the old medium from the cells and add 100 µL of the prepared 17(R)-RvD4 dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 15 minutes.
-
Add fluorescently labeled E. coli bioparticles to each well at a pre-determined optimal concentration.
-
Incubate for 60 minutes at 37°C to allow for phagocytosis.
-
Gently wash the cells twice with ice-cold PBS to remove non-phagocytosed bacteria.
-
Add Trypan Blue solution to quench the fluorescence of extracellular bacteria.
-
Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorescent label used.
-
Calculate the percentage increase in phagocytosis compared to the vehicle control.
Protocol 2: Efferocytosis Assay of Apoptotic Neutrophils by Macrophages
This protocol describes a method to assess the effect of this compound on the clearance of apoptotic cells by macrophages.
Materials:
-
Human monocyte-derived macrophages
-
Human neutrophils
-
This compound stock solution (in ethanol)
-
Cell culture medium
-
Fluorescent dye for labeling neutrophils (e.g., CFSE)
-
Reagents for inducing apoptosis in neutrophils (e.g., UV irradiation or culture deprivation)
-
Flow cytometer
Procedure:
-
Isolate human neutrophils and induce apoptosis. Confirm apoptosis using a method such as Annexin V/Propidium Iodide staining.
-
Label the apoptotic neutrophils with a fluorescent dye according to the manufacturer's protocol.
-
Seed macrophages in a multi-well plate and allow them to adhere.
-
Treat the macrophages with various concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes).
-
Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a ratio of approximately 5:1 (neutrophils:macrophages).
-
Co-culture for 60-90 minutes to allow for efferocytosis.
-
Gently wash the cells to remove non-engulfed apoptotic neutrophils.
-
Harvest the macrophages by gentle scraping or using a non-enzymatic cell dissociation solution.
-
Analyze the percentage of macrophages that have engulfed fluorescent neutrophils using a flow cytometer.
Visualizing the Molecular Landscape
To aid in understanding the mechanisms of action of this compound, the following diagrams illustrate its biosynthetic pathway and a simplified signaling cascade.
Caption: Biosynthetic pathway of this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. Resolvin D4 stereoassignment and its novel actions in host protection and bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 6. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Potential experimental artifacts with 17(R)-Resolvin D4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17(R)-Resolvin D4. The information is designed to address specific issues that may be encountered during experiments, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from Resolvin D4?
This compound is a specialized pro-resolving mediator (SPM) that plays a key role in the resolution of inflammation.[1][2] It is an epimer of Resolvin D4, meaning it differs in the stereochemistry at the 17th carbon position.[2] This particular form is often referred to as an "aspirin-triggered" resolvin because its biosynthesis can be initiated by the action of aspirin on the COX-2 enzyme.[2] A key experimental advantage of this compound is its increased resistance to rapid enzymatic inactivation compared to its 17(S) counterpart, potentially giving it a longer duration of action in experimental systems.[3]
Q2: What are the primary biological activities of this compound?
This compound exhibits potent anti-inflammatory and pro-resolving actions.[2] Its known biological activities include:
-
Limiting the infiltration of neutrophils to sites of inflammation.[3]
-
Enhancing the phagocytosis of apoptotic cells and microbial particles by macrophages.[2]
Q3: How should this compound be stored and handled?
Proper storage and handling are critical to maintain the bioactivity of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C | To prevent degradation and maintain stability for up to a year.[4] |
| Solvent for Storage | Ethanol | The compound is typically supplied and stored in ethanol.[4] |
| Handling | Minimize freeze-thaw cycles. Aliquot into single-use vials. | Repeated temperature changes can lead to degradation. |
| Preparation for Use | Evaporate the ethanol solvent under a gentle stream of nitrogen before reconstituting in a suitable buffer for your experiment. | To avoid introducing ethanol into the experimental system, which can have its own biological effects. |
Q4: In which solvents is this compound soluble?
The solubility of this compound varies depending on the solvent.
| Solvent | Approximate Solubility |
| Ethanol | 50 mg/mL[4] |
| DMF | 50 mg/mL[4] |
| PBS (pH 7.2) | 0.5 mg/mL[4] |
| DMSO | Unstable[4] |
Note: It is recommended to first dissolve this compound in an organic solvent like ethanol before diluting with an aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
Troubleshooting Guides
In Vitro Cell-Based Assays
Problem: Inconsistent or no biological effect observed in cell culture experiments.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Ensure the compound has been stored correctly at -80°C. - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. - Prepare fresh dilutions for each experiment. |
| Improper Solvent/Dilution | - After evaporating the storage solvent (ethanol), ensure the compound is fully dissolved in the experimental buffer. Sonication may be required. - The final concentration of any organic solvent should be minimized and a vehicle control should always be included in the experiment. |
| Cellular Metabolism | - this compound can be metabolized by cells into less active forms, such as 17-oxo-RvD4.[1] Consider a time-course experiment to determine the optimal incubation time. |
| Incorrect Cell Density or Passage Number | - Ensure a consistent and optimal cell density for your assay. - Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging. |
Problem: High background or off-target effects observed.
| Potential Cause | Troubleshooting Steps |
| Solvent Effects | - The vehicle used to dissolve this compound (e.g., ethanol) may have its own biological effects. Run a vehicle-only control to assess this. The final solvent concentration should ideally be below 0.1%. |
| Compound Purity | - Ensure you are using a high-purity source of this compound. Impurities from synthesis could have biological activity. |
| Non-specific Binding | - In assays with high concentrations of proteins (e.g., high serum content in media), this compound may bind non-specifically to these proteins, reducing its effective concentration. Consider reducing serum concentration if the assay allows. |
LC-MS/MS Analysis
Problem: Poor peak shape, retention time shifts, or low signal intensity during LC-MS/MS analysis.
| Potential Cause | Troubleshooting Steps |
| Column Contamination | - Biological samples can contaminate the LC column, leading to poor peak shape and carryover.[5] Use a guard column and appropriate sample clean-up procedures. |
| Mobile Phase Issues | - Ensure the mobile phase is freshly prepared and has the correct pH.[5] Inconsistent mobile phase can lead to retention time shifts. |
| Ion Suppression | - Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a weak signal.[6] Improve sample preparation (e.g., solid-phase extraction) to remove interfering substances. |
| In-source Fragmentation | - Even with soft ionization techniques, some in-source fragmentation can occur, leading to artifactual peaks. Optimize the ion source parameters to minimize fragmentation. |
Experimental Protocols
Preparation of this compound for Cell Culture Experiments
-
Aliquoting: Upon receiving this compound in ethanol, immediately place it on dry ice. Prepare single-use aliquots in amber glass vials to minimize exposure to light and air. Store the aliquots at -80°C.
-
Solvent Evaporation: For each experiment, take a fresh aliquot. Under a gentle stream of nitrogen, evaporate the ethanol until the vial is dry.
-
Reconstitution: Reconstitute the dried 1- Aliquoting: Upon receiving this compound in ethanol, immediately place it on dry ice. Prepare single-use aliquots in amber glass vials to minimize exposure to light and air. Store the aliquots at -80°C.
-
Solvent Evaporation: For each experiment, take a fresh aliquot. Under a gentle stream of nitrogen, evaporate the ethanol until the vial is dry.
-
Reconstitution: Reconstitute the dried this compound in a small volume of a suitable organic solvent like ethanol or DMSO (note: DMSO is not recommended for long-term storage).
-
Working Solution: Further dilute the reconstituted this compound in your cell culture medium or experimental buffer to the desired final concentration. Ensure the final concentration of the organic solvent is below 0.1% and include a vehicle control in your experiment.
Phagocytosis Assay with Human Macrophages
-
Cell Preparation: Differentiate human monocytes into macrophages in culture plates.
-
Preparation of Apoptotic Cells: Induce apoptosis in human neutrophils by UV irradiation. Label the apoptotic neutrophils with a fluorescent dye.
-
Treatment: Treat the macrophages with varying concentrations of this compound or vehicle control for 15 minutes.
-
Co-incubation: Add the fluorescently labeled apoptotic neutrophils to the macrophage culture and incubate for 1 hour.
-
Analysis: Wash the cells to remove non-ingested neutrophils. Analyze the percentage of macrophages that have engulfed apoptotic cells and the number of apoptotic cells per macrophage using fluorescence microscopy or flow cytometry.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for a phagocytosis assay.
References
- 1. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. zefsci.com [zefsci.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low solubility of 17(R)-Resolvin D4 in aqueous buffers
Technical Support Center: 17(R)-Resolvin D4
Welcome to the technical support center for this compound (RvD4). This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is a lipid mediator with limited solubility in aqueous solutions. It is typically supplied in an organic solvent like ethanol. The approximate solubility in common laboratory solvents has been determined and is summarized in the table below.[1] Note that solubility in dimethyl sulfoxide (DMSO) is not recommended as the molecule is unstable in this solvent.[1]
Q2: My 17(R)-RvD4 solution is stored in ethanol. How should I prepare my working solutions in an aqueous buffer?
A2: The standard procedure is to dilute the ethanol stock solution into your aqueous buffer of choice. However, due to the low aqueous solubility of RvD4, this must be done carefully to avoid precipitation. It is crucial to add the ethanol stock slowly to the vortexing aqueous buffer. The final concentration of ethanol in your working solution should be kept as low as possible, ideally below 0.1%, to minimize solvent effects in your assay.
Q3: I diluted my ethanol stock of 17(R)-RvD4 into my cell culture media, and the solution turned cloudy. What happened?
A3: A cloudy solution indicates that the 17(R)-RvD4 has precipitated. This occurs when the concentration of the lipid mediator exceeds its solubility limit in the aqueous medium. This is a common issue when diluting a compound from a high-solubility organic stock into an aqueous buffer where its solubility is significantly lower.
Q4: Can I heat my solution to help dissolve the 17(R)-RvD4?
A4: Gentle heating is a common technique to increase the solubility of some compounds. However, resolvins are sensitive molecules. Prolonged exposure to high temperatures may lead to degradation. If you choose to warm the solution, use a minimal temperature (e.g., 37°C) for the shortest possible duration and always verify the integrity of the compound afterward if possible.
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to resolving precipitation of 17(R)-RvD4 in your experimental buffer.
Issue: My 17(R)-RvD4 precipitated after dilution into an aqueous buffer.
This workflow provides a step-by-step process to diagnose and solve the precipitation problem.
Caption: Troubleshooting workflow for 17(R)-RvD4 precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Ethanol | 50 mg/mL | [1] |
| DMF | 50 mg/mL | [1] |
| PBS (pH 7.2) | 0.5 mg/mL | [1] |
| DMSO | Unstable | [1] |
Experimental Protocols
Here are detailed protocols for preparing aqueous solutions of 17(R)-RvD4 using methods to enhance solubility.
Protocol 1: Standard Dilution from Ethanol Stock
This method is suitable for preparing dilute solutions where the final concentration is well below the aqueous solubility limit.
-
Bring the 17(R)-RvD4 ethanol stock solution and the aqueous buffer (e.g., PBS, cell culture media) to room temperature.
-
Place the required volume of aqueous buffer in a sterile tube.
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the 17(R)-RvD4 ethanol stock solution drop-by-drop.
-
Continue to vortex for an additional 30 seconds after adding the stock.
-
Visually inspect the solution for any signs of precipitation. A clear solution indicates successful solubilization.
-
Use the freshly prepared solution immediately for your experiment.
Protocol 2: Solubilization using Bovine Serum Albumin (BSA)
Lipid mediators can be "carried" by albumin, which increases their apparent solubility and stability in aqueous solutions. This is a common technique for in vitro experiments.
Caption: Experimental workflow for solubilizing 17(R)-RvD4 with BSA.
Detailed Steps:
-
Prepare BSA Solution: Prepare a stock solution of fatty acid-free BSA (e.g., 0.1% to 1% w/v) in your desired aqueous buffer. Ensure the BSA is fully dissolved.
-
Add RvD4 Stock: Add the required volume of the 17(R)-RvD4 ethanol stock directly to the BSA solution. The molar ratio of BSA to RvD4 should be at least 1:1.
-
Incubate: Gently mix and incubate the solution for 10-15 minutes at 37°C to facilitate the binding of RvD4 to BSA.
-
Use Solution: The solution containing the RvD4-BSA complex is now ready for use. Remember to include a vehicle control containing the BSA solution with an equivalent amount of ethanol in your experiments.
Protocol 3: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[2]
-
Prepare Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin (e.g., 1-8 mM of α-Cyclodextrin or methyl-β-cyclodextrin) in your aqueous buffer.[2]
-
Evaporate Solvent: In a separate glass tube, add the required amount of 17(R)-RvD4 from its ethanol stock. Evaporate the ethanol under a gentle stream of nitrogen gas to leave a thin lipid film.
-
Add Cyclodextrin Solution: Add the prepared cyclodextrin solution to the tube containing the lipid film.
-
Promote Complexation: Vortex or sonicate the mixture for several minutes until the lipid film is completely dissolved. This indicates the formation of the RvD4-cyclodextrin inclusion complex.
-
Use Solution: The solution is now ready for your experiment. A vehicle control with the cyclodextrin solution alone should be included.
Biological Context: 17(R)-RvD4 Signaling
This compound is an epimer of Resolvin D4, often referred to as an aspirin-triggered resolvin.[1] Like other specialized pro-resolving mediators (SPMs), it plays a key role in the resolution of inflammation.[3] It acts by binding to specific receptors on immune cells, though the exact receptor for RvD4 is still under intense investigation, it is thought to signal through a G-protein coupled receptor (GPCR).[4] This binding initiates a downstream signaling cascade that promotes pro-resolving functions.
Caption: Generalized signaling pathway for this compound.
This signaling leads to key anti-inflammatory and pro-resolving outcomes, such as:
-
Reducing Neutrophil Infiltration: Limiting the migration of neutrophils to the site of inflammation.[3][5][6]
-
Enhancing Phagocytosis: Stimulating macrophages to clear apoptotic cells, microbes, and cellular debris.[4][5][7]
-
Attenuating Pro-inflammatory Mediators: Decreasing the production of pro-inflammatory signals like leukotrienes and prostaglandins.[4][5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D4 stereoassignment and its novel actions in host protection and bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
17(R)-Resolvin D4 metabolic inactivation to 17-oxo-RvD4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the metabolic inactivation of 17(R)-Resolvin D4 (17(R)-RvD4) to 17-oxo-RvD4.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for the metabolic inactivation of Resolvin D4 (RvD4)?
The primary route for the biological inactivation of RvD4 is through enzymatic oxidation to 17-oxo-RvD4. This conversion is catalyzed by eicosanoid oxidoreductase (EOR), also known as 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] This metabolic switch significantly diminishes the pro-resolving and anti-inflammatory activities of RvD4.[2][3]
Q2: What is the difference in biological activity between 17(S)-RvD4, 17(R)-RvD4, and 17-oxo-RvD4?
17(S)-Resolvin D4 (RvD4) and its stereoisomer this compound (also known as aspirin-triggered RvD4 or AT-RvD4) are potent specialized pro-resolving mediators (SPMs) that actively promote the resolution of inflammation.[4] They enhance phagocytosis by neutrophils and monocytes and reduce pro-inflammatory mediator production.[1][2] In contrast, 17-oxo-RvD4, the metabolic product of RvD4 oxidation, is largely inactive and does not stimulate phagocytosis or exert significant anti-inflammatory effects.[2][3][5]
Q3: Is 17(R)-RvD4 also inactivated to 17-oxo-RvD4?
Yes, however, the 17(R) configuration of aspirin-triggered resolvins, including 17(R)-RvD4, confers greater resistance to enzymatic oxidation by EOR compared to their 17(S) counterparts.[1][6][7] This increased metabolic stability may contribute to the potent and sustained pro-resolving actions of aspirin-triggered SPMs in vivo.
Q4: Which enzyme is responsible for the conversion of RvD4 to 17-oxo-RvD4?
The enzyme responsible for the conversion of RvD4 to 17-oxo-RvD4 is eicosanoid oxidoreductase (EOR).[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or low conversion of RvD4 to 17-oxo-RvD4 in in vitro assays.
-
Possible Cause 1: Enzyme Activity. The activity of the recombinant eicosanoid oxidoreductase (EOR) may be compromised.
-
Troubleshooting Tip: Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. It is also advisable to test the enzyme activity with a known substrate as a positive control.
-
-
Possible Cause 2: Cofactor Limitation. The enzymatic reaction requires the cofactor NAD+.
-
Troubleshooting Tip: Verify the concentration and purity of the NAD+ solution. Prepare fresh NAD+ solutions for each experiment.
-
-
Possible Cause 3: Sub-optimal Reaction Conditions. The incubation time, temperature, or pH may not be optimal for the enzymatic conversion.
-
Troubleshooting Tip: The optimal incubation temperature is typically 37°C.[2] Perform a time-course experiment to determine the optimal incubation time for maximal conversion. Also, ensure the buffer pH is within the optimal range for EOR activity.
-
Issue 2: Difficulty in detecting and quantifying 17-oxo-RvD4 by LC-MS/MS.
-
Possible Cause 1: Poor Chromatographic Separation. 17-oxo-RvD4 has a slightly earlier retention time than RvD4 on reverse-phase HPLC.[2] Inadequate separation can lead to co-elution and inaccurate quantification.
-
Troubleshooting Tip: Optimize the HPLC gradient to achieve baseline separation of RvD4 and 17-oxo-RvD4. Experiment with different mobile phase compositions and gradient slopes.
-
-
Possible Cause 2: Low Abundance of the Metabolite. The amount of 17-oxo-RvD4 produced may be below the limit of detection of the mass spectrometer.
-
Troubleshooting Tip: Increase the starting concentration of RvD4 in the reaction or prolong the incubation time to generate more of the metabolite. Ensure the mass spectrometer is tuned for optimal sensitivity for the specific m/z of 17-oxo-RvD4.
-
-
Possible Cause 3: Sample Degradation. Both RvD4 and its metabolite can be sensitive to degradation.
-
Troubleshooting Tip: Keep samples on ice or at 4°C throughout the extraction and analysis process. Use antioxidants in the extraction solvent to prevent oxidative degradation. Analyze samples as quickly as possible after preparation.
-
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| RvD4 Concentration in Human Bone Marrow | 1 pg/mL | Human Bone Marrow | [2][3] |
| RvD4 Concentration in Mouse Bone Marrow (Basal) | 12 pg/femur and tibia | Mouse Bone Marrow | [2][3] |
| RvD4 Concentration in Mouse Bone Marrow (Ischemia) | 455 pg/femur and tibia (>37-fold increase) | Mouse Bone Marrow | [2][3] |
| RvD4-induced Increase in Phagocytosis | >40% | Human Neutrophils and Monocytes | [2][3] |
| Reduction in Lung PMN Infiltration by RvD4 | >50% | Mouse Ischemic Reperfusion Injury Model | [2] |
| EOR-mediated Conversion of RvD4 to 17-oxo-RvD4 | >99% | In vitro enzymatic assay | [2] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of RvD4 by Eicosanoid Oxidoreductase (EOR)
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents:
-
Resolvin D4 (e.g., 1 µM final concentration)
-
Recombinant human EOR/15-PGDH (e.g., 0.5 µg)
-
NAD+ (e.g., 10 mM final concentration)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4) to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).[2]
-
Reaction Termination: Stop the reaction by adding two volumes of ice-cold methanol containing an internal standard (e.g., PGE2-d4).
-
Sample Preparation: Centrifuge the terminated reaction to precipitate the protein. Collect the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a reverse-phase C18 column coupled to a mass spectrometer operating in negative ion mode. Monitor for the specific parent and daughter ion transitions for RvD4 and 17-oxo-RvD4.
Protocol 2: Analysis of RvD4 Metabolism in Human Leukocytes
-
Cell Isolation: Isolate human leukocytes from whole blood using standard density gradient centrifugation methods.
-
Cell Incubation: Resuspend the isolated leukocytes in a suitable buffer (e.g., PBS with calcium and magnesium) at a concentration of approximately 10 x 10^6 cells/mL.
-
Metabolism Assay: Add RvD4 (e.g., 100 nM final concentration) to the cell suspension and incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Extraction: Terminate the incubations by adding ice-cold methanol. Extract the lipid mediators using solid-phase extraction (SPE) cartridges.
-
LC-MS/MS Analysis: Elute the lipid mediators from the SPE cartridge, concentrate the sample under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis as described in Protocol 1.
Visualizations
Caption: Biosynthesis of 17(S)- and 17(R)-RvD4 and their metabolic inactivation.
Caption: A typical experimental workflow for investigating RvD4 metabolism.
References
- 1. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
Technical Support Center: Total Synthesis of 17(R)-Resolvin D4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the total synthesis of 17(R)-Resolvin D4.
Troubleshooting Guide
This section addresses specific issues that may arise during key stages of the this compound synthesis.
Issue 1: Low yield in the Wittig reaction to form the conjugated triene system.
-
Question: We are experiencing low yields and a mixture of isomers during the Wittig olefination to construct the C6-C11 triene segment. What are the potential causes and solutions?
-
Answer: Low yields and poor stereoselectivity in this Wittig reaction are common challenges, often stemming from the sterically hindered nature of the aldehyde and the stability of the phosphorus ylide. Here are some troubleshooting steps:
-
Ylide Generation: Ensure complete deprotonation of the phosphonium salt. Use a strong, non-nucleophilic base like n-butyllithium or potassium hexamethyldisilazide (KHMDS). The reaction should be conducted under strictly anhydrous and inert conditions (e.g., dry THF under argon).
-
Reaction Conditions: For unstabilized ylides, low temperatures (-78 °C) are crucial to prevent ylide decomposition. The Schlosser modification, involving the addition of a second equivalent of base after the initial aldehyde addition, can improve E-alkene selectivity.
-
Reagent Purity: Ensure the aldehyde is free of acidic impurities and the phosphonium salt is pure and dry.
-
Alternative Olefination: If the Wittig reaction remains problematic, consider the Horner-Wadsworth-Emmons (HWE) reaction. HWE reagents are often more reactive and can favor the formation of the (E)-alkene.
-
Issue 2: Incomplete reaction or side products in the Sonogashira coupling.
-
Question: Our Sonogashira coupling to connect the C1-C9 and C10-C22 fragments is sluggish and yields significant amounts of homocoupled alkyne (Glaser coupling). How can we optimize this step?
-
Answer: The Sonogashira coupling is sensitive to reaction conditions, and side reactions like Glaser coupling are a known issue.
-
Copper(I) Co-catalyst: The copper(I) co-catalyst is crucial for the reaction but also promotes homocoupling. Ensure you are using a catalytic amount of a soluble and active copper(I) salt (e.g., CuI). Running the reaction under "copper-free" conditions with a higher palladium loading and a suitable ligand can be an alternative to suppress homocoupling.
-
Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. A common choice is Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand. The ligand can influence the catalyst's activity and stability.
-
Base: An amine base, typically a hindered one like triethylamine or diisopropylethylamine, is used to scavenge the HX produced. Ensure the base is pure and dry.
-
Inert Atmosphere: Oxygen can promote the homocoupling of the terminal alkyne. It is essential to degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Issue 3: Over-reduction during the Lindlar hydrogenation.
-
Question: We are observing the formation of the fully saturated alkane during the Lindlar reduction of the diyne precursor to the (Z,Z)-diene. How can we prevent this over-reduction?
-
Answer: Over-reduction is a common problem with Lindlar catalysts, which are poisoned palladium catalysts designed for the semi-hydrogenation of alkynes to cis-alkenes.
-
Catalyst Activity: The activity of Lindlar's catalyst can vary between batches. It is advisable to test the catalyst on a model substrate to determine its activity. The catalyst is composed of palladium on calcium carbonate, poisoned with lead acetate and quinoline. The poisoning is key to its selectivity.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS. The reaction should be stopped as soon as the starting material is consumed.
-
Hydrogen Pressure: Use a balloon of hydrogen or a low, constant pressure of H₂ gas. High pressures can lead to over-reduction.
-
Solvent and Temperature: The reaction is typically run at room temperature in a solvent like ethyl acetate or methanol. Lowering the temperature can sometimes improve selectivity.
-
Sacrificial Olefin: The addition of a small amount of a sacrificial, more readily hydrogenated olefin can sometimes help to minimize over-reduction of the desired product.
-
Issue 4: Decomposition of the molecule during final deprotection.
-
Question: The final deprotection of the silyl ethers is leading to decomposition of the sensitive polyene backbone of this compound. What are the best practices for this final step?
-
Answer: The conjugated polyene system in Resolvin D4 is highly susceptible to degradation under harsh acidic or basic conditions.
-
Choice of Protecting Groups: The synthetic strategy should employ silyl ethers with orthogonal stability. For instance, a more labile group like trimethylsilyl (TMS) can be removed under milder conditions than a more robust group like tert-butyldiphenylsilyl (TBDPS).
-
Mild Deprotection Reagents: For the removal of silyl ethers, fluoride reagents are commonly used. Tetrabutylammonium fluoride (TBAF) is a popular choice, but it is basic and can cause side reactions. Milder fluoride sources like HF-pyridine or triethylamine trihydrofluoride (Et₃N·3HF) can be more suitable for sensitive substrates. It is crucial to use these reagents in a buffered solution or at low temperatures.
-
Reaction Conditions: Perform the deprotection at low temperatures (e.g., 0 °C to -20 °C) and carefully monitor the reaction to avoid prolonged exposure to the deprotection reagent.
-
Work-up: A careful and rapid aqueous work-up with a buffered solution is necessary to quench the reaction and neutralize any reactive species. The final product is also sensitive to air and light, so it should be handled under an inert atmosphere and protected from light whenever possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the stereochemistry at the C17 position to obtain the (R)-configuration?
A1: The key challenge in establishing the 17(R)-hydroxyl group lies in the initial stereoselective oxygenation of docosahexaenoic acid (DHA) or a suitable precursor. In biosynthetic pathways, this is achieved by acetylated cyclooxygenase-2 (COX-2) in the presence of aspirin. In total synthesis, this stereocenter is often introduced from a chiral pool starting material or through an asymmetric reduction of a corresponding ketone. The choice of a suitable chiral reducing agent and optimization of reaction conditions are critical to achieve high diastereoselectivity.
Q2: Why is a convergent synthetic strategy preferred for the total synthesis of this compound?
A2: A convergent synthesis is advantageous for several reasons. It allows for the independent synthesis of complex fragments of the molecule, which are then coupled together in the later stages. This approach is more efficient and leads to higher overall yields compared to a linear synthesis, where the yield of each step directly impacts the final amount of product. For a complex and sensitive molecule like Resolvin D4, a convergent approach minimizes the number of steps performed on the fully assembled, and therefore more fragile, carbon skeleton.
Q3: What are the key considerations for the purification of this compound and its intermediates?
A3: The polyunsaturated nature of this compound and its precursors makes them prone to oxidation and isomerization. Purification should be carried out using techniques that minimize exposure to heat, light, and oxygen. Flash column chromatography on silica gel is commonly used, often with solvents that have been degassed. For the final product, reversed-phase HPLC is often necessary to achieve high purity. It is also recommended to add antioxidants like BHT to solvents during purification and storage.
Q4: How can the formation of geometric isomers of the double bonds be minimized during the synthesis?
A4: The geometry of the double bonds is critical for the biological activity of Resolvin D4. Stereocontrolled olefination reactions are key to establishing the correct geometry. For (E)-alkenes, the Wittig reaction (often with stabilized ylides or under Schlosser conditions) or the Horner-Wadsworth-Emmons reaction are employed. For (Z)-alkenes, the Lindlar hydrogenation of an alkyne is the method of choice. It is crucial to use reaction conditions that are known to favor the desired isomer and to carefully characterize the products at each step to ensure the correct stereochemistry is being carried forward.
Quantitative Data
| Step | Reaction Type | Reported Overall Yield | Reference |
| Total Synthesis | Convergent Synthesis | 11% over 14 steps | [1] |
Experimental Protocols
Protocol 1: Wittig Olefination for C9-C10 Double Bond Formation (Illustrative)
-
To a solution of the C11-C22 phosphonium salt (1.2 equiv.) in anhydrous THF (0.1 M) under an argon atmosphere at -78 °C, add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add a solution of the C1-C8 dienal (1.0 equiv.) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Lindlar Reduction of a Skipped Diynyl Moiety (Illustrative)
-
To a solution of the diynyl-containing intermediate (1.0 equiv.) in ethyl acetate (0.05 M), add Lindlar's catalyst (10 wt%).
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC. Upon consumption of the starting material (typically 2-4 hours), filter the reaction mixture through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the desired cis,cis-diene.
Visualizations
Caption: Convergent synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the Wittig reaction.
References
Technical Support Center: Synthesis of 17(R)-Resolvin D4
Welcome to the technical support center for the synthesis of 17(R)-Resolvin D4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and overcoming common challenges in the synthesis of this specialized pro-resolving mediator.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Why is the overall yield of my this compound synthesis consistently low?
Answer: The total synthesis of this compound is a multi-step process, and low overall yields can result from inefficiencies in several key transformations. A reported total synthesis achieved an 11% yield over 14 steps in the longest linear sequence[1]. To troubleshoot, it is critical to identify the specific step(s) with poor yields. Common problematic stages include the Sonogashira coupling, Lindlar reduction, and the final deprotection/hydrolysis steps.
Troubleshooting Steps:
-
Analyze Each Step: Carefully monitor the yield and purity of the product at each step of the synthesis.
-
Optimize Key Reactions: Focus optimization efforts on the lowest-yielding steps. Refer to the specific troubleshooting guides below for the Sonogashira coupling and Lindlar reduction.
-
Substrate Purity: Ensure the purity of all starting materials and intermediates, as impurities can poison catalysts and lead to side reactions.
-
Inert Atmosphere: Strictly maintain inert atmosphere conditions (e.g., argon or nitrogen) for all moisture and oxygen-sensitive reactions, particularly for organometallic coupling reactions.
Question 2: I am observing poor conversion and formation of byproducts in the Sonogashira coupling step. What are the potential causes and solutions?
Answer: The Sonogashira coupling is a crucial C-C bond-forming reaction in the synthesis of the Resolvin D4 backbone. Low conversion and byproduct formation are common issues.
Potential Causes and Solutions for Sonogashira Coupling Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive or decomposed catalyst. | - Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or ensure in-situ reduction of a Pd(II) precatalyst.[2] - Thoroughly degas all solvents and reagents to prevent catalyst oxidation.[2] |
| Poor substrate reactivity. | - The reactivity of the halide is critical (I > OTf > Br >> Cl).[2] Consider using a more reactive halide if possible. - For less reactive halides, increase the reaction temperature and consider using bulky, electron-rich phosphine ligands.[2] | |
| Byproduct Formation (e.g., Glaser coupling) | Homocoupling of the terminal alkyne. | - Use a lower concentration of the copper catalyst. - Add the terminal alkyne slowly to the reaction mixture. - Run the reaction under amine-free conditions if possible, although this may require a different catalyst system. |
| Catalyst Decomposition (black precipitate) | Presence of oxygen or impurities. | - Ensure rigorous exclusion of air and moisture. - Purify all reagents and solvents before use. |
Question 3: The Lindlar reduction of the diyne intermediate is not selective, leading to over-reduction to the alkane or incomplete reaction. How can I improve the selectivity?
Answer: The simultaneous and stereoselective reduction of the skipped diynyl moiety to the corresponding cis-alkenes is a critical step that can be challenging. The Lindlar catalyst is "poisoned" to prevent over-reduction, but its activity can be variable.[3][4]
Troubleshooting Lindlar Reduction:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Over-reduction to Alkane | Catalyst is too active. | - Use a commercially available, pre-screened Lindlar catalyst. - Add a catalyst poison, such as quinoline, to further decrease catalyst activity.[3] - Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction immediately upon consumption of the starting material. |
| Incomplete Reaction | Catalyst is not active enough. | - Use a fresh batch of Lindlar catalyst. - Ensure the hydrogen atmosphere is maintained at a slight positive pressure. - If the reaction stalls, the catalyst may be spent. The reaction can be filtered and fresh catalyst added.[5] |
| Formation of trans-alkene | Isomerization of the cis-alkene. | - Avoid prolonged reaction times. - Ensure the reaction is performed at or below room temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the importance of stereochemistry in the synthesis of this compound?
A1: The biological activity of resolvins is highly dependent on their precise stereochemistry. This compound is an epimer of Resolvin D4, with the opposite stereochemistry at the C-17 position. This specific configuration is crucial for its pro-resolving functions. Therefore, maintaining strict stereocontrol throughout the synthesis is paramount.
Q2: What are the key starting materials for a convergent synthesis of this compound?
A2: A convergent synthesis strategy for this compound typically involves the preparation of three key fragments that are later coupled together.[1][6] These fragments are often derived from chiral pool starting materials such as D-erythrose and glycidol derivatives to establish the necessary stereocenters.[1]
Q3: What are the recommended purification techniques for this compound and its intermediates?
A3: Purification of the sensitive polyunsaturated intermediates and the final product requires careful techniques to avoid degradation and isomerization.
-
Column Chromatography: Silica gel chromatography is used for most intermediates. For sensitive compounds, it is advisable to use a neutral stationary phase or add a small amount of a mild base (e.g., triethylamine) to the eluent to prevent decomposition.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for the final purification of this compound.[1] A C18 column with a methanol/water/acetic acid mobile phase is commonly employed.[6]
Q4: How should this compound be stored to prevent degradation?
A4: this compound is sensitive to air, light, and heat. It should be stored as a solution in an inert solvent such as ethanol at -80°C.[7] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
Experimental Protocols
Key Experimental Protocol: Sonogashira Coupling of Key Intermediates
This protocol is a general guideline based on typical Sonogashira coupling conditions used in complex molecule synthesis.[2]
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon), add the vinyl iodide fragment, Pd(PPh₃)₄ (5-10 mol%), and CuI (10-20 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine).
-
Reagent Addition: Stir the mixture at room temperature for 10-15 minutes. Add the terminal alkyne fragment dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish.
-
Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. Wash the organic layer with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Key Experimental Protocol: Lindlar Reduction
This protocol provides a general procedure for the selective reduction of a diyne to a diene.
-
Catalyst Preparation: In a flask, add the diyne substrate dissolved in a suitable solvent (e.g., ethyl acetate, hexane, or toluene). Add the Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) under an inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress closely by TLC or GC-MS.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be used in the next step or further purified by column chromatography if necessary.
Signaling Pathways and Experimental Workflows
To visualize the biosynthetic pathway and a general synthetic workflow, the following diagrams are provided.
Caption: Biosynthetic pathway of this compound.
Caption: General convergent synthetic workflow for this compound.
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
Minimizing non-specific binding of 17(R)-Resolvin D4 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of 17(R)-Resolvin D4 (RvD4) in various assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in this compound assays?
Non-specific binding (NSB) refers to the adhesion of 17(R)-RvD4 or detection antibodies to surfaces other than the intended target, such as the walls of microplates or other proteins in the sample. This is a significant issue in assays for lipid mediators like RvD4 because these molecules are hydrophobic and can readily adhere to plastic surfaces. High NSB leads to an elevated background signal, which reduces the assay's sensitivity and can result in inaccurate quantification of RvD4.
Q2: What are the common causes of high non-specific binding in a this compound ELISA?
Several factors can contribute to high non-specific binding in an ELISA for 17(R)-RvD4:
-
Inadequate Blocking: The blocking buffer may not be effectively masking all non-specific binding sites on the microplate wells.
-
Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific interactions.
-
Insufficient Washing: Inadequate washing steps may fail to remove unbound antibodies and other reagents, contributing to high background.
-
Sample Matrix Effects: Components in the biological sample (e.g., proteins, other lipids, salts) can interfere with the specific binding of RvD4 or the antibodies.[1][2]
-
Hydrophobic Interactions: The lipophilic nature of RvD4 can cause it to non-specifically adsorb to the plastic surfaces of the assay plate.
Q3: Can cross-reactivity with other lipid mediators be a source of error in my this compound immunoassay?
Yes, cross-reactivity is a potential source of error. Immunoassays for specialized pro-resolving mediators (SPMs) may exhibit cross-reactivity with structurally similar molecules, including other resolvins, lipoxins, or precursors.[3] For instance, an antibody generated against 17(R)-RvD4 might also recognize other D-series resolvins to some extent. It is crucial to consult the assay kit's documentation for data on cross-reactivity with related compounds.[3] When developing an in-house assay, it is essential to characterize the antibody's specificity against a panel of related lipid mediators.
Troubleshooting Guides
Issue 1: High Background Signal in ELISA
High background can obscure the specific signal from 17(R)-RvD4, leading to poor assay sensitivity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Blocking | Optimize the blocking buffer. Try different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers). Increase the concentration of the blocking agent or the incubation time. | Reduced background signal without significantly affecting the specific signal. |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio. | Lower background with a minimal decrease in the specific signal. |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer. Ensure thorough aspiration of the wells between washes. Add a mild non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. | More effective removal of unbound reagents, leading to a lower background. |
| Sample Matrix Effects | Dilute the sample to reduce the concentration of interfering substances.[2] Implement a sample purification step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components.[1] | Improved accuracy and precision of RvD4 quantification. |
| Non-specific Binding of Conjugate | Include a "no primary antibody" control to assess the level of non-specific binding of the secondary antibody-enzyme conjugate. If high, consider a different conjugate or blocking agent. | Identification and reduction of non-specific binding from the detection step. |
Issue 2: Poor Reproducibility Between Replicates
Inconsistent results between replicate wells can compromise the reliability of your data.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Change pipette tips for each standard and sample. | Improved consistency of replicate measurements. |
| Inconsistent Washing | Use an automated plate washer for more consistent washing. If washing manually, ensure equal treatment of all wells. | Reduced well-to-well variability. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, which are more susceptible to temperature fluctuations. Fill the outer wells with buffer or water. | More uniform results across the plate. |
| Sample Heterogeneity | Ensure samples are thoroughly mixed before aliquoting into the wells. | Reduced variability in measurements due to sample inconsistency. |
Data Presentation: Optimizing Assay Conditions
The following tables provide general guidelines for optimizing assay parameters to minimize non-specific binding. Specific concentrations and times should be empirically determined for your particular assay system.
Table 1: Blocking Buffer Optimization
| Blocking Agent | Typical Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 1-2 hours at RT or overnight at 4°C | A common and effective blocking agent. Ensure it is fatty acid-free. |
| Non-fat Dry Milk | 1-5% (w/v) | 1-2 hours at RT | Cost-effective, but may contain endogenous biotin or enzymes that can interfere with some detection systems. |
| Commercial Blocking Buffers | Varies by manufacturer | As per manufacturer's instructions | Often contain proprietary formulations designed for low background and high signal-to-noise ratio. |
Table 2: Detergent Concentration in Buffers
| Detergent | Typical Concentration in Wash Buffer | Typical Concentration in Antibody Diluent | Notes |
| Tween-20 | 0.05-0.1% (v/v) | 0.05% (v/v) | Helps to reduce hydrophobic interactions and non-specific binding. Higher concentrations can disrupt antigen-antibody binding. |
| Triton X-100 | 0.05% (v/v) | Not generally recommended | A stronger detergent that may be used in wash buffers but can interfere with antibody binding if included in the antibody diluent. |
Experimental Protocols
Protocol 1: General ELISA Protocol for this compound with Minimized Non-specific Binding
This protocol provides a general framework. Optimization of each step is recommended.
-
Coating: Coat a high-binding 96-well microplate with a capture antibody specific for 17(R)-RvD4 diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., PBS with 1% BSA). Incubate for 1-2 hours at room temperature (RT).
-
Washing: Repeat the washing step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of prepared standards and samples to the appropriate wells. Incubate for 2 hours at RT or overnight at 4°C.
-
Washing: Repeat the washing step as in step 2, but increase to 4-5 washes.
-
Detection Antibody Incubation: Add 100 µL of a biotinylated detection antibody specific for 17(R)-RvD4, diluted in Antibody Diluent (e.g., Blocking Buffer with 0.05% Tween-20). Incubate for 1-2 hours at RT.
-
Washing: Repeat the washing step as in step 6.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in Antibody Diluent. Incubate for 30-60 minutes at RT.
-
Washing: Repeat the washing step as in step 6.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at RT for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Biological Fluids
This protocol is a general guideline for extracting lipid mediators like 17(R)-RvD4 from plasma or serum.
-
Sample Acidification: Acidify the plasma/serum sample (e.g., 1 mL) to pH ~3.5 with a dilute acid (e.g., 2M HCl).
-
Internal Standard Spiking: Add an appropriate deuterated internal standard for RvD4 to the sample for quantification and to monitor recovery.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1-2 mL of methanol followed by 1-2 mL of deionized water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 mL of deionized water to remove salts and other polar impurities.
-
Elution: Elute the 17(R)-RvD4 and other lipids with 1-2 mL of a suitable organic solvent (e.g., methanol or ethyl acetate).
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the assay buffer or mobile phase for LC-MS/MS analysis.
Visualizations
References
Interpreting unexpected results in 17(R)-Resolvin D4 experiments
Welcome to the technical support center for 17(R)-Resolvin D4 (17(R)-RvD4). This resource is designed to assist researchers, scientists, and drug development professionals in designing experiments and interpreting unexpected results. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling and experimental use of this compound.
Category 1: General Properties and Handling
Question: What is this compound and how is it different from Resolvin D4 (RvD4)?
Answer: this compound is the aspirin-triggered epimer of Resolvin D4 (RvD4).[1] While structurally very similar, their biosynthetic pathways differ. RvD4 (a 17S-hydroxyl-containing resolvin) is typically produced via a 15-lipoxygenase (15-LOX) pathway. In contrast, 17(R)-RvD4 is generated when aspirin has acetylated cyclooxygenase-2 (COX-2) or through cytochrome P450 (CYP) enzyme activity, which leads to the formation of a 17(R)-hydroperoxy intermediate from docosahexaenoic acid (DHA).[2][3] This intermediate is then further processed by 5-lipoxygenase (5-LOX).[2][3] Functionally, 17(R)-epimers often exhibit similar potency to their 17(S) counterparts but may be more resistant to metabolic inactivation.[2]
Question: How should I store and handle this compound?
Answer: Proper storage and handling are critical for maintaining the bioactivity of 17(R)-RvD4. It is supplied as a solution in ethanol and should be stored at -80°C.[1] Under these conditions, it is stable for at least one year.[1] It is important to note that 17(R)-RvD4 is unstable in DMSO. For experimental use, it is soluble in ethanol and DMF at up to 50 mg/ml, and in PBS (pH 7.2) at up to 0.5 mg/ml.[1] Prepare dilutions from the stock solution immediately before use.
Category 2: Experimental Design
Question: What is a typical effective concentration range for 17(R)-RvD4 in cell-based assays?
Answer: Resolvins are known to be potent, with biological activity often observed in the sub-nanomolar to nanomolar range. For instance, Resolvin D4 has been shown to boost macrophage and fibroblast phagocytosis at doses as low as 1 nM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Question: Can I use 17(R)-RvD4 in animal models? What are the typical routes of administration and dosages?
Answer: Yes, 17(R)-RvD4 and other resolvins have been successfully used in various in vivo models, such as murine peritonitis and ischemia-reperfusion injury.[4][5] Administration is often via intravenous (i.v.) or intraperitoneal (i.p.) injection. Dosages are typically in the nanogram range per animal. For example, in a mouse model of ischemia-reperfusion, nanogram quantities of RvD4 demonstrated organ-protective effects.[4][6] As with in vitro studies, the optimal dose and route will depend on the specific animal model and experimental goals.
Category 3: Troubleshooting Unexpected Results
Question: I am not observing any effect of 17(R)-RvD4 in my experiment. What could be the cause?
Answer: Several factors could contribute to a lack of bioactivity. Consider the following troubleshooting steps:
-
Compound Integrity:
-
Storage: Confirm that the compound was stored correctly at -80°C and that the stock solution has not undergone multiple freeze-thaw cycles.
-
Solvent: Ensure you are not using DMSO, as 17(R)-RvD4 is unstable in this solvent.[1] Use ethanol for stock solutions.
-
Metabolic Inactivation: Your experimental system might rapidly metabolize 17(R)-RvD4. It can be converted by eicosanoid oxidoreductase (EOR) to 17-oxo-RvD4, which is inactive.[4][6] Although the 17(R) form is more resistant to this than the 17(S) form, it can still occur.[2]
-
-
Experimental System:
-
Receptor Expression: The target cells may not express the appropriate receptor for RvD4. While the specific receptor for RvD4 is not yet fully confirmed, it is believed to be a G-protein coupled receptor (GPCR).[2] Other D-series resolvins bind to receptors like GPR32 and GPR18.[7]
-
Assay Endpoint: The chosen endpoint may not be appropriate. For example, RvD4 does not directly stimulate neutrophil chemotaxis in vitro, so an assay measuring this would likely show no effect.[4][6] Its primary roles are in enhancing phagocytosis and reducing pro-inflammatory mediator production.[2][4]
-
-
Stereochemistry:
Question: The effect of my 17(R)-RvD4 treatment is variable between experiments. What could be the reason?
Answer: Variability can stem from inconsistencies in compound handling or experimental procedure.
-
Dilution Freshness: Always prepare fresh dilutions of 17(R)-RvD4 for each experiment from a stable stock solution.
-
Cell State: The activation state of your cells can influence their responsiveness. Ensure consistent cell culture conditions, passage number, and stimulation protocols.
-
Timing: The timing of treatment can be critical. Resolvins are "pro-resolving," meaning they are most effective when introduced during an active inflammatory response.
Data Summary Tables
Table 1: Solubility and Stability of this compound
| Solvent | Solubility | Stability Notes |
| Ethanol | ≥ 50 mg/ml | Stable for ≥ 1 year at -80°C. Recommended for stock solutions.[1] |
| DMF | ≥ 50 mg/ml | Data on long-term stability may be limited. |
| PBS (pH 7.2) | ~0.5 mg/ml | Recommended for final dilutions in aqueous-based assays. Prepare fresh.[1] |
| DMSO | Unstable | Not recommended for storage or as a primary solvent.[1] |
Table 2: Comparative Bioactivity of RvD4 and Related Compounds
| Compound | Key Feature | Observed Activity (Phagocytosis Assay) | Reference |
| Resolvin D4 (RvD4) | 17(S)-hydroxyl epimer | Active; enhances neutrophil and monocyte phagocytosis. | [4] |
| This compound | Aspirin-triggered 17(R)-epimer | Potent pro-resolving actions, often with similar efficacy to RvD4.[2] | [2][8] |
| 10-trans-RvD4 | Geometric isomer of RvD4 | Inactive; does not significantly increase E. coli phagocytosis. | [4][6] |
| 17-oxo-RvD4 | Metabolite of RvD4 | Inactive in human leukocyte assays. | [4][6] |
Detailed Experimental Protocols
Protocol 1: In Vitro Macrophage Phagocytosis Assay
This protocol provides a general framework for assessing the effect of 17(R)-RvD4 on the phagocytic capacity of macrophages.
1. Cell Preparation:
- Culture human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1 differentiated with PMA) in appropriate culture plates (e.g., 96-well or chamber slides).
- Allow cells to adhere and differentiate as required by the specific cell type.
2. Treatment:
- Prepare fresh dilutions of 17(R)-RvD4 in serum-free media or PBS from an ethanol stock. A final ethanol concentration of <0.1% is recommended.
- Pre-incubate the macrophages with vehicle control (media with the same final ethanol concentration) or 17(R)-RvD4 at desired concentrations (e.g., 0.1-100 nM) for 15-60 minutes at 37°C.
3. Phagocytosis Initiation:
- Add fluorescently-labeled particles (e.g., zymosan, E. coli bioparticles, or apoptotic cells) to the wells at a pre-determined ratio (e.g., 10:1 particles to macrophages).
- Incubate for a defined period (e.g., 30-90 minutes) at 37°C to allow for phagocytosis.
4. Quantification:
- Wash the wells with cold PBS to remove non-ingested particles.
- If using fluorescently-labeled particles, you can quench the fluorescence of extracellular particles with a quenching agent like trypan blue.
- Measure the fluorescence intensity using a plate reader or visualize and quantify phagocytosis using fluorescence microscopy. The results can be expressed as a percentage of phagocytic cells or as a phagocytic index (average number of particles per cell).
Protocol 2: Mouse Model of Ischemia-Reperfusion (I/R) Injury
This protocol outlines a model to evaluate the organ-protective effects of 17(R)-RvD4 in vivo. All animal procedures must be approved by an institutional animal care and use committee.
1. Animal Model:
- Use an established model, such as hind limb ischemia-reperfusion in mice.[4]
- Anesthetize the mice according to approved protocols.
- Induce ischemia by occluding the femoral artery for a defined period (e.g., 60 minutes).
2. Treatment:
- Prepare a sterile, injectable solution of 17(R)-RvD4 in saline.
- Administer 17(R)-RvD4 (e.g., 10-100 ng per mouse) or vehicle control via intravenous injection shortly before the reperfusion phase.
3. Reperfusion and Sample Collection:
- Remove the occlusion to allow for reperfusion for a set period (e.g., 2-4 hours).
- At the end of the reperfusion period, euthanize the animals and collect tissues of interest (e.g., lung, as a site of secondary organ injury, and the ischemic limb).
4. Analysis:
- Neutrophil Infiltration: Quantify neutrophil influx into the tissue by measuring myeloperoxidase (MPO) activity or via immunohistochemical staining for neutrophil markers (e.g., Ly-6G).
- Inflammatory Mediators: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and eicosanoids (e.g., LTB₄, PGE₂) in tissue homogenates using ELISA or LC-MS/MS.
- Histology: Assess tissue damage and edema through histological staining (e.g., H&E staining).
Visualizations: Pathways and Workflows
Caption: Biosynthesis pathway of this compound from DHA.
Caption: Postulated signaling pathway for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 17(R)-Resolvin D4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17(R)-Resolvin D4. The following sections address common issues encountered during purity assessment and other analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
Q2: What are the common impurities found in this compound samples?
Impurities in 17(R)-RvD4 samples can arise from the synthesis process or degradation. Common impurities include:
-
Geometric Isomers: Stereoisomers such as 10-trans-RvD4 and 10,13-trans-RvD4 can be formed during synthesis and may have different biological activities.
-
Metabolites: The oxidized metabolite, 17-oxo-RvD4, can be present as a result of enzymatic degradation.
-
Degradation Products: Resolvins are sensitive to heat, light, and oxygen, which can lead to the formation of various degradation products.
Q3: What are the recommended storage conditions for this compound to maintain its purity?
To minimize degradation and maintain purity, this compound should be stored at -80°C in a solution, typically ethanol.[1] It is advisable to purge the vial with an inert gas like nitrogen or argon before sealing to prevent oxidation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
HPLC Analysis
Q4: I am observing poor peak resolution or peak tailing during HPLC analysis of my this compound sample. What could be the cause and how can I fix it?
Poor peak shape in HPLC is a common issue. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. If the problem persists, consider replacing the column. |
| Inappropriate Mobile Phase pH | For ionizable compounds like resolvins, the mobile phase pH can affect peak shape. Adjusting the pH with a small amount of acid (e.g., 0.01% acetic acid) can improve peak symmetry. |
| Secondary Interactions with Stationary Phase | Peak tailing can be caused by interactions between the analyte and active sites on the silica-based stationary phase. Using a column with end-capping or a different stationary phase chemistry may help. |
| Column Overload | Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or dilute the sample. |
Troubleshooting Workflow for Poor HPLC Resolution
Caption: A workflow for troubleshooting poor HPLC resolution.
LC-MS/MS Analysis
Q5: My LC-MS/MS results show low sensitivity for this compound. How can I improve it?
Low sensitivity in LC-MS/MS analysis of lipid mediators can be due to several factors:
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Prepare samples fresh and keep them on ice or in a cooled autosampler. Avoid prolonged exposure to light and air. |
| Poor Ionization Efficiency | Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flow, and temperature. Negative ion mode is typically used for resolvins. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Improve sample cleanup using solid-phase extraction (SPE). The use of a deuterated internal standard can also help to correct for matrix effects. |
| Suboptimal MS/MS Parameters | Optimize the collision energy and select the most abundant and specific precursor and product ions for multiple reaction monitoring (MRM). |
Q6: I am having trouble with the reproducibility of my this compound quantification using LC-MS/MS. What are the common sources of variability?
Poor reproducibility in quantitative LC-MS/MS is often related to the sample preparation and analytical method.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent and validated solid-phase extraction (SPE) procedures. Incomplete solvent evaporation or reconstitution in a solvent that is too strong can also lead to variability. |
| Lack of an Appropriate Internal Standard | Use a stable isotope-labeled internal standard (e.g., d5-RvD2) to account for variations in sample extraction, injection volume, and matrix effects. |
| Instrument Instability | Fluctuations in the LC pump flow rate or MS detector response can lead to poor reproducibility. Regular instrument maintenance and calibration are crucial. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol outlines a general method for assessing the purity of a this compound sample using High-Performance Liquid Chromatography with UV detection.
1. Materials:
-
This compound sample
-
HPLC-grade methanol, water, and acetic acid
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. HPLC Conditions:
-
Mobile Phase A: Water with 0.01% acetic acid
-
Mobile Phase B: Methanol with 0.01% acetic acid
-
Gradient: 60-95% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Column Temperature: 25°C
-
Detection: UV absorbance at 274 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase composition (60% B) until a stable baseline is achieved.
-
Dissolve the this compound sample in methanol to a known concentration (e.g., 10 µg/mL).
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components.
Experimental Workflow for HPLC Purity Assessment
References
Validation & Comparative
A Comparative Guide to the Bioactivity of 17(R)-Resolvin D4 and 17(S)-Resolvin D4
An objective analysis for researchers, scientists, and drug development professionals.
Resolvin D4 (RvD4), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a crucial role in the resolution of inflammation. It exists as two main stereoisomers: 17(S)-Resolvin D4, the endogenously produced form via lipoxygenase (LOX) pathways, and 17(R)-Resolvin D4, the aspirin-triggered epimer (AT-RvD4) generated when aspirin acetylates cyclooxygenase-2 (COX-2). While both isomers exhibit potent pro-resolving activities, their subtle structural differences can influence their biological functions and metabolic stability. This guide provides a comparative overview of their bioactivities, supported by experimental data and detailed methodologies.
Comparative Bioactivity Data
While direct head-to-head quantitative comparisons of 17(R)-RvD4 and 17(S)-RvD4 are not extensively documented in publicly available literature, the general consensus from studies on D-series resolvins suggests that the 17(R) epimers often exhibit comparable potency to their 17(S) counterparts. A key difference lies in their metabolic stability, with 17(R) isomers demonstrating greater resistance to enzymatic degradation, potentially leading to a longer duration of action in vivo.[1]
Below is a summary of the known bioactivities of 17(S)-Resolvin D4, which are expected to be largely mirrored by the 17(R) epimer, with potential differences in potency and duration of action.
| Bioactivity | 17(S)-Resolvin D4 | Reference |
| Phagocytosis Enhancement | Increases phagocytosis of E. coli by human neutrophils and monocytes by over 40% and ~147% respectively. | [2] |
| Neutrophil Infiltration | Reduces lung polymorphonuclear (PMN) infiltration by approximately 50% in a mouse model of second organ reperfusion injury. | [2] |
| Pro-inflammatory Mediator Reduction | Significantly reduces levels of LTB4 (60%), thromboxane (60%), PGE2 (55%), and PGF2α (52%) in vivo. | [2] |
| Efferocytosis Enhancement | Potently stimulates the clearance of apoptotic neutrophils by human macrophages and dermal fibroblasts at concentrations as low as 1 nM. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key assays used to evaluate the bioactivity of resolvins.
Macrophage Phagocytosis Assay
This assay quantifies the ability of macrophages to engulf foreign particles, a key process in resolving inflammation and infection.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured to differentiate into macrophages.
-
Treatment: Macrophages are pre-incubated with either vehicle control or varying concentrations of the Resolvin D4 isomer.
-
Phagocytosis Induction: Fluorescently labeled E. coli are added to the macrophage cultures.
-
Quantification: The uptake of fluorescent bacteria by macrophages is measured over time using real-time imaging or flow cytometry. The percentage increase in phagocytosis compared to the vehicle control is then calculated.[2]
In Vivo Neutrophil Infiltration Model
This animal model assesses the ability of a compound to reduce the migration of neutrophils to a site of inflammation.
Methodology:
-
Induction of Inflammation: A model of sterile inflammation, such as second organ reperfusion injury, is induced in mice.
-
Treatment: Mice are administered with either vehicle or the Resolvin D4 isomer intravenously.
-
Tissue Collection: After a set period, lung tissue is harvested.
-
Quantification: Neutrophil infiltration is quantified by measuring myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils, in the lung tissue homogenates.[2]
Macrophage Efferocytosis Assay
This assay measures the clearance of apoptotic cells by macrophages, a critical step in the resolution of inflammation and tissue repair.
Methodology:
-
Preparation of Apoptotic Cells: Human neutrophils are induced to undergo apoptosis and are then fluorescently labeled.
-
Cell Culture: Human monocyte-derived macrophages are cultured in appropriate media.
-
Treatment: Macrophages are treated with either vehicle or the Resolvin D4 isomer.
-
Efferocytosis: The labeled apoptotic neutrophils are added to the macrophage cultures.
-
Quantification: The percentage of macrophages that have engulfed apoptotic cells is determined by fluorescence microscopy or flow cytometry.[3]
Signaling Pathways and Biosynthesis
The pro-resolving actions of Resolvin D4 isomers are mediated through specific signaling pathways. Understanding these pathways is essential for drug development and targeted therapies.
Biosynthesis of 17(S)-Resolvin D4 and this compound
The stereochemistry at the C17 position is determined by the initial enzymatic reaction.
Caption: Biosynthetic pathways of 17(S)-RvD4 and 17(R)-RvD4.
General Pro-Resolving Signaling
While the specific receptor for Resolvin D4 has not been definitively identified, it is known to signal through G-protein coupled receptors (GPCRs), similar to other D-series resolvins. This signaling cascade ultimately leads to the observed pro-resolving effects.
Caption: Generalized signaling pathway for Resolvin D4's pro-resolving actions.
Experimental Workflow: In Vitro Bioactivity Assessment
The following diagram outlines a typical workflow for comparing the bioactivity of the two Resolvin D4 isomers in vitro.
Caption: Workflow for in vitro comparison of Resolvin D4 isomers.
References
- 1. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 17(R)-Resolvin D4 and Other D-Series Resolvins in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory and pro-resolving properties of 17(R)-Resolvin D4 and other members of the D-series resolvin family. The information presented is collated from various experimental studies to aid in the understanding and selection of these specialized pro-resolving mediators (SPMs) for research and therapeutic development.
Introduction to D-Series Resolvins
D-series resolvins are a class of endogenous lipid mediators derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] They play a crucial role in the resolution of inflammation, a process distinct from anti-inflammation as it involves not only the dampening of pro-inflammatory signals but also the active stimulation of processes that lead to tissue repair and a return to homeostasis.[2] The D-series includes Resolvin D1 (RvD1), Resolvin D2 (RvD2), Resolvin D3 (RvD3), Resolvin D4 (RvD4), Resolvin D5 (RvD5), and Resolvin D6 (RvD6), as well as their 17(R)-epimers, often referred to as aspirin-triggered resolvins.[3] This guide focuses on comparing the activities of this compound with its other D-series counterparts.
Comparative Efficacy in Key Inflammatory Processes
The following tables summarize the available quantitative and qualitative data comparing the effects of this compound and other D-series resolvins on key cellular and in vivo inflammatory responses. It is important to note that direct head-to-head comparisons across all D-series resolvins under identical experimental conditions are limited in the current literature. The data presented here are compiled from multiple studies and should be interpreted with consideration of the different experimental models and conditions.
Table 1: Comparative Effects on Neutrophil and Monocyte/Macrophage Functions
| Resolvin | Neutrophil Chemotaxis | Macrophage Phagocytosis of Bacteria/Zymosan | Macrophage Efferocytosis (Phagocytosis of Apoptotic Cells) |
| This compound | No direct stimulation of chemotaxis.[1] | Increases phagocytosis of E. coli by >50% in human whole blood (neutrophils and monocytes).[1] | Potently enhances efferocytosis by human macrophages and dermal fibroblasts at concentrations as low as 1 nM.[1] |
| Resolvin D1 | Inhibits fMLP-induced neutrophil migration.[3] | Enhances phagocytosis of zymosan and apoptotic PMNs in a dose-dependent manner (peaking at 0.1-1.0 nM).[4] | Stimulates macrophage efferocytosis. |
| Resolvin D2 | Inhibits LTB4- and fMLP-induced neutrophil migration. | Enhances phagocytosis of E. coli by human macrophages. | Potently stimulates macrophage efferocytosis. |
| Resolvin D3 | Reduces neutrophil infiltration in vivo. | Enhances phagocytosis of E. coli by human macrophages. | Dose-dependently enhances phagocytosis of apoptotic PMNs by human macrophages. |
| Resolvin D5 | Reduces neutrophil infiltration in vivo. | Enhances phagocytosis of E. coli by human macrophages. | Enhances efferocytosis by M2 macrophages.[5] |
| Resolvin D6 | Reduces neutrophil infiltration in vivo. | Information not readily available. | Information not readily available. |
Table 2: Comparative Effects on Cytokine Production and In Vivo Inflammation Models
| Resolvin | Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) | Enhancement of Anti-inflammatory Cytokines (e.g., IL-10) | Efficacy in In Vivo Inflammation Models |
| This compound | Reduces levels of pro-inflammatory eicosanoids (LTB4, TxB2, PGE2, PGF2α) in vivo. | Information not readily available. | Reduces second organ reperfusion lung injury by >50% in mice.[1] |
| Resolvin D1 | Inhibits LPS-induced production of TNF-α, IL-6, and IL-1β in various cell types. | Enhances IL-10 production. | Reduces neutrophil infiltration in peritonitis and protects against inflammatory pain. |
| Resolvin D2 | Inhibits LPS-induced production of TNF-α and IL-6. | Enhances IL-10 production. | Protects against microbial sepsis and reduces inflammatory pain. |
| Resolvin D3 | Reduces joint levels of LTB4, PGE2, PGD2, and PGF2α in a murine arthritis model.[3] | Information not readily available. | Reduces leukocyte infiltration and clinical scores in a murine model of inflammatory arthritis.[3] |
| Resolvin D5 | Downregulates the production of IL-6 and CCL5 in LPS-stimulated THP-1 cells.[6] | Information not readily available. | Reduces postoperative pain in mice. |
| Resolvin D6 | Information not readily available. | Information not readily available. | Promotes corneal nerve regeneration after injury.[7] |
Signaling Pathways
The pro-resolving actions of D-series resolvins are mediated through specific G-protein coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades. The understanding of these pathways is crucial for dissecting their mechanisms of action and for targeted drug development.
This compound Signaling Pathway
The specific receptor for this compound has not yet been definitively identified, but it is suggested to signal through a Gs-linked GPCR.[8] Its downstream effects include the attenuation of pro-inflammatory eicosanoid production and enhancement of phagocytosis.
Caption: Putative signaling pathway for this compound.
Comparative D-Series Resolvin Receptors and Signaling
Different D-series resolvins utilize distinct and sometimes overlapping GPCRs to exert their effects.
Caption: Known receptors for various D-series resolvins.
Experimental Protocols
Detailed methodologies for key assays cited in this guide are provided below to facilitate the replication and validation of findings.
Neutrophil Chemotaxis Assay
This protocol describes a common method to assess the effect of resolvins on neutrophil migration towards a chemoattractant.
Objective: To quantify the inhibition of neutrophil chemotaxis by D-series resolvins.
Materials:
-
Human neutrophils isolated from fresh peripheral blood.
-
Chemoattractant: N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8).
-
Resolvins (17(R)-RvD4 and other D-series resolvins).
-
Transwell inserts (3 µm pore size).
-
24-well plates.
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Cell counting solution (e.g., Calcein AM).
-
Fluorescence plate reader.
Procedure:
-
Isolate human neutrophils from healthy donor blood using density gradient centrifugation.
-
Resuspend neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate neutrophils with various concentrations of the test resolvin or vehicle control for 15 minutes at 37°C.
-
Add 600 µL of assay buffer containing the chemoattractant (e.g., 10 nM fMLP) to the lower chamber of the 24-well plate.
-
Place the Transwell insert into the well.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, remove the insert and quantify the number of neutrophils that have migrated to the lower chamber using a cell counting method. For example, add a fluorescent dye like Calcein AM to the lower chamber, incubate, and read the fluorescence on a plate reader.
-
Calculate the percentage inhibition of chemotaxis for each resolvin concentration compared to the vehicle control.
Macrophage Phagocytosis Assay
This protocol outlines a method to measure the enhancement of macrophage phagocytic activity by D-series resolvins.
Objective: To quantify the effect of D-series resolvins on the phagocytosis of bacteria by macrophages.
Materials:
-
Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1).
-
Fluorescently labeled bacteria (e.g., GFP-expressing E. coli or FITC-labeled E. coli).
-
Resolvins (17(R)-RvD4 and other D-series resolvins).
-
Culture medium (e.g., RPMI 1640 with 10% FBS).
-
Phagocytosis buffer (e.g., HBSS).
-
Trypan blue solution.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Culture macrophages in 24-well plates until adherent.
-
Pre-treat macrophages with various concentrations of the test resolvin or vehicle control for 30 minutes at 37°C.
-
Add fluorescently labeled E. coli to the macrophage cultures at a multiplicity of infection (MOI) of 10:1.
-
Incubate for 60 minutes at 37°C to allow for phagocytosis.
-
Wash the cells three times with cold PBS to remove non-ingested bacteria.
-
To quench the fluorescence of extracellular bacteria, add Trypan blue solution (0.2 mg/mL) for 1 minute.
-
Wash the cells again with PBS.
-
Detach the macrophages from the plate using a cell scraper or trypsin.
-
Analyze the percentage of fluorescent macrophages and the mean fluorescence intensity by flow cytometry. Alternatively, visualize and quantify phagocytosis using a fluorescence microscope.
-
Calculate the fold-increase in phagocytosis for each resolvin treatment compared to the vehicle control.
Cytokine Measurement by ELISA
This protocol describes a general method for quantifying the effect of resolvins on the production of inflammatory cytokines by immune cells.[9][10]
Objective: To measure the concentration of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in cell culture supernatants after treatment with D-series resolvins.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or macrophages).
-
Lipopolysaccharide (LPS).
-
Resolvins (17(R)-RvD4 and other D-series resolvins).
-
Commercially available ELISA kits for the cytokines of interest.
-
96-well ELISA plates.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
Procedure:
-
Culture immune cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test resolvin or vehicle control for 30 minutes at 37°C.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours) to induce cytokine production.
-
Centrifuge the plates and collect the cell-free supernatants.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions. Briefly: a. Coat the ELISA plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add standards and the collected cell culture supernatants to the wells and incubate. d. Wash the plate and add the detection antibody. e. Wash the plate and add the enzyme-conjugated streptavidin. f. Wash the plate and add the substrate solution. g. Stop the reaction and read the absorbance at the appropriate wavelength.
-
Calculate the concentration of each cytokine in the samples using the standard curve.
-
Determine the percentage inhibition of pro-inflammatory cytokine production or the fold-increase in anti-inflammatory cytokine production for each resolvin treatment.
Conclusion
This compound and other D-series resolvins are potent regulators of inflammation, each with distinct and overlapping profiles of activity. While all D-series resolvins generally promote the resolution of inflammation, their specific potencies and mechanisms of action can vary. This compound demonstrates significant pro-resolving effects by enhancing phagocytosis and reducing pro-inflammatory mediator production. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of each D-series resolvin for specific inflammatory conditions. This guide provides a foundational resource for researchers to navigate the complexities of these fascinating molecules and to design experiments that will further unravel their roles in health and disease.
References
- 1. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Advances in Targeting the Resolution of Inflammation: Implications for Specialized Pro-Resolving Mediator GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage Phagocytosis Assay [protocols.io]
- 7. Elucidating the structure and functions of Resolvin D6 isomers on nerve regeneration with a distinctive trigeminal transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. h-h-c.com [h-h-c.com]
Validating the Stereochemistry of Synthetic 17(R)-Resolvin D4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic 17(R)-Resolvin D4 (17(R)-RvD4) with its stereoisomers and other pro-resolving mediators. The objective is to offer a clear, data-driven validation of its stereochemistry and biological function, supported by experimental evidence.
Introduction to this compound
Resolvin D4 (RvD4) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), playing a crucial role in the resolution of inflammation. The stereochemistry of RvD4, particularly the configuration of the hydroxyl group at the 17th carbon, is critical for its biological activity. The 17(R) epimer, often referred to as aspirin-triggered Resolvin D4 (AT-RvD4), is biosynthesized via pathways involving acetylated cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes.[1] Validating the precise stereochemistry of synthetic 17(R)-RvD4 is paramount for ensuring its efficacy and for elucidating its specific roles in biological systems.
Stereochemical Validation through Total Synthesis and Analysis
The unambiguous assignment of the stereochemistry of 17(R)-RvD4 is achieved through stereocontrolled total organic synthesis.[1] This process involves building the molecule from chiral starting materials with known configurations, ensuring the precise arrangement of atoms in the final product.
Key Analytical Techniques for Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 2D NMR techniques are used to determine the connectivity of atoms and the geometry of the double bonds within the molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is used to confirm the molecular weight and fragmentation pattern of the synthetic molecule, matching it against endogenous standards.
Comparative Biological Activity
The biological functions of resolvins are highly dependent on their stereochemistry. Even minor changes in the spatial arrangement of functional groups can significantly impact their potency and efficacy.
Phagocytosis Enhancement
A key function of resolvins is to enhance the phagocytic activity of immune cells, promoting the clearance of apoptotic cells and pathogens.
Table 1: Comparison of Phagocytic Activity of Resolvin D4 Stereoisomers
| Compound | Target Cell | Assay | Concentration | % Increase in Phagocytosis (compared to vehicle) | Reference |
| This compound | Human Macrophages | Apoptotic Neutrophil Phagocytosis | 1 nM | ~40-50% | [1] |
| 17(S)-Resolvin D4 | Human Neutrophils and Monocytes | E. coli Phagocytosis | 10 nM | >50% | [2] |
| 10-trans-RvD4 (isomer) | Human Neutrophils and Monocytes | E. coli Phagocytosis | 10 nM | Inactive | [2] |
| 10,13-trans-RvD4 (isomer) | Human Neutrophils and Monocytes | E. coli Phagocytosis | 10 nM | Inactive | [2] |
| 17-oxo-RvD4 (metabolite) | Human Leukocytes | Phagocytosis | Not specified | Inactive | [2] |
Neutrophil Chemotaxis
In contrast to pro-inflammatory mediators like leukotriene B4 (LTB4), resolvins do not typically induce neutrophil chemotaxis. This distinction is a critical aspect of their pro-resolving function, as they quell inflammation without recruiting additional neutrophils to the site of injury.
Table 2: Comparison of Neutrophil Chemotaxis
| Compound | Concentration | Chemotactic Activity | Reference |
| Resolvin D4 | Not specified | No stimulation of human neutrophil chemotaxis | [2][3] |
| Leukotriene B4 (LTB4) | 10⁻¹⁰ M - 10⁻⁶ M | Potent chemoattractant (EC50 ~2 x 10⁻¹⁰ M) | [4][5][6] |
Experimental Protocols
Human Neutrophil and Monocyte Phagocytosis Assay
Objective: To assess the effect of this compound and its isomers on the phagocytosis of bacteria by human neutrophils and monocytes.
Methodology:
-
Blood Collection: Whole blood is collected from healthy donors in heparinized tubes.
-
Incubation: Aliquots of whole blood are incubated with 10 nM of this compound, its isomers, or a vehicle control (e.g., 0.1% ethanol) for 15 minutes at 37°C.
-
Bacterial Labeling: E. coli are labeled with a fluorescent dye, such as BacLight Green, according to the manufacturer's protocol.
-
Phagocytosis: Labeled E. coli are added to the blood samples at a ratio of 50:1 (bacteria to leukocytes) and incubated for 45 minutes at 37°C to allow for phagocytosis.
-
Cell Staining: Samples are then stained with fluorescently labeled antibodies specific for neutrophil (e.g., anti-human CD16) and monocyte (e.g., anti-human CD14) surface markers for 15 minutes on ice.
-
Flow Cytometry Analysis: The fluorescence associated with the phagocytosed bacteria within the neutrophil and monocyte populations is quantified using a flow cytometer. The mean fluorescence intensity (MFI) is used as a measure of phagocytic activity.
Neutrophil Chemotaxis Assay (Under-Agarose)
Objective: To evaluate the chemotactic potential of this compound in comparison to a known chemoattractant.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Agarose Gel Preparation: A gel of 0.5% agarose in culture medium is prepared in a petri dish. Three wells are cut in a line in the solidified agarose.
-
Cell and Chemoattractant Loading:
-
The center well is loaded with a suspension of isolated neutrophils.
-
One outer well (the chemoattractant well) is loaded with the test compound (e.g., this compound at various concentrations) or a positive control (e.g., Leukotriene B4 at 10⁻⁸ M).
-
The other outer well (the control well) is loaded with the vehicle control.
-
-
Incubation: The dish is incubated at 37°C in a humidified atmosphere with 5% CO₂ for 2-3 hours to allow for neutrophil migration.
-
Analysis: The migration of neutrophils is observed and quantified under a microscope. The distance of migration towards the chemoattractant well is compared to the migration towards the control well.
Signaling Pathways and Workflows
The biological effects of this compound are mediated through specific signaling pathways that are initiated by its binding to G-protein coupled receptors (GPCRs).
The aspirin-triggered pathway for the biosynthesis of this compound begins with the oxygenation of DHA by aspirin-acetylated COX-2.
This compound binds to specific G-protein coupled receptors on the cell surface, initiating a signaling cascade that leads to its pro-resolving effects, such as enhanced phagocytosis.
The experimental workflow for assessing the impact of this compound on phagocytosis involves a series of controlled steps from sample preparation to data analysis.
Conclusion
The stereochemistry of synthetic this compound is unequivocally validated through a combination of stereocontrolled total synthesis and rigorous analytical characterization. Comparative biological assays demonstrate the critical importance of the 17(R) configuration for its pro-resolving functions, particularly the enhancement of phagocytosis. Unlike pro-inflammatory mediators, Resolvin D4 does not induce neutrophil chemotaxis, highlighting its specific role in the resolution phase of inflammation. The provided experimental protocols and pathway diagrams offer a framework for the continued investigation and application of this potent specialized pro-resolving mediator in research and therapeutic development.
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transduction by leukotriene B4 receptors of increases in cytosolic calcium in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of leukotriene effects on human neutrophil chemotaxis in vitro by differential assessment of cell motility and polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin D4: A Comparative Analysis of the Bioactive 17(R) Isomer and its Inactive Counterparts
A comprehensive guide for researchers on the stereospecific bioactivity of Resolvin D4, detailing its pro-resolving functions in comparison to its inactive isomers. This document provides supporting experimental data, detailed protocols, and signaling pathway diagrams to facilitate further research and drug development.
Resolvin D4 (RvD4), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a crucial role in the resolution of inflammation. Its bioactivity is highly dependent on its stereochemistry. This guide provides a detailed comparison of the biological activity of the potent 17(R)-Resolvin D4 (also known as Aspirin-Triggered Resolvin D4 or AT-RvD4) and its naturally occurring 17(S) form against their key inactive isomers. Understanding these structure-activity relationships is paramount for the development of novel therapeutics targeting inflammatory diseases.
Data Summary: this compound vs. Inactive Isomers
The following table summarizes the key biological activities of this compound and its isomers based on published experimental data. The data clearly demonstrates the stereospecificity required for the pro-resolving functions of Resolvin D4.
| Compound | Chemical Name | Key Biological Activities | Reference |
| This compound (AT-RvD4) | 4S,5R,17R-trihydroxydocosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid | Potent pro-resolving and anti-inflammatory actions. Often exhibits similar or greater potency and metabolic stability compared to 17(S)-RvD4. | [1][2] |
| 17(S)-Resolvin D4 (RvD4) | 4S,5R,17S-trihydroxydocosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid | Demonstrates significant pro-resolving functions, including enhancing leukocyte phagocytosis and reducing neutrophil infiltration in inflammatory models.[3][4][5] | [3][4][5] |
| 10-trans-RvD4 | 4S,5R,17S-trihydroxydocosa-6E,8E,10E,13Z,15E,19Z-hexaenoic acid | Inactive in stimulating neutrophil and monocyte phagocytosis.[3][4][6] | [3][4][6] |
| 10,13-trans-RvD4 | 4S,5R,17S-trihydroxydocosa-6E,8E,10E,13E,15E,19Z-hexaenoic acid | Inactive in stimulating neutrophil and monocyte phagocytosis.[3][4][6] | [3][4][6] |
| 17-oxo-RvD4 | 4S,5R-dihydroxy-17-oxo-docosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid | An inactive metabolite of RvD4.[3][4][5] | [3][4][5] |
Key Experimental Findings and Protocols
The differential bioactivity of Resolvin D4 isomers has been primarily elucidated through in vitro phagocytosis assays and in vivo models of inflammation.
Human Leukocyte Phagocytosis Assay
This assay is critical for assessing the pro-resolving capacity of SPMs by measuring their ability to enhance the engulfment of bacteria or apoptotic cells by phagocytes.
Experimental Workflow:
Caption: Workflow for the human leukocyte phagocytosis assay.
Detailed Protocol:
-
Leukocyte Isolation: Freshly drawn human whole blood is collected in heparinized tubes.
-
Treatment: Leukocytes are treated with 17(R)-RvD4, 17(S)-RvD4, or its isomers (typically at concentrations ranging from 1-100 nM) or a vehicle control (e.g., ethanol) for 15 minutes at 37°C.
-
Phagocytosis Induction: Fluorescently labeled E. coli are added to the treated leukocytes and incubated for 60 minutes at 37°C to allow for phagocytosis.
-
Flow Cytometry Analysis: The reaction is stopped, and red blood cells are lysed. The remaining leukocytes are stained with fluorescently conjugated antibodies against CD14 (for monocytes) and CD16 (for neutrophils). The percentage of fluorescently positive cells (indicating phagocytosis) within the monocyte and neutrophil populations is then quantified using a flow cytometer.
Results: Studies have shown that both 17(R)- and 17(S)-RvD4 significantly increase the phagocytosis of E. coli by both neutrophils and monocytes by over 50% compared to vehicle controls.[3] In contrast, the 10-trans and 10,13-trans isomers of RvD4 are inactive and do not enhance phagocytosis.[3][6]
In Vivo Murine Model of Second Organ Reperfusion Lung Injury
This model assesses the organ-protective effects of RvD4 in a complex inflammatory setting.
Experimental Workflow:
Caption: Workflow for the in vivo second organ reperfusion lung injury model.
Detailed Protocol:
-
Induction of Ischemia: Anesthesia is induced in mice, and ischemia is initiated in one tissue (e.g., hind limb) for a defined period (e.g., 60 minutes).
-
Treatment: 17(R)- or 17(S)-RvD4 (typically at a dose of 500 ng/mouse) or vehicle is administered intravenously shortly before the onset of reperfusion.
-
Reperfusion: The ischemic tissue is reperfused, leading to a systemic inflammatory response and subsequent injury in a secondary organ, the lungs.
-
Assessment of Lung Injury: After a period of reperfusion (e.g., 2 hours), the mice are euthanized, and the lungs are harvested. Lung inflammation is quantified by measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils. A higher MPO activity indicates greater neutrophil infiltration and thus more severe inflammation.
Results: Administration of bioactive RvD4 has been shown to reduce MPO levels in the lungs by approximately 50% compared to vehicle-treated animals, demonstrating a significant organ-protective effect.[3]
Signaling Pathway of Resolvin D4
While the specific receptor for Resolvin D4 is yet to be fully characterized, it is proposed to signal through a Gs-protein coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that ultimately leads to the observed pro-resolving effects.
Caption: Proposed signaling pathway for Resolvin D4.
The binding of RvD4 to its receptor is thought to activate the Gs alpha subunit of the G-protein, leading to the activation of adenylate cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that regulate cellular processes such as cytoskeletal rearrangement, leading to enhanced phagocytosis, and the inhibition of pathways responsible for the production of pro-inflammatory lipid mediators like leukotrienes and prostaglandins.[1]
Conclusion
The biological activity of Resolvin D4 is exquisitely dependent on its stereochemistry. The 17(R) and 17(S) configurations are essential for its potent pro-resolving functions, while alterations in the double bond geometry or oxidation of the 17-hydroxyl group render the molecule inactive. The experimental data and protocols presented in this guide underscore the importance of stereochemical integrity in the design and evaluation of Resolvin-based therapeutics. Further elucidation of the specific receptors and downstream signaling pathways for this compound will undoubtedly pave the way for novel and targeted therapies for a wide range of inflammatory disorders.
References
- 1. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [cora.ucc.ie]
A Head-to-Head Comparison of 17(R)-Resolvin D4 and Other Specialized Pro-Resolving Mediators
For Researchers, Scientists, and Drug Development Professionals
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators endogenously produced from polyunsaturated fatty acids that actively orchestrate the resolution of inflammation. Unlike traditional anti-inflammatory drugs that block the initial inflammatory response, SPMs promote the return to homeostasis by enhancing the clearance of cellular debris and pathogens, reducing neutrophil infiltration, and counter-regulating pro-inflammatory cytokine production. Among these, 17(R)-Resolvin D4 (RvD4) has emerged as a potent regulator of inflammatory resolution. This guide provides an objective comparison of RvD4 with other key SPMs, supported by experimental data, to aid researchers in selecting the appropriate mediator for their studies.
Quantitative Comparison of Bioactivity
The following table summarizes the available quantitative and qualitative data comparing the bioactivity of this compound with other well-characterized SPMs. Direct comparative studies with standardized assays are limited; therefore, data from various sources are presented to provide a comprehensive overview.
| Mediator | Assay | Target Cell/Model | Potency/Efficacy | Reference |
| This compound | Phagocytosis of E. coli | Human Neutrophils | Active at 1-100 nM | [1] |
| Efferocytosis of Apoptotic Neutrophils | Human Macrophages | ↑ 40-50% at 0.1-10 nM | [2] | |
| Neutrophil Infiltration | Murine Peritonitis (S. aureus) | ↓ ~40% at ng/mouse doses | [2] | |
| Thrombus Resolution | Murine Deep Vein Thrombosis | Significantly reduced thrombus burden | [3] | |
| Resolvin D1 (RvD1) | Neutrophil Migration | Human Neutrophils (in vitro) | Less potent than RvE1 at 2000 nM | [4] |
| Hind Paw Edema | Rat (in vivo) | Half as potent as RvE1 | [5] | |
| Bone Resorption | Murine Arthritis Model | Inhibits osteoclast differentiation (0-500 nM) | [6] | |
| Resolvin D2 (RvD2) | Neutrophil Migration | Human Neutrophils (in vitro) | More potent than RvD1, less than RvE1 at 2000 nM | [4] |
| Resolvin E1 (RvE1) | Neutrophil Migration | Human Neutrophils (in vitro) | Most potent inhibitor at 2000 nM | [4] |
| Hind Paw Edema | Rat (in vivo) | Twice as potent as RvD1 | [5] | |
| Maresin 1 (MaR1) | Phagocytosis of Aβ | Microglial Cells | Potent stimulation of phagocytosis | [7] |
Note: Direct EC50 and IC50 values for a head-to-head comparison of RvD4 with other SPMs in the same assays are not consistently available in the current literature. The provided data is based on individual studies and should be interpreted with caution.
Signaling Pathways
This compound Signaling Pathway
This compound is suggested to exert its pro-resolving effects through a G-protein coupled receptor (GPCR), likely coupled to a stimulatory G-protein alpha subunit (Gαs). Activation of this receptor initiates a downstream signaling cascade that ultimately leads to the regulation of cellular functions such as phagocytosis and the modulation of inflammatory responses. Key downstream effectors identified include the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1]
References
- 1. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 2. Neutrophil Signaling That Challenges Dogmata of G Protein-Coupled Receptor Regulated Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D4 attenuates the severity of pathological thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Binding and Bioactivity of D-Series Resolvins, with a Focus on the 17(R) Epimers
For Researchers, Scientists, and Drug Development Professionals
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation. Among these, the D-series resolvins (RvDs), derived from docosahexaenoic acid (DHA), have garnered significant attention for their potent anti-inflammatory and pro-resolving actions. A key structural feature of some RvDs is the stereochemistry at the 17-carbon position, which can exist in either the S or R configuration. The 17(R) epimers, often referred to as aspirin-triggered (AT) resolvins, can exhibit distinct bioactivities and metabolic stabilities compared to their 17(S) counterparts. This guide provides a comparative overview of the receptor binding and functional activity of D-series resolvins, with a particular focus on the available data for 17(R)-Resolvin D4 and its congeners.
The Enigma of the Resolvin D4 Receptor
A crucial aspect to note at the outset is that the specific receptor for Resolvin D4 (RvD4) remains to be identified. While functional studies have demonstrated its bioactivity, the molecular target through which it exerts its effects is currently unknown. Research suggests that RvD4's actions in enhancing the phagocytosis of human leukocytes may be linked to a Gs protein-coupled receptor. The absence of a known receptor for RvD4 precludes a direct comparative analysis of the receptor binding affinity of its 17(R) epimer. However, by examining the receptor interactions and functional activities of other D-series resolvins and their 17(R) epimers, we can infer potential characteristics and lay the groundwork for future investigations into 17(R)-RvD4.
Comparative Receptor Interactions of D-Series Resolvins
The known D-series resolvins interact with a range of G protein-coupled receptors (GPCRs), primarily ALX/FPR2, GPR32, and GPR18. The table below summarizes the known receptor-ligand pairings for several D-series resolvins.
| Resolvin | Receptor(s) | Cell Types | References |
| Resolvin D1 (RvD1) | ALX/FPR2, GPR32 | Neutrophils, Monocytes, Macrophages | |
| Aspirin-Triggered Resolvin D1 (AT-RvD1; 17(R)-RvD1) | ALX/FPR2, GPR32 | Neutrophils, Monocytes, Macrophages | |
| Resolvin D2 (RvD2) | GPR18 | Neutrophils, Monocytes, Macrophages | |
| 17(R)-Resolvin D2 | GPR18 | Not specified | |
| Resolvin D3 (RvD3) | GPR32 | Not specified | |
| Resolvin D5 (RvD5) | GPR32 | Not specified |
Quantitative Comparison of Receptor Activation
While direct binding affinity data (Kd) is not available for all resolvin-receptor interactions, functional assays measuring receptor activation (EC50) provide valuable insights into their potency. The following table summarizes available quantitative data for the activation of specific receptors by D-series resolvins.
| Ligand | Receptor | Assay Type | EC50 Value | References |
| Resolvin D1 (RvD1) | GPR32 | β-arrestin recruitment | ~8.8 x 10⁻¹² M | |
| Resolvin D2 (RvD2) | GPR18 | β-arrestin recruitment | ~2.0 x 10⁻¹³ M | |
| 17(R)-Resolvin D2 | GPR18 | Functional assay (efferentosis) | ~2.6 x 10⁻¹⁴ M |
It is noteworthy that 17(R)-RvD2 has been reported to be equipotent to RvD2 in activating the GPR18 receptor. Molecular dynamics simulations suggest that while both RvD1 and its 17(R) epimer, AT-RvD1, bind to the ALX/FPR2 receptor, RvD1 may have a higher affinity.
Signaling Pathways of Known D-Series Resolvin Receptors
The activation of ALX/FPR2, GPR32, and GPR18 by their respective resolvin ligands initiates downstream signaling cascades that ultimately lead to the resolution of inflammation. These pathways often involve the inhibition of pro-inflammatory signaling and the promotion of pro-resolving cellular functions like phagocytosis.
Functional Bioactivity of Resolvin D4 and its 17(R) Epimer
In the absence of receptor binding data, functional assays provide the primary means of comparing the bioactivity of 17(R)-RvD4 to other resolvins. Studies have shown that both RvD4 and its 17(R) epimer possess potent pro-resolving activities. For instance, synthetic 17(R)-RvD4 has been shown to be bioactive. One key function of resolvins is to enhance the clearance of apoptotic cells and microbial particles. RvD4 has been demonstrated to boost the ability of human macrophages and dermal fibroblasts to phagocytose apoptotic neutrophils at concentrations as low as 1 nM.
A direct comparison of the bioactivity of RvD4 with other D-series resolvins in reducing neutrophil infiltration showed that RvD4 had similar potency to RvD3.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to assess resolvin bioactivity.
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (e.g., a resolvin) by measuring its ability to displace a radiolabeled ligand from a receptor.
Protocol Summary:
-
Receptor Preparation: Cell membranes or whole cells expressing the receptor of interest are prepared and quantified.
-
Incubation: A constant concentration of a high-affinity radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (resolvin).
-
Separation: The reaction is terminated, and receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the unlabeled ligand is then calculated using the Cheng-Prusoff equation.
This cell-based functional assay measures the recruitment of β-arrestin to a GPCR upon ligand binding, which is a hallmark of receptor activation for many GPCRs.
For researchers, scientists, and drug development professionals, the accurate detection and quantification of lipid mediators like 17(R)-Resolvin D4 are critical for advancing our understanding of inflammation resolution and developing novel therapeutics. This guide provides a comparative analysis of antibody cross-reactivity for this compound and its related lipids, supported by experimental data and detailed protocols to aid in the selection and application of these vital research tools.
Resolvin D4 (RvD4) and its 17(R) epimer, aspirin-triggered Resolvin D4 (AT-RvD4), are potent specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA). They play a crucial role in orchestrating the resolution of inflammation. Given their structural similarities to other D-series resolvins and related lipid mediators, the specificity of antibodies used for their detection is of paramount importance. This guide delves into the cross-reactivity profiles of commercially available antibodies and provides the necessary experimental context to interpret immunoassay results accurately.
Antibody Cross-Reactivity Profile
The cross-reactivity of an antibody defines its ability to bind to molecules other than its primary target. In the context of lipidomics, where structurally similar molecules are abundant, understanding this profile is essential to avoid false-positive results and ensure data accuracy. While specific cross-reactivity data for antibodies targeting this compound is not always readily available in public datasheets, data from closely related D-series resolvins, such as Resolvin D1 (RvD1), can provide valuable insights.
Below is a summary of the cross-reactivity data for a commercially available Resolvin D1 ELISA kit, which can be considered indicative of the performance of antibodies developed against similar D-series resolvins.
| Compound | Cross-Reactivity (%) |
| Resolvin D1 | 100% |
| 17(R)-Resolvin D1 | 4.2% [1] |
| 5(S),6(R)-Lipoxin A₄ | 20%[1] |
| 10(S),17(S)-DiHDoHE | 0.7%[1] |
| Resolvin D2 | 0.05%[1] |
| Docosahexaenoic Acid (DHA) | <0.01%[1] |
| 17(R)-HDoHE | <0.01%[1] |
| 17(S)-HDoHE | <0.01%[1] |
| 17(S)-HpDoHE | <0.01%[1] |
| Resolvin E1 | <0.01%[1] |
This data is derived from the datasheet of the Cayman Chemical Resolvin D1 ELISA Kit and is presented as a representative example of D-series resolvin antibody specificity.
Signaling Pathways of D-Series Resolvins
Resolvins exert their potent pro-resolving effects by activating specific G-protein coupled receptors (GPCRs). Resolvin D1 has been shown to signal through two such receptors: ALX/FPR2 and GPR32[2][3]. It is highly probable that Resolvin D4, due to its structural similarity, utilizes similar signaling pathways to modulate cellular responses and promote the resolution of inflammation. Activation of these receptors on immune cells, such as neutrophils and macrophages, leads to a cascade of intracellular events that collectively dampen pro-inflammatory signaling and enhance clearance of cellular debris.
References
Confirming the pro-resolving effects of 17(R)-Resolvin D4 in new models
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is an active biological process orchestrated by specialized pro-resolving mediators (SPMs). Among these, the D-series resolvins, derived from docosahexaenoic acid (DHA), are of significant interest for their potent anti-inflammatory and pro-resolving actions. This guide provides a comparative analysis of 17(R)-Resolvin D4 (17(R)-RvD4), an aspirin-triggered epimer of RvD4, and its role in new experimental models, with supporting data and detailed protocols.
Comparative Efficacy of D-Series Resolvins
Recent studies have focused on elucidating the specific actions of individual resolvins. While direct comparative studies on 17(R)-RvD4 in novel models are emerging, data from related D-series resolvins provide valuable insights into its potential efficacy.
| Mediator | Model | Key Pro-Resolving Actions | Quantitative Data |
| 17(S)-Resolvin D4 | Mouse Ischemia-Reperfusion (Lung Injury) | Reduced second organ reperfusion lung injury. | >50% reduction in lung injury.[1][2] |
| Human Whole Blood | Increased neutrophil and monocyte phagocytosis. | >40% increase in phagocytic function compared to inactive isomers.[1][2] | |
| In vitro Human Leukocytes | Did not stimulate neutrophil chemotaxis. | Inactive in chemotaxis assays, unlike Leukotriene B4.[1][2] | |
| 17(R)-Resolvin D1 (AT-RvD1) | Obese Mouse Adipose Tissue Explants | Increased adiponectin secretion; Reduced pro-inflammatory cytokines (TNFα, IL-1β, IL-12). | Significantly increased adiponectin secretion at 10 nM.[3] |
| Resolvin D1 & Maresin 1 | Mouse Lung Ischemia-Reperfusion | Concomitant treatment significantly attenuated lung dysfunction, inflammation, edema, and neutrophil infiltration. | Significant mitigation of lung injury compared to either treatment alone.[4] |
| Resolvin D2 | Obese Mouse Adipose Tissue Explants | Reduced pro-inflammatory cytokines (TNFα, IL-1β, IL-12, IL-6). | Significant reduction of inflammatory markers at 10 nM.[3] |
| 17(R)-Resolvin D2 | Mouse Ear Skin Inflammation | Reduced neutrophilic infiltration. | ~50% reduction in neutrophil infiltration.[5] |
| Human M2-like Macrophages | Enhanced efferocytosis of senescent red blood cells. | EC50 ~ 2.6 x 10⁻¹⁴ M.[5] | |
| Human Neutrophils | Increased phagocytosis of E. coli. | Significantly increased phagocytosis.[5] | |
| Resolvin D3 | Mouse E. coli Peritonitis | Reduced neutrophil numbers and shortened the resolution interval (Ri). | Ri reduced from ~9.5h to ~5.5h.[6] |
Signaling Pathways and Biosynthesis
The pro-resolving actions of resolvins are mediated through specific G-protein coupled receptors (GPCRs). While the definitive receptor for RvD4 is yet to be identified, it is suggested to signal through a Gs-linked GPCR. Other D-series resolvins, such as RvD1, signal through ALX/FPR2 and GPR32[7]. The recently characterized 17(R)-RvD2 has been shown to be equipotent to its 17(S) epimer in activating the RvD2 receptor, GPR18[5][8].
Biosynthesis of 17(S)-RvD4 and 17(R)-RvD4
The biosynthesis of D-series resolvins from DHA is a stereospecific process involving lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.
Putative Signaling Pathway for this compound
Based on the signaling of other D-series resolvins, 17(R)-RvD4 likely initiates a cascade that enhances phagocytosis and reduces pro-inflammatory signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for key experiments.
Mouse Model of Lung Ischemia-Reperfusion Injury
This protocol establishes a model for studying the effects of pro-resolving mediators on lung injury following ischemia and reperfusion.
References
- 1. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolution of post-lung transplant ischemia-reperfusion injury is modulated via Resolvin D1-FPR2 and Maresin 1-LGR6 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of 17(R)-Resolvin D4 and Standard Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the specialized pro-resolving mediator 17(R)-Resolvin D4 (RvD4) against standard anti-inflammatory drugs, including corticosteroids like dexamethasone and nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen. The information presented is supported by experimental data from preclinical studies, offering insights into the potential of RvD4 as a novel therapeutic agent for inflammatory diseases. While direct head-to-head in vivo comparisons with quantitative data are still emerging in the scientific literature, this guide synthesizes available evidence to draw meaningful parallels.
Executive Summary
Resolvins are a class of endogenous lipid mediators that actively orchestrate the resolution of inflammation, a process distinct from the classical anti-inflammatory mechanisms of corticosteroids and NSAIDs.[1] this compound, an epimer of Resolvin D4, is biosynthesized from docosahexaenoic acid (DHA) and has demonstrated potent pro-resolving and anti-inflammatory activities in various preclinical models.[2] Unlike traditional anti-inflammatory drugs that primarily suppress the initiation of the inflammatory response, resolvins promote the termination of inflammation and facilitate the return to tissue homeostasis. This fundamental difference in their mechanism of action suggests that resolvins like 17(R)-RvD4 could offer a therapeutic advantage by promoting healing and avoiding some of the side effects associated with conventional anti-inflammatory agents.[3]
Comparative Efficacy Data
While direct comparative studies for this compound are limited, data from studies on closely related D-series resolvins, such as aspirin-triggered Resolvin D1 (AT-RvD1), provide valuable insights.
Sjögren's Syndrome-Like Mouse Model: AT-RvD1 vs. Dexamethasone
A pilot study in a NOD/ShiLtJ mouse model of Sjögren's syndrome compared the effects of AT-RvD1 and dexamethasone on inflammation in the submandibular glands.[4][5]
Table 1: Effects of AT-RvD1 and Dexamethasone on Inflammatory Gene Expression and Apoptosis in a Mouse Model of Sjögren's Syndrome [4][5]
| Treatment Group | Key Downregulated Pro-Inflammatory Genes | Reduction in Apoptosis (TUNEL Staining) | Effect on Lymphocytic Infiltration |
| AT-RvD1 (0.1 mg/kg) | Il12b, Tnf | Significant decrease compared to control | No significant effect |
| Dexamethasone (8.25 mg/kg) | Il12b, Tnf, various other inflammatory genes | Significant decrease compared to control | Partial prevention |
Data synthesized from a pilot study; further research is needed for conclusive comparisons.[4]
Murine Arthritis Models: Efficacy of D-Series Resolvins
Studies in murine models of arthritis have demonstrated the potent anti-inflammatory effects of D-series resolvins, including the reduction of pro-inflammatory eicosanoids.[6]
Table 2: Effect of Resolvin D3 on Pro-Inflammatory Eicosanoids in a Murine Inflammatory Arthritis Model [6]
| Pro-Inflammatory Eicosanoid | Percentage Reduction with RvD3 Treatment |
| Leukotriene B4 (LTB4) | 34.7% |
| Prostaglandin E2 (PGE2) | 67.7% |
| Prostaglandin D2 (PGD2) | 54.3% |
| Prostaglandin F2α (PGF2α) | 61.0% |
| Thromboxane B2 (TxB2) | 50.0% |
Note: This study did not include a direct comparison with standard anti-inflammatory drugs.
Experimental Protocols
Sjögren's Syndrome-Like Mouse Model
-
Animal Model: NOD/ShiLtJ mice, which spontaneously develop features resembling human Sjögren's syndrome.[4]
-
Treatment: Mice were treated intravenously with either saline (control), AT-RvD1 (0.01-0.1 mg/kg), or dexamethasone (4.125-8.25 mg/kg) twice a week for 14 weeks, starting at 4 weeks of age.[4][5]
-
Endpoint Analysis: At 18 weeks of age, submandibular glands were collected for pathological analysis, including quantification of lymphocytic infiltration, detection of SS-associated inflammatory genes via microarray, and assessment of apoptosis using TUNEL assays.[4][5]
Murine Model of Inflammatory Arthritis
-
Induction of Arthritis: Arthritis was induced in mice, and the inflammatory response in the joints was allowed to develop.
-
Treatment: At the peak of inflammation, mice were treated with Resolvin D3.
-
Endpoint Analysis: Joint tissues were collected for lipid mediator metabololipidomics using LC-MS/MS to quantify the levels of various pro-inflammatory eicosanoids.[6]
Signaling Pathways
The therapeutic effects of this compound and standard anti-inflammatory drugs are mediated by distinct signaling pathways.
This compound Signaling Pathway
This compound, like other D-series resolvins, is believed to exert its pro-resolving effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of immune cells. This interaction triggers intracellular signaling cascades that lead to the inhibition of pro-inflammatory pathways and the promotion of resolution-phase activities, such as enhanced phagocytosis of apoptotic cells and debris.[1]
Dexamethasone Signaling Pathway
Dexamethasone, a synthetic glucocorticoid, passively diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. This binding causes the dissociation of heat shock proteins and allows the GR-dexamethasone complex to translocate to the nucleus. Inside the nucleus, it modulates gene expression by either transactivating anti-inflammatory genes or transrepressing pro-inflammatory transcription factors like NF-κB and AP-1.
Ibuprofen Signaling Pathway
Ibuprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Conclusion
This compound and other specialized pro-resolving mediators represent a paradigm shift in the understanding and potential treatment of inflammatory diseases. Their unique mechanism of action, which focuses on the active resolution of inflammation rather than just its suppression, holds promise for more effective therapies with potentially fewer side effects than traditional anti-inflammatory drugs. While direct comparative in vivo efficacy data against standard drugs are still being actively researched, the existing evidence strongly supports the continued investigation of this compound as a novel therapeutic candidate. Future head-to-head studies in various inflammatory models will be crucial to fully elucidate its clinical potential and establish its position relative to current standards of care.
References
- 1. mdpi.com [mdpi.com]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspirin-Triggered Resolvin D1 Versus Dexamethasone in the Treatment of Sjögren’s Syndrome-Like NOD/ShiLtJ Mice - A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspirin-Triggered Resolvin D1 Versus Dexamethasone in the Treatment of Sjögren's Syndrome-Like NOD/ShiLtJ Mice - A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolvin D3 is dysregulated in arthritis and reduces arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 17(R)-Resolvin D4 and Its Metabolic Precursors in Inflammation Resolution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side analysis of 17(R)-Resolvin D4 (17(R)-RvD4) and its metabolic precursors, 17(R)-hydroperoxy-docosahexaenoic acid (17(R)-HpDHA) and 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA). The objective is to offer a clear comparison of their biological activities, supported by experimental data, to aid in research and development of novel pro-resolving therapeutics.
Introduction
The resolution of inflammation is an active, highly regulated process orchestrated by a class of specialized pro-resolving mediators (SPMs), which are biosynthesized from polyunsaturated fatty acids.[1] Among these, the D-series resolvins, derived from docosahexaenoic acid (DHA), are potent regulators of inflammatory responses.[2] 17(R)-RvD4, also known as aspirin-triggered Resolvin D4 (AT-RvD4), is a stereoisomer of RvD4 that exhibits robust anti-inflammatory and pro-resolving activities.[1] Its biosynthesis is initiated by the action of aspirin-acetylated cyclooxygenase-2 (COX-2) on DHA, leading to the formation of its precursors, 17(R)-HpDHA and 17(R)-HDHA.[1][3] Understanding the comparative efficacy and mechanisms of action of 17(R)-RvD4 and its precursors is crucial for the development of targeted therapies for inflammatory diseases.
Biosynthesis of this compound
The biosynthesis of 17(R)-RvD4 is a multi-step enzymatic cascade that begins with the essential omega-3 fatty acid, DHA.
-
Initiation by Aspirin-Acetylated COX-2: In the presence of aspirin, COX-2 is acetylated, which alters its enzymatic activity. Instead of producing prostaglandins, it converts DHA into 17(R)-HpDHA.[1]
-
Reduction to 17(R)-HDHA: The unstable hydroperoxy intermediate, 17(R)-HpDHA, is rapidly reduced by peroxidases to its more stable alcohol form, 17(R)-HDHA.[3]
-
Conversion to 17(R)-RvD4: 17(R)-HDHA is then further metabolized by the 5-lipoxygenase (5-LOX) enzyme, leading to the formation of 17(R)-RvD4.[1]
dot graph "Biosynthesis_of_17R_Resolvin_D4" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
DHA [label="Docosahexaenoic Acid (DHA)", fillcolor="#F1F3F4", fontcolor="#202124"]; HpDHA [label="17(R)-HpDHA", fillcolor="#FBBC05", fontcolor="#202124"]; HDHA [label="17(R)-HDHA", fillcolor="#FBBC05", fontcolor="#202124"]; RvD4 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
DHA -> HpDHA [label="Aspirin-acetylated COX-2", color="#EA4335"]; HpDHA -> HDHA [label="Peroxidases", color="#4285F4"]; HDHA -> RvD4 [label="5-Lipoxygenase (5-LOX)", color="#4285F4"]; } caption { label = "Biosynthetic Pathway of this compound."; fontsize = 10; fontname = "Arial"; }
Side-by-Side Analysis of Biological Activity
While it is generally understood that the pro-resolving activity of the pathway culminates in the final product, 17(R)-RvD4, the precursors themselves exhibit biological activities. The following tables summarize the comparative biological effects based on available experimental data.
Table 1: Comparison of Anti-Inflammatory and Pro-Resolving Activities
| Biological Effect | This compound (AT-RvD4) | 17(R)-HDHA | 17(R)-HpDHA | Reference(s) |
| Inhibition of Neutrophil Infiltration | Potent inhibitor of PMN infiltration in murine peritonitis models. | Reduces neutrophil influx in inflammatory models. | Less stable and generally considered a transient intermediate with lower direct activity compared to its downstream products. | [4] |
| Stimulation of Macrophage Phagocytosis | Enhances macrophage clearance of apoptotic cells and debris. | Can enhance phagocytosis in certain contexts. | Data on direct effects are limited due to its instability. | [5] |
| Reduction of Pro-inflammatory Cytokines | Significantly reduces levels of TNF-α, IL-1β, and IL-6 in inflammatory models.[4] | Contributes to the reduction of pro-inflammatory mediators. | Limited direct evidence. | [4][6][7] |
| Analgesic Effects | Exhibits potent anti-hyperalgesic effects in models of inflammatory pain. | Displays significant anti-hyperalgesic properties in adjuvant-induced arthritis models. | Not well-characterized. | [8][9] |
Table 2: Quantitative Comparison of Potency
| Assay | This compound (or its close analog AT-RvD1) | 17(R)-HDHA | Reference(s) |
| Inhibition of Mechanical Hyperalgesia (Adjuvant-Induced Arthritis in Rats) | Significant inhibition at 100-300 ng/i.p. | Effective at systemic doses. | [10] |
| Reduction of Lung Inflammation (Immune Complex-Induced) | Significant reduction in neutrophil infiltration and inflammatory cytokines. | Not directly compared in this model. | [4] |
| Association with Pain Thresholds (Human Studies) | Not directly associated with heat pain thresholds. | Associated with increased heat pain thresholds and lower pain scores in osteoarthritis patients. | [8][9] |
Signaling Pathways
The biological effects of 17(R)-RvD4 and its precursors are mediated through specific G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades that promote inflammation resolution.
This compound Signaling:
17(R)-RvD4, similar to its stereoisomer RvD1, is known to interact with two main GPCRs: GPR32 and ALX/FPR2 .[11][12][13] Activation of these receptors on immune cells, such as neutrophils and macrophages, initiates a signaling cascade that:
-
Inhibits pro-inflammatory pathways like NF-κB.
-
Promotes macrophage phagocytosis of apoptotic cells and debris.
-
Reduces the production of pro-inflammatory cytokines and chemokines.
dot digraph "17R_RvD4_Signaling_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
RvD4 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Receptor [label="GPR32 / ALX/FPR2", shape= Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Downstream Signaling\n(e.g., inhibition of NF-κB)", fillcolor="#FBBC05", fontcolor="#202124"]; Response [label="Pro-resolving Effects:\n- Decreased Neutrophil Infiltration\n- Increased Macrophage Phagocytosis\n- Reduced Pro-inflammatory Cytokines", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
RvD4 -> Receptor [color="#EA4335"]; Receptor -> Signaling [color="#4285F4"]; Signaling -> Response [color="#4285F4"]; } caption { label = "Signaling Pathway of this compound."; fontsize = 10; fontname = "Arial"; }
17(R)-HDHA Signaling:
The direct receptor and signaling pathway for 17(R)-HDHA are less well-defined compared to 17(R)-RvD4. It is understood that a significant portion of its biological activity stems from its conversion to 17(R)-RvD4.[1] However, some studies suggest that 17(R)-HDHA may also have direct biological effects.[7][8] It is hypothesized that it may interact with its own, yet to be fully characterized, receptors or modulate other signaling pathways involved in inflammation.
dot digraph "17R_HDHA_Signaling_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
HDHA [label="17(R)-HDHA", fillcolor="#FBBC05", fontcolor="#202124"]; Conversion [label="Conversion to 17(R)-RvD4", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Direct_Effects [label="Direct Biological Effects\n(Receptor(s) under investigation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Anti-inflammatory &\nPro-resolving Actions", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
HDHA -> Conversion [color="#EA4335"]; HDHA -> Direct_Effects [style=dashed, color="#EA4335"]; Conversion -> Response [color="#4285F4"]; Direct_Effects -> Response [style=dashed, color="#4285F4"]; } caption { label = "Proposed Signaling Mechanisms of 17(R)-HDHA."; fontsize = 10; fontname = "Arial"; }
Experimental Protocols
1. Murine Peritonitis Model for In Vivo Efficacy Testing
This protocol is commonly used to assess the anti-inflammatory and pro-resolving effects of compounds in vivo.
-
Animal Model: Male FVB or C57BL/6 mice (8-10 weeks old).
-
Induction of Peritonitis: Intraperitoneal (i.p.) injection of zymosan A (1 mg/mouse) or lipopolysaccharide (LPS) (25 µ g/mouse ) to induce an inflammatory response.[14]
-
Compound Administration: 17(R)-RvD4 or its precursors are typically administered intravenously (i.v.) or intraperitoneally (i.p.) at various doses (e.g., 10-100 ng/mouse) either before or after the inflammatory insult.[14]
-
Assessment of Inflammation:
-
Peritoneal lavage is performed at specific time points (e.g., 4, 12, 24 hours) to collect exudates.
-
Leukocyte recruitment is quantified by counting total and differential cell numbers (neutrophils, macrophages) using a hemocytometer and flow cytometry.
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines in the peritoneal fluid are measured by ELISA or multiplex assays.[15]
-
dot digraph "Murine_Peritonitis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Induce Peritonitis\n(Zymosan or LPS i.p.)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Administer Test Compound\n(i.v. or i.p.)", fillcolor="#FBBC05", fontcolor="#202124"]; Collection [label="Collect Peritoneal Lavage\n(at various time points)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analyze Exudate:\n- Leukocyte Count\n- Cytokine Levels", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Induction [color="#EA4335"]; Induction -> Treatment [color="#4285F4"]; Treatment -> Collection [color="#4285F4"]; Collection -> Analysis [color="#4285F4"]; Analysis -> End [color="#EA4335"]; } caption { label = "Workflow for the Murine Peritonitis Model."; fontsize = 10; fontname = "Arial"; }
2. Neutrophil Chemotaxis Assay for In Vitro Functional Assessment
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
-
Cell Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.[16]
-
Chemotaxis Chamber: A Boyden chamber or a similar microfluidic device is used, which consists of two compartments separated by a microporous membrane.[16][17]
-
Assay Procedure:
-
Neutrophils are placed in the upper chamber.
-
The test compound (17(R)-RvD4 or its precursors) is added to the upper chamber at various concentrations.
-
A chemoattractant, such as leukotriene B4 (LTB4) or interleukin-8 (IL-8), is placed in the lower chamber to create a chemical gradient.[16]
-
The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
-
Quantification of Migration: The number of neutrophils that have migrated to the lower chamber is quantified by microscopy or by using a fluorescent dye.[16] The inhibitory effect of the test compound is calculated by comparing the number of migrated cells in the presence and absence of the compound.
Conclusion
The side-by-side analysis of this compound and its metabolic precursors, 17(R)-HpDHA and 17(R)-HDHA, reveals a hierarchical potency in promoting the resolution of inflammation. While the precursors, particularly 17(R)-HDHA, exhibit intrinsic anti-inflammatory and analgesic properties, the terminal product, 17(R)-RvD4, is the most potent mediator in this biosynthetic pathway. This is attributed to its specific interaction with pro-resolving receptors GPR32 and ALX/FPR2, which triggers a cascade of events that actively dampen inflammation and promote tissue homeostasis.
For researchers and drug development professionals, this guide highlights several key takeaways:
-
Therapeutic Potential: All three molecules possess therapeutic potential, but their applications may differ. 17(R)-RvD4 is a potent, direct-acting pro-resolving agent. 17(R)-HDHA, being more stable than 17(R)-HpDHA, could serve as a pro-drug that is converted to the more active 17(R)-RvD4 in vivo, while also exerting its own beneficial effects.
-
Mechanism of Action: A thorough understanding of the distinct signaling pathways activated by each molecule is crucial for designing targeted therapies and predicting their in vivo effects.
-
Experimental Considerations: The choice of experimental model and endpoints is critical for accurately assessing and comparing the pro-resolving activities of these lipid mediators.
Further research focusing on direct, dose-response comparisons of 17(R)-RvD4 and its precursors in various inflammatory models will be invaluable for elucidating their full therapeutic potential and advancing the development of novel resolution-based therapies.
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 14. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resolvin D2 induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Nuances Defining the Potent Pro-Resolving Actions of 17(R)-Resolvin D4 and Its Analogs
A Comparative Guide for Researchers in Inflammation and Drug Discovery
The resolution of inflammation is an active and highly regulated process orchestrated by a specialized class of lipid mediators. Among these, Resolvin D4 (RvD4) has emerged as a potent regulator of immune cell function, demonstrating significant promise in preclinical models of inflammatory disease. The stereochemistry of RvD4, particularly at the 17-position, and the geometry of its conjugated double bond system are critical determinants of its biological activity. This guide provides a comparative analysis of 17(R)-Resolvin D4 and its analogs, summarizing key structure-activity relationships and providing detailed experimental methodologies to aid researchers in the field.
Comparative Bioactivity of Resolvin D4 and Its Analogs
The biological actions of Resolvin D4 are highly stereospecific. Modifications to the configuration of the hydroxyl group at carbon 17, or alterations in the geometry of the double bonds within the molecule, can dramatically impact its pro-resolving functions. The following table summarizes the comparative bioactivities of this compound, its 17(S) epimer, and key synthetic analogs.
| Compound | Structure | Key Bioactivity | Reference |
| This compound (AT-RvD4) | 4S,5R,17R-trihydroxy-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid | Potent anti-inflammatory and pro-resolving actions. Biosynthesis is triggered by aspirin-acetylated COX-2. Often exhibits similar or enhanced potency and greater resistance to metabolic inactivation compared to the 17S epimer.[1] | [2][3] |
| 17(S)-Resolvin D4 (RvD4) | 4S,5R,17S-trihydroxy-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid | Potent pro-resolving mediator. Enhances phagocytosis by human macrophages and neutrophils at concentrations as low as 1 nM.[2] Reduces neutrophil infiltration and enhances uptake of apoptotic polymorphonuclear leukocytes (PMNs) by dermal fibroblasts at concentrations as low as 0.1 nM.[1] | [1][2][4] |
| 10-trans-RvD4 | 4S,5R,17S-trihydroxy-6E,8E,10E,13Z,15E,19Z-hexaenoic acid | Inactive. Does not significantly increase E. coli phagocytosis by peripheral blood phagocytes compared to vehicle.[4] | [4] |
| 10,13-trans-RvD4 | 4S,5R,17S-trihydroxy-6E,8E,10E,13E,15E,19Z-hexaenoic acid | Inactive. Does not significantly increase E. coli phagocytosis by peripheral blood phagocytes compared to vehicle.[4] | [4] |
| 17-oxo-RvD4 | 4S,5R-dihydroxy-17-oxo-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid | Inactive metabolite. Formed by the action of eicosanoid oxidoreductases. Lacks significant bioactivity when tested on human leukocytes.[4] | [4] |
Experimental Protocols
Human Neutrophil Phagocytosis Assay
This assay assesses the ability of resolvins and their analogs to enhance the phagocytic capacity of human neutrophils.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Heat-inactivated fetal bovine serum (FBS)
-
Resolvin D4 and its analogs
-
Fluorescently labeled opsonized E. coli particles
-
Phagocytosis buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+)
-
Trypan blue solution
-
Flow cytometer
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation over Ficoll-Paque PLUS.
-
Cell Culture: Resuspend the isolated neutrophils in RPMI 1640 supplemented with 10% FBS.
-
Treatment: Pre-incubate the neutrophils with varying concentrations of Resolvin D4 or its analogs (or vehicle control) for 15 minutes at 37°C.
-
Phagocytosis: Add fluorescently labeled opsonized E. coli to the neutrophil suspension at a ratio of 10:1 (bacteria to cells) and incubate for 1 hour at 37°C with gentle shaking.
-
Quenching: Stop the phagocytosis by adding ice-cold phagocytosis buffer. Quench the extracellular fluorescence with trypan blue.
-
Analysis: Analyze the percentage of neutrophils that have phagocytosed the fluorescent bacteria and the mean fluorescence intensity using a flow cytometer.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of neutrophils to migrate along a chemotactic gradient.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
Chemoattractant (e.g., LTB4 or fMLP)
-
Resolvin D4 and its analogs
-
HBSS with 0.1% BSA
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Protocol:
-
Chamber Preparation: Place the chemoattractant in the lower wells of the Boyden chamber. Add Resolvin D4 or its analogs to the lower wells to assess their ability to inhibit chemoattractant-induced migration.
-
Cell Preparation: Isolate human neutrophils as described above and label them with Calcein-AM.
-
Cell Seeding: Resuspend the labeled neutrophils in HBSS with 0.1% BSA and place them in the upper wells of the Boyden chamber, separated from the lower wells by the polycarbonate membrane.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Quantify the migrated cells in the lower chamber by measuring the fluorescence with a plate reader.
Signaling and Biosynthetic Pathways
Proposed Signaling Pathway for Resolvin D4
While the specific receptor for Resolvin D4 has not yet been definitively identified, it is proposed to be a Gs-protein coupled receptor (GPCR). Activation of this receptor is thought to lead to an increase in intracellular cyclic AMP (cAMP) levels, which in turn mediates the pro-resolving effects of RvD4.
Caption: Proposed signaling cascade for this compound.
Biosynthetic Pathways of 17(S)- and this compound
The biosynthesis of Resolvin D4 is initiated from the omega-3 fatty acid docosahexaenoic acid (DHA). The stereochemistry at the 17-position is determined by the initial enzymatic reaction.
Caption: Biosynthesis of 17(S)- and this compound from DHA.
References
- 1. Resolvin D4 stereoassignment and its novel actions in host protection and bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 17(R)-Resolvin D4 in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation. Among them, the D-series resolvins, derived from docosahexaenoic acid (DHA), have garnered significant attention for their potent anti-inflammatory and pro-resolving properties. This guide provides a comparative analysis of 17(R)-Resolvin D4, an epimer of Resolvin D4, and its therapeutic potential across various preclinical disease models. While direct comparative studies on this compound are limited, this document synthesizes available data on its precursor, 17(R)-hydroxy docosahexaenoic acid (17(R)-HDoHE), and the closely related Resolvin D4 (RvD4), to offer insights into its potential efficacy. The 17(R) epimers of resolvins, often referred to as aspirin-triggered resolvins, are of particular interest as they are more resistant to metabolic inactivation, potentially offering a longer duration of action.[1][2]
Comparative Efficacy of Resolvin D4 and its Precursors
The following tables summarize the quantitative data on the effects of RvD4 and its precursors in various animal models of inflammatory diseases. It is important to note that the stereochemistry of RvD4 is not always specified in the cited literature.
Table 1: Ischemia-Reperfusion Injury Model
| Parameter | Species/Model | Treatment | Dosage & Administration | Key Findings | Reference |
| Neutrophil Infiltration (MPO levels) | Mouse/Hind-limb Ischemia-Reperfusion | RvD4 | 500 ng/mouse, i.v. | ~50% reduction in lung PMN infiltration | [3] |
| Pro-inflammatory Eicosanoids (LTB₄, TxB₂, PGE₂, PGF₂α) | Mouse/Hind-limb Ischemia-Reperfusion | RvD4 | 500 ng/mouse, i.v. | LTB₄: ~60% reduction, TxB₂: ~60% reduction, PGE₂: ~55% reduction, PGF₂α: ~52% reduction | [3] |
Table 2: Arthritis Models
| Parameter | Species/Model | Treatment | Dosage & Administration | Key Findings | Reference |
| Mechanical Hyperalgesia | Rat/Adjuvant-Induced Arthritis | 17(R)-HDoHE | 300 ng/rat, i.p. | ~59% inhibition of mechanical hyperalgesia | |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) in paw tissue | Rat/Adjuvant-Induced Arthritis | 17(R)-HDoHE | Not specified | Significant decrease in TNF-α and IL-1β | |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) in paw tissue | Rat/Adjuvant-Induced Arthritis | AT-RvD1 | Not specified | More effective in reducing TNF-α than IL-1β | [4] |
Table 3: Infection and Inflammation Models
| Parameter | Species/Model | Treatment | Dosage & Administration | Key Findings | Reference |
| Neutrophil Infiltration | Mouse/ S. aureus infection | RvD4 | 200 ng/mouse | ~40% reduction in neutrophil infiltration | [5] |
| Phagocytosis of apoptotic neutrophils | Human dermal fibroblasts | RvD4 | 0.1 nM | 51% enhancement of uptake | [5] |
| Neutrophil Infiltration | Mouse/Zymosan-induced peritonitis | RvD4 | 10 ng/mouse | Significant reduction in neutrophil infiltration | [6] |
Signaling Pathways of D-Series Resolvins
Resolvins of the D-series exert their pro-resolving effects by binding to specific G-protein coupled receptors (GPCRs), primarily GPR32 (also known as DRV1) and ALX/FPR2 (the lipoxin A4 receptor).[6][7] The binding of these resolvins to their receptors initiates a signaling cascade that ultimately leads to the inhibition of pro-inflammatory pathways, such as the NF-κB pathway, and the promotion of pro-resolving cellular events.[1] While the specific receptor for this compound has not been definitively identified, it is likely to share receptors with other D-series resolvins.
Below are diagrams illustrating the biosynthesis of D-series resolvins and a generalized signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of experimental protocols for the disease models discussed.
1. Ischemia-Reperfusion Injury (Mouse Hind-Limb)
-
Animal Model: Male FVB mice are typically used.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Ischemia Induction: A tourniquet is applied to one hind limb to induce ischemia for a specified period, commonly 1 hour.
-
Reperfusion: The tourniquet is removed to allow for reperfusion.
-
Treatment: this compound or vehicle is administered intravenously (i.v.) via the tail vein, typically 10 minutes before reperfusion. A common dosage is 500 ng/mouse.[3]
-
Outcome Measures: After a set reperfusion time (e.g., 2 hours), lung tissue is harvested to measure neutrophil infiltration (myeloperoxidase assay) and levels of pro-inflammatory eicosanoids (LC-MS/MS).[3]
2. Collagen-Induced Arthritis (CIA) in Mice
-
Animal Model: DBA/1J mice are commonly used due to their susceptibility to CIA.
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) intradermally at the base of the tail.
-
Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment: Prophylactic or therapeutic administration of this compound or its precursor can be performed. For example, daily intraperitoneal (i.p.) injections.
-
Outcome Measures:
-
Clinical Scoring: Arthritis severity is monitored and scored based on paw swelling and inflammation.
-
Histopathology: Joint tissues are collected for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Paw tissue or serum can be analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory mediators.
-
3. LPS-Induced Neuroinflammation (Mouse Model)
-
Animal Model: C57BL/6 mice are frequently used.
-
Induction: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli is administered to induce a systemic inflammatory response that leads to neuroinflammation.
-
Treatment: this compound can be administered prior to or following the LPS challenge.
-
Outcome Measures:
-
Behavioral Tests: Cognitive function and sickness behavior can be assessed.
-
Brain Tissue Analysis: Brains are harvested at specific time points after LPS injection.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured in brain homogenates or specific brain regions (e.g., hippocampus, cortex) using ELISA or qPCR.
-
Immunohistochemistry: Brain sections are stained for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).
-
Conclusion
The available preclinical data, primarily from studies on RvD4 and its 17(R) precursor, suggest that this compound holds significant promise as a therapeutic agent for a range of inflammatory diseases. Its ability to reduce neutrophil infiltration, decrease pro-inflammatory mediators, and promote a pro-resolving phenotype in immune cells underscores its potential to modulate inflammatory responses without causing immunosuppression. The enhanced stability of 17(R) epimers further strengthens their therapeutic appeal. However, more direct comparative studies are needed to fully elucidate the efficacy and mechanisms of action of this compound across different disease models to facilitate its translation into clinical applications. Future research should focus on identifying its specific receptor(s) and delineating the precise downstream signaling pathways to unlock its full therapeutic potential.
References
- 1. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin D4 stereoassignment and its novel actions in host protection and bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 7. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of 17(R)-Resolvin D4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is an active and highly regulated process orchestrated by a super-family of specialized pro-resolving mediators (SPMs). Among these, resolvins, particularly the D-series derived from docosahexaenoic acid (DHA), have emerged as potent agonists of resolution, offering a novel therapeutic paradigm for inflammatory diseases. This guide focuses on 17(R)-Resolvin D4 (17(R)-RvD4), an aspirin-triggered epimer of Resolvin D4, and provides a comparative analysis of its therapeutic potential against other resolvins and a standard anti-inflammatory agent. Through the presentation of experimental data, detailed protocols, and signaling pathway visualizations, this document aims to equip researchers with the necessary information to evaluate and potentially harness the pro-resolving power of 17(R)-RvD4.
Comparative Efficacy of this compound
The therapeutic efficacy of this compound is benchmarked against its S-epimer (Resolvin D4), other D-series resolvins, and the corticosteroid dexamethasone. The following tables summarize their comparative performance in key assays that model the resolution of inflammation.
Table 1: Enhancement of Macrophage Phagocytosis
One of the hallmark functions of pro-resolving mediators is the enhancement of phagocyte activity, leading to the clearance of apoptotic cells and invading pathogens. The table below compares the potency of various resolvins in stimulating macrophage phagocytosis of E. coli.
| Compound | Target Cell | Assay | Effective Concentration | EC50 | Reference |
| 17(R)-Resolvin D2 | Human M2-like Macrophages | Efferocytosis of senescent red blood cells | Picomolar to Nanomolar | ~2.6 x 10⁻¹⁴ M | [1][2][3] |
| Resolvin D1 | Human Macrophages | Phagocytosis of zymosan | Peaks at 0.1-1.0 nM | - | [4][5][6] |
| Resolvin D2 | Human Macrophages | Phagocytosis of E. coli | 0.01 - 1 nM | - | [7] |
| Resolvin D4 | Human Macrophages | Phagocytosis of opsonized zymosan A | 0.1 - 10 nM (40-60% increase) | - | [8] |
Note: Direct EC50 values for this compound in E. coli phagocytosis are not yet available in the literature, but its equipotency to RvD2 suggests a similar effective concentration range.
Table 2: Inhibition of Neutrophil Infiltration in Zymosan-Induced Peritonitis
A critical step in the resolution of inflammation is the cessation of neutrophil influx to the site of inflammation. This table compares the ability of resolvins and dexamethasone to inhibit neutrophil infiltration in a murine model of zymosan-induced peritonitis.
| Compound | Animal Model | Dose | Percent Inhibition of Neutrophil Infiltration | Reference |
| Resolvin D4 | Mouse | 10 ng/mouse | ~31% | [8][9] |
| Resolvin D-series (general) | Mouse | 1 ng - 100 ng/mouse | Significant reduction | [10] |
| Dexamethasone | Mouse | 20 mg/kg | Significant decrease | [11] |
Note: Specific IC50 values for this compound in this model are not yet published, but its structural similarity and resistance to degradation suggest potent activity.
Signaling Pathways of D-Series Resolvins
Resolvins exert their pro-resolving effects by activating specific G-protein coupled receptors (GPCRs). While the receptor for Resolvin D4 is not definitively identified, evidence suggests it signals through a Gs-coupled GPCR. The signaling pathways for the closely related Resolvin D1 and D2 have been more extensively characterized and are presented below as likely models for this compound's mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of this compound's therapeutic potential.
Macrophage Phagocytosis Assay using Fluorescently Labeled E. coli
This protocol outlines a method to quantify the phagocytic activity of macrophages treated with resolvins.
Materials:
-
Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)
-
Fluorescently labeled E. coli particles (e.g., FITC or pHrodo-labeled)
-
This compound and other comparator compounds
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
-
Trypan Blue solution
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat macrophages with varying concentrations of this compound or other test compounds (e.g., 0.01 nM to 100 nM) for 15-30 minutes at 37°C.
-
Initiation of Phagocytosis: Add fluorescently labeled E. coli particles to each well at a macrophage-to-bacteria ratio of approximately 1:10.
-
Incubation: Incubate the plate for 60-120 minutes at 37°C to allow for phagocytosis.
-
Quenching of Extracellular Fluorescence: Add Trypan Blue solution (0.25 mg/mL) to each well to quench the fluorescence of non-ingested bacteria.
-
Quantification:
-
Plate Reader: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Flow Cytometry: Gently detach the cells, wash with PBS, and analyze the percentage of fluorescently positive cells and the mean fluorescence intensity per cell using a flow cytometer.
-
Zymosan-Induced Peritonitis in Mice
This in vivo model is used to assess the ability of compounds to inhibit neutrophil infiltration during an inflammatory response.
Materials:
-
8-10 week old mice (e.g., C57BL/6)
-
Zymosan A from Saccharomyces cerevisiae
-
This compound and other comparator compounds
-
Sterile saline
-
PBS containing 3 mM EDTA
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)
-
Flow cytometer
Procedure:
-
Compound Administration: Administer this compound or other test compounds (e.g., 1-100 ng/mouse) via intravenous (i.v.) or intraperitoneal (i.p.) injection 15-30 minutes prior to the inflammatory challenge.
-
Induction of Peritonitis: Inject 1 mg of zymosan A suspended in sterile saline intraperitoneally into each mouse.
-
Peritoneal Lavage: After a set time point (e.g., 4 hours), euthanize the mice and collect peritoneal exudate cells by lavaging the peritoneal cavity with 5-10 mL of cold PBS with 3 mM EDTA.
-
Cell Counting and Staining: Determine the total number of cells in the lavage fluid. Stain the cells with fluorescently conjugated antibodies against neutrophil markers (e.g., Ly6G and CD11b).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the number and percentage of neutrophils in the peritoneal exudate.
Murine Model of Lung Ischemia-Reperfusion Injury
This model evaluates the organ-protective effects of resolvins in the context of ischemia-reperfusion injury.
Materials:
-
8-10 week old mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for thoracotomy and hilar clamping
-
This compound and other comparator compounds
-
Saline
-
Myeloperoxidase (MPO) assay kit or materials for histological analysis
Procedure:
-
Anesthesia and Surgery: Anesthetize the mouse and perform a left thoracotomy to expose the pulmonary hilum.
-
Ischemia: Occlude the left pulmonary hilum with a microvascular clamp for 60 minutes.
-
Compound Administration: Administer this compound or other test compounds (e.g., 100 ng/mouse) intravenously 10-15 minutes before reperfusion.
-
Reperfusion: Remove the clamp to allow for reperfusion of the lung for a specified period (e.g., 2-4 hours).
-
Assessment of Lung Injury:
-
MPO Assay: Harvest the lungs, homogenize the tissue, and measure MPO activity as an index of neutrophil infiltration.
-
Histology: Fix the lung tissue, prepare sections, and stain with Hematoxylin and Eosin (H&E) to visualize cellular infiltration and tissue damage.
-
Conclusion
This compound demonstrates potent pro-resolving activities, including the enhancement of macrophage phagocytosis and the limitation of neutrophil infiltration. Its aspirin-triggered biosynthesis and potential for increased metabolic stability make it a compelling candidate for therapeutic development. This guide provides a framework for the comparative evaluation of this compound, offering standardized protocols and insights into its mechanism of action. Further research, particularly direct quantitative comparisons with other SPMs and conventional anti-inflammatory drugs, will be crucial in fully elucidating its therapeutic potential in a range of inflammatory disorders.
References
- 1. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D4 stereoassignment and its novel actions in host protection and bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Infectious neutrophil deployment is regulated by resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
Distinguishing the Effects of 17(R)-Resolvin D4 from Other Lipid Mediators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is an active and highly regulated process orchestrated by a specialized class of lipid mediators. Among these, the D-series resolvins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), have garnered significant attention for their potent pro-resolving and anti-inflammatory activities. This guide provides a comparative analysis of 17(R)-Resolvin D4 (17(R)-RvD4), an epimer of Resolvin D4, and other key lipid mediators. By presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams, this document aims to equip researchers with the necessary information to delineate the specific effects of 17(R)-RvD4 in their studies.
Data Presentation: Quantitative Comparison of Lipid Mediator Effects
The following tables summarize the quantitative effects of this compound in comparison to other specialized pro-resolving mediators (SPMs) and pro-inflammatory lipid mediators. These data have been compiled from various studies and are presented to highlight the distinct potencies and actions of these molecules. It is important to note that experimental conditions may vary between studies.
Table 1: Comparison of Pro-Resolving and Anti-Inflammatory Effects of Resolvins
| Mediator | Assay | Species | Concentration/Dose | Effect | Reference |
| This compound | Neutrophil Chemotaxis (vs. LTB4) | Human | 1-100 nM | No chemotaxis stimulated | [1] |
| Resolvin D1 | Neutrophil Chemotaxis (vs. LTB4) | Human | 1-100 nM | No chemotaxis stimulated | [1] |
| Resolvin D2 | Neutrophil Chemotaxis (vs. LTB4) | Human | 1-100 nM | No chemotaxis stimulated | [1] |
| Resolvin D3 | Neutrophil Chemotaxis (vs. LTB4) | Human | 1-100 nM | No chemotaxis stimulated | [1] |
| This compound | Phagocytosis of E. coli by Neutrophils & Monocytes | Human | 1-100 nM | >40% increase | [1] |
| 10-trans-RvD4 (isomer) | Phagocytosis of E. coli by Neutrophils & Monocytes | Human | 1-100 nM | Inactive | [1] |
| 10,13-trans-RvD4 (isomer) | Phagocytosis of E. coli by Neutrophils & Monocytes | Human | 1-100 nM | Inactive | [1] |
| 17(R)-Resolvin D1 | LPS-induced TNF-α production by Macrophages | Human | 0.1 µM | Significant reduction | [2] |
| Resolvin D1 | LPS-induced TNF-α production by Macrophages | Human | 0.1 µM | Significant reduction | [2] |
| Lipoxin A4 | LPS-induced TNF-α production by Macrophages | Human | 1 µM | Significant reduction | [2] |
| 17(R)-Resolvin D1 | Inhibition of LPS-induced Cytokine Production (IL-7, IL-12p70, GM-CSF, IL-8, CCL2, MIP-1α) | Human | 1 µM | Significant reduction | [2] |
| Resolvin D1 | Inhibition of VSMC Proliferation | Human | 10 nM | ~40% inhibition | [3] |
| Resolvin D2 | Inhibition of VSMC Proliferation | Human | 10 nM | ~50% inhibition | [3] |
Table 2: Comparison of this compound with Pro-Inflammatory Lipid Mediators
| Mediator | Assay | Species | Concentration/Dose | Effect | Reference |
| This compound | Second Organ (Lung) Reperfusion Injury (PMN infiltration) | Mouse | 500 ng/mouse | >50% reduction | [1] |
| Leukotriene B4 (LTB4) | Neutrophil Chemotaxis | Human | 10-100 nM | Potent chemoattractant | [1][4][5] |
| This compound | Reduction of pro-inflammatory eicosanoids (LTB4, TxB2, PGE2, PGF2α) in vivo | Mouse | 500 ng/mouse | Significant reduction | [1] |
| Prostaglandin E2 (PGE2) | Vascular Permeability | Various | Varies | Increases vascular permeability | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize the effects of this compound and other lipid mediators.
Murine Zymosan-Induced Peritonitis Model
This model is widely used to study the resolution of acute inflammation and the bioactions of pro-resolving mediators.
-
Animals: Male FVB or C57BL/6 mice (6-8 weeks old).
-
Induction of Peritonitis: An intraperitoneal (i.p.) injection of zymosan A (1 mg/mL in saline) is administered to induce an inflammatory response characterized by neutrophil infiltration.
-
Treatment: this compound or other lipid mediators (typically in nanogram quantities) are administered intravenously (i.v.) or i.p. at the time of or shortly after zymosan injection. A vehicle control (e.g., saline with a small percentage of ethanol) is used for comparison.
-
Sample Collection: At various time points (e.g., 4, 12, 24, 48 hours) post-injection, mice are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS) containing EDTA to collect peritoneal exudate.
-
Analysis:
-
Cell Infiltration: Total leukocyte counts are determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa.
-
Lipid Mediator Profiling: Exudates are subjected to solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify lipid mediators.
-
Cytokine/Chemokine Analysis: Levels of pro-inflammatory and anti-inflammatory cytokines and chemokines in the peritoneal fluid are measured using ELISA or multiplex assays.
-
Murine Hind Limb Ischemia-Reperfusion (I/R) Injury Model
This model is used to assess the organ-protective effects of lipid mediators in the context of ischemia-reperfusion injury, which involves a significant inflammatory component.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Ischemia: Anesthesia is induced, and tourniquets are applied to both hind limbs to induce ischemia for a defined period (e.g., 60 minutes).
-
Treatment: this compound (e.g., 500 ng/mouse) or vehicle is administered intravenously 10 minutes prior to the release of the tourniquets (reperfusion).
-
Reperfusion and Sample Collection: The tourniquets are removed to allow for reperfusion (e.g., for 2 hours). Following the reperfusion period, animals are euthanized, and tissues (e.g., lungs for second-organ injury assessment) are collected.
-
Analysis:
-
Neutrophil Infiltration: Myeloperoxidase (MPO) activity, a marker of neutrophil accumulation, is measured in tissue homogenates using an MPO-specific ELISA.
-
Histology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize inflammatory cell infiltration and tissue damage.
-
Lipid Mediator and Cytokine Analysis: As described in the peritonitis model.
-
Human Neutrophil Chemotaxis Assay
This in vitro assay assesses the ability of lipid mediators to attract or inhibit the migration of neutrophils.
-
Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Chemotaxis Chambers: A microfluidics chamber or a Boyden chamber with a porous membrane is used.
-
Assay: A gradient of the test compound (e.g., 17(R)-RvD4, LTB4 as a positive control) is established in the chamber. Isolated neutrophils are placed in the upper chamber.
-
Analysis: The number of neutrophils that migrate through the pores to the lower chamber in response to the chemoattractant gradient is quantified after a specific incubation period (e.g., 60-90 minutes) by microscopy or flow cytometry.
Macrophage Phagocytosis Assay
This assay measures the capacity of macrophages to engulf apoptotic cells (efferocytosis) or pathogens, a key function in the resolution of inflammation.
-
Cell Culture: Human monocyte-derived macrophages are cultured in vitro.
-
Target Particles: Fluorescently labeled zymosan particles, E. coli, or apoptotic human neutrophils are used as targets for phagocytosis.
-
Treatment: Macrophages are pre-incubated with this compound or other lipid mediators at various concentrations.
-
Phagocytosis: The target particles are added to the macrophage culture, and phagocytosis is allowed to proceed for a set time (e.g., 60 minutes).
-
Analysis: The percentage of macrophages that have engulfed the fluorescent particles and the number of particles per macrophage are quantified using flow cytometry or fluorescence microscopy.
Signaling Pathways and Mechanisms of Action
The biological effects of lipid mediators are initiated by their binding to specific G-protein coupled receptors (GPCRs), which triggers downstream intracellular signaling cascades.
Biosynthesis of D-Series Resolvins
The biosynthesis of D-series resolvins from DHA is a multi-step enzymatic process. The initial oxygenation of DHA can be catalyzed by 15-lipoxygenase (15-LOX) to produce 17S-hydroperoxy-DHA, the precursor to the 17S-series resolvins (like Resolvin D4). Alternatively, aspirin-acetylated cyclooxygenase-2 (COX-2) can convert DHA to 17R-hydroperoxy-DHA, the precursor to the 17R-series resolvins, including this compound.[7]
Caption: Biosynthesis pathways for 17S- and 17R-series Resolvin D4.
Signaling Pathways of D-Series Resolvins and Leukotriene B4
While the specific receptor for this compound is yet to be definitively identified, it is suggested to be a Gs-linked GPCR.[8] In contrast, other D-series resolvins like RvD1 bind to GPR32 and ALX/FPR2, and RvD2 binds to GPR18.[8] Pro-inflammatory leukotriene B4 (LTB4) signals through the BLT1 receptor.
Caption: Contrasting signaling pathways of pro-resolving and pro-inflammatory lipid mediators.
Conclusion
This compound is a potent specialized pro-resolving mediator with distinct actions that differentiate it from other lipid mediators. Its ability to potently stimulate phagocytosis without inducing neutrophil chemotaxis highlights its specific role in promoting the resolution of inflammation. The data and protocols presented in this guide offer a framework for researchers to further investigate the unique therapeutic potential of this compound in inflammatory diseases. Future research focused on identifying its specific receptor and further elucidating its downstream signaling pathways will be critical in fully understanding its mechanism of action and advancing its clinical development.
References
- 1. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17(R)-Resolvin D1 differentially regulates TLR4-mediated responses of primary human macrophages to purified LPS and live E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-series resolvin attenuates vascular smooth muscle cell activation and neointimal hyperplasia following vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of leukotriene B4 and D4 effects on human eosinophil and neutrophil motility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of leukotriene B4-induced neutrophil migration through different cellular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 17(R)-Resolvin D4: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 17(R)-Resolvin D4, a lipid mediator utilized in research, is critical for maintaining laboratory safety and environmental compliance. While specific disposal guidelines for this compound are not extensively documented, a safe and compliant procedure can be established based on its chemical properties and general principles of hazardous waste management. This compound is typically supplied in an ethanol solution, which dictates the primary disposal considerations.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is worn. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Disposal of this compound Solutions
Solutions of this compound, primarily in ethanol, are classified as flammable hazardous waste. Ethanol concentrations of 24% or higher are generally considered hazardous and must not be disposed of down the sink.[1] Such disposal can violate local regulations and harm the environment.[2]
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other chemical wastes, especially incompatible materials like oxidizing agents, acids, and bases, to prevent dangerous reactions.[1][2]
-
Collection: Collect all waste containing this compound in a designated, leak-proof container suitable for flammable liquids.[1][3] Plastic containers are often preferred for storing waste materials.[4]
-
Labeling: Clearly label the waste container as "Hazardous Waste." The label should also specify the contents, including "this compound" and "Ethanol," along with their approximate concentrations.[1][2]
-
Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area, such as a flammable storage cabinet or a fume hood.[1] Ensure the container is kept closed except when adding waste.[5][6]
-
Professional Disposal: Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[1][2]
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, and weighing boats, should be considered contaminated and disposed of as hazardous waste.
Procedure for Contaminated Solids:
-
Collection: Place all contaminated disposable materials into a designated, properly labeled hazardous waste bag or container.
-
Labeling: The container must be clearly marked as "Hazardous Waste" and should indicate the nature of the contamination (e.g., "Debris contaminated with this compound and Ethanol").
-
Disposal: Dispose of the container through your institution's EHS-approved waste stream for solid chemical waste.
Disposal of "Empty" Containers
Containers that originally held the this compound stock solution are not considered truly empty until properly decontaminated.
Procedure for Empty Containers:
-
Triple Rinsing: Rinse the "empty" container three times with a suitable solvent (e.g., ethanol).[6][7]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of with the liquid this compound waste.[7]
-
Final Disposal: Once triple-rinsed, the container can be disposed of as regular laboratory glass or plastic waste after defacing or removing the original label.[6]
Quantitative Data Summary for Disposal
| Waste Type | Container | Labeling | Storage Location | Disposal Method |
| This compound Solution | Leak-proof, compatible with flammable liquids | "Hazardous Waste," "this compound," "Ethanol" | Satellite Accumulation Area (e.g., flammable cabinet) | EHS/Licensed Hazardous Waste Contractor |
| Contaminated Solids | Labeled hazardous waste bag or container | "Hazardous Waste," "Contaminated Debris" | Satellite Accumulation Area | EHS/Licensed Hazardous Waste Contractor |
| Triple-Rinsed Containers | N/A | Original label defaced | N/A | Regular laboratory glass/plastic waste |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established best practices for laboratory chemical waste management as detailed in various university and environmental safety guidelines.[1][2][4][5][6][7][8]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safe Handling and Disposal of 17(R)-Resolvin D4: A Guide for Laboratory Personnel
Researchers, scientists, and drug development professionals handling 17(R)-Resolvin D4 must adhere to stringent safety protocols to mitigate risks associated with this potent bioactive lipid. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and planned procedures is required to determine the appropriate level of PPE.[4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Splash Hazard |
| Eye and Face Protection | Safety glasses with side shields meeting ANSI standards.[5] | Chemical splash goggles and a face shield.[4] |
| Hand Protection | Disposable nitrile gloves.[4] | Double-gloving with nitrile gloves.[6] |
| Body Protection | Long-sleeved laboratory coat.[5] | Chemical-resistant apron over a lab coat. |
| Respiratory Protection | Not generally required if handled in a fume hood. | Use a NIOSH-approved respirator if there is a risk of aerosolization and work cannot be conducted in a fume hood. |
| Footwear | Closed-toe shoes.[4] | N/A |
Gloves should be changed immediately if contaminated, and hands should be washed thoroughly after handling the material and before leaving the laboratory.[6] All PPE should be removed before exiting the laboratory to prevent the spread of contamination.[6]
Operational Plan: Step-by-Step Handling Procedure
All procedures involving this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
-
Preparation:
-
Ensure all necessary PPE is donned correctly.
-
Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents, including the vial of this compound, solvents for dilution, and waste containers.
-
-
Reconstitution and Aliquoting (if applicable):
-
This compound is often supplied in a solution of ethanol.[1][3] It is soluble in DMF and ethanol at concentrations up to 50 mg/mL.[1][2]
-
If received as a solid, it may be necessary to centrifuge the vial at 3000 rpm for a few minutes to collect all the powder at the bottom.[2]
-
To prepare a stock solution, carefully add the desired solvent to the vial. Sonication may be used to aid dissolution.[2]
-
For long-term storage, it is recommended to store this compound at -80°C.[1][3] The stability is guaranteed for at least one year under these conditions.[1][3]
-
-
Experimental Use:
-
When transferring solutions of this compound, use appropriate precision instruments such as calibrated micropipettes with disposable tips.
-
Avoid creating aerosols.
-
Work deliberately and carefully to prevent spills.
-
-
Post-Procedure:
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a clearly labeled, sealed, and chemical-resistant waste container. The label should indicate "Hazardous Waste" and list the chemical contents.
-
Solid Waste: All contaminated solid waste, such as pipette tips, gloves, bench paper, and empty vials, should be collected in a designated, labeled hazardous waste bag or container.
-
Disposal Route: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of this material down the drain or in the regular trash.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Resolvin D4 | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
